Product packaging for 3-Oxopropanoate(Cat. No.:)

3-Oxopropanoate

Cat. No.: B1240783
M. Wt: 87.05 g/mol
InChI Key: OAKURXIZZOAYBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-oxopropanoate is a 3-oxo monocarboxylic acid anion. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-oxopropanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3O3- B1240783 3-Oxopropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3O3-

Molecular Weight

87.05 g/mol

IUPAC Name

3-oxopropanoate

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1

InChI Key

OAKURXIZZOAYBC-UHFFFAOYSA-M

SMILES

C(C=O)C(=O)[O-]

Canonical SMILES

C(C=O)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

3-Oxopropanoate role in beta-alanine metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of 3-Oxopropanoate in Beta-Alanine Metabolism For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-alanine metabolism is a critical pathway with implications ranging from athletic performance to inborn errors of metabolism and industrial biotechnology. At the heart of this pathway lies this compound, also known as malonate semialdehyde, a pivotal intermediate that dictates the metabolic fate of beta-alanine. This technical guide provides a comprehensive overview of the formation and subsequent conversion of this compound, detailing the key enzymatic reactions and their physiological and industrial significance. We explore its conversion into acetyl-CoA for entry into central carbon metabolism, its oxidation to malonate for fatty acid synthesis, and its reduction to the platform chemical 3-hydroxypropionic acid. This document summarizes key quantitative data, provides detailed experimental protocols for the core enzymes, and presents visual diagrams of the metabolic pathways and analytical workflows to serve as a resource for researchers in biochemistry, drug development, and metabolic engineering.

Introduction to Beta-Alanine Metabolism

Beta-alanine is a naturally occurring beta-amino acid, distinct from the proteinogenic alpha-alanine in the position of its amino group.[1][2] It is not used in protein synthesis but plays a vital role as a precursor to the dipeptide carnosine, which is crucial for buffering pH in muscle tissue, and as a component of coenzyme A.[3][4] The catabolism of beta-alanine proceeds through a key intermediate, this compound, which stands at a metabolic crossroads.[1][3][5] Understanding the enzymatic control of this compound's fate is essential for fields ranging from clinical diagnostics of metabolic disorders to the bio-based production of valuable chemicals.

The Central Role of this compound (Malonate Semialdehyde)

This compound is the aldehyde form of malonate and the primary product of beta-alanine catabolism. Its high reactivity makes it a transient but critical node in metabolism, channeling the carbon skeleton of beta-alanine into several major downstream pathways.

Formation of this compound from Beta-Alanine

The initial step in beta-alanine degradation is its conversion to this compound through a transamination reaction.[1][3] This reaction is primarily catalyzed by two types of aminotransferases:

  • Beta-alanine-pyruvate aminotransferase (BAPAT): This enzyme transfers the amino group from beta-alanine to pyruvate, yielding this compound and L-alanine.[3][6]

  • 4-Aminobutyrate aminotransferase (GABT): This enzyme can also act on beta-alanine, using 2-oxoglutarate as the amino group acceptor to produce this compound and L-glutamate.[7]

The overall reaction is: Beta-Alanine + Amino Acid Acceptor ⇌ this compound + Amino Acid Donor

Beta_Alanine_to_3_Oxopropanoate sub Beta-Alanine prod This compound (Malonate Semialdehyde) sub->prod BAPAT / GABT (Transamination)

Caption: Formation of this compound from Beta-Alanine.

Metabolic Fates of this compound

Once formed, this compound is directed down one of three primary metabolic routes, each catalyzed by a specific dehydrogenase enzyme. This branching point is critical for cellular metabolism, linking amino acid degradation to energy production, fatty acid synthesis, and the formation of other organic acids.

Fates_of_3_Oxopropanoate input Beta-Alanine intermediate This compound input->intermediate BAPAT / GABT path1 Acetyl-CoA + CO₂ intermediate->path1 Malonate-Semialdehyde Dehydrogenase (acetylating) (EC 1.2.1.18) path2 Malonate intermediate->path2 Malonate-Semialdehyde Dehydrogenase (EC 1.2.1.15) path3 3-Hydroxypropionic Acid intermediate->path3 3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59)

Caption: The three primary metabolic fates of this compound.

This compound can be irreversibly converted into acetyl-CoA and carbon dioxide. This reaction is catalyzed by malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18). It requires NAD(P)+ as an electron acceptor and Coenzyme A (CoA) as the acetyl group acceptor.[8] This is a significant catabolic route as it directly feeds the two-carbon acetyl-CoA unit into the citric acid (TCA) cycle for energy production or into other biosynthetic pathways originating from acetyl-CoA.

  • Reaction: this compound + CoA + NAD(P)+ ⇌ acetyl-CoA + CO2 + NAD(P)H[8]

Alternatively, this compound can be oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15).[3][9] This reaction also utilizes NAD(P)+ as a cofactor.[9] The resulting malonate can then be converted to malonyl-CoA, which is the primary building block for fatty acid biosynthesis.[2][3]

  • Reaction: this compound + NAD(P)+ + H₂O ⇌ malonate + NAD(P)H + 2 H+[9]

In a reductive pathway, this compound is converted to 3-hydroxypropionic acid (3-HP). This reversible reaction is catalyzed by 3-hydroxypropionate dehydrogenase (HPDH) (EC 1.1.1.59), which consumes NADH.[6][10] This pathway has garnered significant interest in metabolic engineering, as 3-HP is a valuable platform chemical used to produce acrylics and other polymers.[11]

  • Reaction: this compound + NADH + H+ ⇌ 3-hydroxypropionate + NAD+[10]

Key Enzymes and Quantitative Data

The enzymes controlling the fate of this compound are central to the regulation of beta-alanine metabolism. Below are tables summarizing these key enzymes and available quantitative data from various studies.

Table 1: Summary of Key Enzymes in this compound Metabolism

Enzyme NameEC NumberReaction CatalyzedCofactorsMetabolic Pathway Link
Beta-alanine-pyruvate aminotransferase (BAPAT)-Beta-alanine + Pyruvate ⇌ this compound + L-AlaninePLPAlanine Metabolism
4-Aminobutyrate aminotransferase (GABT)2.6.1.19Beta-alanine + 2-Oxoglutarate ⇌ this compound + L-GlutamatePLPGlutamate Metabolism
Malonate-semialdehyde dehydrogenase (acetylating)1.2.1.18This compound + CoA + NAD(P)⁺ → Acetyl-CoA + CO₂ + NAD(P)HNAD⁺/NADP⁺, CoATCA Cycle, Energy Metabolism[8]
Malonate-semialdehyde dehydrogenase1.2.1.15This compound + NAD(P)⁺ + H₂O → Malonate + NAD(P)HNAD⁺/NADP⁺Fatty Acid Synthesis[3][9]
3-Hydroxypropionate dehydrogenase (HPDH)1.1.1.59This compound + NAD(P)H ⇌ 3-Hydroxypropionate + NAD(P)⁺NADH/NADPHPropanoate Metabolism, Bioproduction[10]

Table 2: Selected Quantitative Data from Metabolic Engineering and Enzyme Characterization Studies

Organism / Study ContextEnzyme / PathwayParameterValueReference
Komagataella phaffii (engineered)Synthetic β-alanine pathway3-HP Titer21.4 g/L[12]
Saccharomyces cerevisiae (engineered)Synthetic β-alanine pathway3-HP Titer13.7 g/L[13]
Escherichia coli (engineered)Malonyl-CoA pathway3-HP Titer40.6 g/L[14]
Recombinant E. coli expressing mcr geneMalonyl-CoA Reductase (MCR)Specific Activity0.015 U/mg protein[15]
Acinetobacter sp. ADP1Diaminobutyrate decarboxylase (Ddc)Kₘ for Diaminobutyrate decarboxylation1585 ± 257 µM[16]
Acinetobacter sp. ADP1Diaminobutyrate decarboxylase (Ddc)kcat for Diaminobutyrate decarboxylation12.1 ± 1.1 s⁻¹[16]

Clinical and Industrial Relevance

Inborn Errors of Metabolism

Deficiencies in enzymes related to this pathway can lead to metabolic disorders. For instance, a suspected deficiency in malonic semialdehyde dehydrogenase activity was identified in a child with a novel metabolic disorder, leading to reduced CO₂ production from labeled beta-alanine in cultured fibroblasts.[17] Chronically elevated levels of beta-alanine are associated with conditions like hyper-beta-alaninemia and methylmalonate semialdehyde dehydrogenase deficiency, highlighting the importance of this catabolic pathway in maintaining metabolic homeostasis.[3]

Biotechnological Production of 3-Hydroxypropionic Acid (3-HP)

The reduction of this compound to 3-HP is a cornerstone of metabolic engineering efforts to produce this platform chemical from renewable feedstocks.[11] By expressing heterologous enzymes such as aspartate-1-decarboxylase (to produce beta-alanine), a beta-alanine aminotransferase, and a 3-hydroxypropionate dehydrogenase, microorganisms like E. coli and Saccharomyces cerevisiae have been successfully engineered to produce high titers of 3-HP.[6][13][18]

Experimental Protocols

Accurate measurement of the key enzymatic activities is crucial for studying beta-alanine metabolism. The following sections provide generalized protocols for the primary enzymes involved in this compound conversion.

Assay of Malonate Semialdehyde Dehydrogenase Activity

This protocol measures the activity of both types of malonate semialdehyde dehydrogenase (EC 1.2.1.15 and 1.2.1.18) by monitoring the production of NAD(P)H, which absorbs light at 340 nm.

  • Principle: The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

  • Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • NAD⁺ or NADP⁺ solution (10 mM)

    • (For EC 1.2.1.18) Coenzyme A solution (5 mM)

    • This compound (Malonate Semialdehyde) solution (10 mM) - Note: This substrate is unstable and may need to be freshly prepared or generated in situ.

    • Enzyme sample (cell lysate or purified protein)

  • Procedure:

    • In a 1 mL quartz cuvette, combine 950 µL of phosphate buffer, 10 µL of NAD(P)⁺ solution, and (if applicable) 10 µL of CoA solution.

    • Add the enzyme sample (e.g., 10-20 µL of cell lysate) and mix by inversion.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

    • Initiate the reaction by adding 10 µL of the this compound solution. Mix quickly.

    • Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes.

    • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (Extinction coefficient for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹).

Assay_Workflow prep Prepare Reagents (Buffer, Substrate, Cofactors) mix Combine Buffer, Cofactor(s), and Enzyme in Cuvette prep->mix initiate Initiate Reaction (Add this compound) mix->initiate monitor Monitor Absorbance Increase at 340 nm initiate->monitor calc Calculate Activity (ΔA₃₄₀/min) monitor->calc Analytical_Workflow sample 1. Sample Collection & Quenching extract 2. Metabolite Extraction (e.g., Solvent Extraction) sample->extract deriv 3. Derivatization (Required for GC-MS) extract->deriv analyze 4. Instrumental Analysis (GC-MS or LC-MS) deriv->analyze data 5. Data Processing (Identification & Quantification) analyze->data

References

The Discovery of 3-Oxopropanoate as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery of 3-oxopropanoate (also known as malonic semialdehyde) as a crucial metabolic intermediate. Its identification in the mid-20th century was a pivotal step in elucidating the catabolic pathways of β-alanine and propionate. This document details the key experiments, presents the quantitative data that led to its discovery, and provides the experimental protocols that were foundational to this area of metabolic research. The signaling pathways and experimental workflows are visualized to offer a clear understanding of the logical and biochemical relationships.

The Pivotal Discovery: Linking β-Alanine and Propionate Metabolism

The existence of this compound as a metabolic intermediate was firmly established through a series of enzymatic studies in the late 1950s and early 1960s. A cornerstone of this discovery was the work of H. Den, W. G. Robinson, and M. J. Coon, whose 1959 publication in the Journal of Biological Chemistry demonstrated the enzymatic conversion of β-hydroxypropionate to malonic semialdehyde. This was followed by the work of Yamada and Jakoby in 1960, which elucidated the subsequent conversion of malonic semialdehyde to the central metabolic intermediate, acetyl-CoA.

These seminal studies provided the first direct evidence for the role of this compound in bridging the metabolism of amino acids and fatty acids, revealing a key oxidative pathway.

Metabolic Pathways Involving this compound

This compound is a key intermediate in the oxidative degradation of 3-hydroxypropionate (β-hydroxypropionate), which is derived from the catabolism of the amino acid β-alanine. The pathway involves the following key steps:

  • Oxidation of 3-Hydroxypropionate: 3-Hydroxypropionate is oxidized to this compound. This reaction is catalyzed by 3-hydroxypropionate dehydrogenase, an NAD+-dependent enzyme.

  • Oxidative Decarboxylation of this compound: this compound is then converted to acetyl-CoA and CO2 in a reaction catalyzed by malonate-semialdehyde dehydrogenase (acetylating). This irreversible step channels the carbon skeleton into the citric acid cycle for energy production or for use in biosynthetic pathways.

The following diagram illustrates the central role of this compound in this metabolic pathway.

Metabolic_Pathway beta_alanine β-Alanine hp 3-Hydroxypropionate beta_alanine->hp Transamination & other steps oxo This compound hp->oxo 3-Hydroxypropionate Dehydrogenase (NAD+ -> NADH) acetyl_coa Acetyl-CoA oxo->acetyl_coa Malonic Semialdehyde Dehydrogenase (NAD(P)+, CoA -> NAD(P)H, CO2) tca Citric Acid Cycle acetyl_coa->tca Enters Cycle

Caption: Metabolic pathway showing the conversion of β-Alanine to Acetyl-CoA via this compound.

Key Experimental Data

The initial characterization of the enzymes involved in this compound metabolism provided quantitative data that was essential for understanding their function. The following tables summarize some of the key findings from the foundational studies.

Table 1: Substrate Specificity of 3-Hydroxypropionate Dehydrogenase

SubstrateRelative Activity (%)
3-Hydroxypropionate100
Lactate< 5
β-Hydroxybutyrate< 5
Glycolate< 5
Malate< 5

Data adapted from early enzymatic studies. The table demonstrates the high specificity of the dehydrogenase for its primary substrate.

Table 2: Kinetic Properties of Malonic Semialdehyde Dehydrogenase

SubstrateMichaelis Constant (Km)
This compound~5 x 10-5 M
NAD+~2 x 10-4 M
CoA~1 x 10-5 M

This data highlights the enzyme's affinity for its substrates, indicating an efficient catalytic process.

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound as a metabolic intermediate. These protocols are based on the original publications and have been adapted for clarity.

Assay for 3-Hydroxypropionate Dehydrogenase

This spectrophotometric assay measures the activity of 3-hydroxypropionate dehydrogenase by monitoring the formation of NADH.

Principle: 3-Hydroxypropionate + NAD+ ⇌ this compound + NADH + H+

The increase in absorbance at 340 nm due to the production of NADH is proportional to the enzyme activity.

Reagents:

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • 3-Hydroxypropionate solution (10 mM)

  • Nicotinamide Adenine Dinucleotide (NAD+) solution (20 mM)

  • Enzyme preparation (e.g., partially purified from microbial or tissue extracts)

Procedure:

  • In a quartz cuvette, combine:

    • 1.0 mL Potassium phosphate buffer

    • 0.1 mL 3-Hydroxypropionate solution

    • 0.1 mL NAD+ solution

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume (e.g., 0.01-0.1 mL) of the enzyme preparation.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Workflow for 3-Hydroxypropionate Dehydrogenase Assay

Assay_Workflow_1 start Start reagents Prepare reaction mixture: - Phosphate buffer - 3-Hydroxypropionate - NAD+ start->reagents incubate Incubate at constant temperature reagents->incubate add_enzyme Add enzyme preparation incubate->add_enzyme measure Monitor absorbance at 340 nm add_enzyme->measure calculate Calculate enzyme activity measure->calculate end End calculate->end

Caption: Workflow for the spectrophotometric assay of 3-Hydroxypropionate Dehydrogenase.

Assay for Malonic Semialdehyde Dehydrogenase (Acetylating)

This assay measures the activity of malonic semialdehyde dehydrogenase by monitoring the formation of NAD(P)H.

Principle: this compound + NAD(P)+ + CoA → Acetyl-CoA + NAD(P)H + H+ + CO2

Reagents:

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • This compound solution (prepared fresh by hydrolysis of its diethyl acetal)

  • Nicotinamide Adenine Dinucleotide (NAD+) or Nicotinamide Adenine Dinucleotide Phosphate (NADP+) solution (10 mM)

  • Coenzyme A (CoA) solution (5 mM)

  • Enzyme preparation

Procedure:

  • In a quartz cuvette, combine:

    • 1.0 mL Tris-HCl buffer

    • 0.1 mL this compound solution

    • 0.1 mL NAD+ or NADP+ solution

    • 0.1 mL CoA solution

  • Incubate the mixture at a constant temperature for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity based on the rate of NAD(P)H formation.

Workflow for Malonic Semialdehyde Dehydrogenase Assay

Assay_Workflow_2 start Start reagents Prepare reaction mixture: - Tris-HCl buffer - this compound - NAD(P)+ - CoA start->reagents incubate Incubate at constant temperature reagents->incubate add_enzyme Add enzyme preparation incubate->add_enzyme measure Monitor absorbance at 340 nm add_enzyme->measure calculate Calculate enzyme activity measure->calculate end End calculate->end

Caption: Workflow for the spectrophotometric assay of Malonic Semialdehyde Dehydrogenase.

Conclusion and Future Directions

The discovery of this compound as a metabolic intermediate was a significant advancement in our understanding of cellular metabolism, revealing a key link between amino acid and fatty acid catabolism. The experimental approaches detailed in this guide laid the groundwork for decades of research into these pathways and the enzymes that govern them.

For drug development professionals, a thorough understanding of these metabolic routes is critical. The enzymes in this pathway, such as 3-hydroxypropionate dehydrogenase and malonic semialdehyde dehydrogenase, could represent potential targets for therapeutic intervention in various metabolic disorders. Further research into the regulation of this pathway and its role in disease states will undoubtedly open new avenues for the development of novel therapeutics. The continued application of modern analytical techniques, such as mass spectrometry-based metabolomics and flux analysis, will further refine our knowledge of the dynamic role of this compound in cellular metabolism.

The Pivotal Role of 3-Oxopropanoate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopropanoate, also known as malonate semialdehyde, is a highly reactive metabolic intermediate situated at the crossroads of several crucial microbial pathways. Its transient nature belies its significance in carbon fixation, fatty acid metabolism, and the degradation of various organic compounds. This technical guide provides an in-depth exploration of the natural occurrence of this compound in microorganisms, focusing on the underlying biochemical pathways, quantitative data on relevant enzyme kinetics, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating these metabolic routes for applications in biotechnology and drug development.

Introduction

The study of microbial metabolic pathways is fundamental to our understanding of biogeochemical cycles, microbial physiology, and the development of novel biotechnological applications. Among the myriad of metabolic intermediates, this compound holds a unique position. Although its intracellular concentration is often low due to its chemical reactivity, it is a key intermediate in diverse metabolic processes across different microbial kingdoms. Understanding the biosynthesis, conversion, and regulation of this compound metabolism is critical for engineering microbial cell factories for the production of valuable chemicals and for identifying potential targets for antimicrobial drug development. This guide synthesizes the current knowledge on the natural occurrence of this compound in microorganisms, with a focus on quantitative data and detailed experimental methodologies.

Metabolic Pathways Involving this compound

This compound is a key intermediate in at least three major metabolic pathways in microorganisms: the 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) cycle in archaea, a modified β-oxidation pathway in fungi, and various degradation pathways in bacteria.

The 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle in Archaea

Certain archaea, particularly those in the order Sulfolobales, utilize the 3-HP/4-HB cycle for autotrophic carbon fixation.[1][2] This pathway is particularly adapted to the aerobic and thermoacidophilic environments these organisms inhabit. In this cycle, acetyl-CoA is carboxylated twice to yield succinyl-CoA. This compound is not a direct intermediate in the main cycle but is central to the function of a key enzyme, malonyl-CoA reductase, which can produce malonate semialdehyde. Furthermore, a related compound, succinic semialdehyde, is a key intermediate. The pathway is of significant interest for its potential in carbon capture and bioproduction.[3][4]

3_HP_4_HB_Cycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Malonate_Semialdehyde Malonate Semialdehyde (this compound) Malonyl_CoA->Malonate_Semialdehyde Malonyl-CoA reductase Three_HP 3-Hydroxypropionate Malonate_Semialdehyde->Three_HP Malonate semialdehyde reductase Propionyl_CoA Propionyl-CoA Three_HP->Propionyl_CoA 3-HP-CoA ligase & dehydratase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase & epimerase Succinic_Semialdehyde Succinic Semialdehyde Succinyl_CoA->Succinic_Semialdehyde Succinyl-CoA reductase Four_HB 4-Hydroxybutyrate Succinic_Semialdehyde->Four_HB Succinic semialdehyde reductase Four_HB_CoA 4-Hydroxybutyryl-CoA Four_HB->Four_HB_CoA 4-HB-CoA ligase Crotonyl_CoA Crotonyl-CoA Four_HB_CoA->Crotonyl_CoA 4-HB-CoA dehydratase Acetoacetyl_CoA Acetoacetyl-CoA Crotonyl_CoA->Acetoacetyl_CoA Crotonyl-CoA hydratase Two_Acetyl_CoA 2 x Acetyl-CoA Acetoacetyl_CoA->Two_Acetyl_CoA Acetoacetyl-CoA β-ketothiolase CO2_1 CO2 CO2_1->Malonyl_CoA CO2_2 CO2 CO2_2->Methylmalonyl_CoA

Figure 1: The 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle.
Modified β-Oxidation Pathway in Candida albicans

The pathogenic fungus Candida albicans utilizes a modified β-oxidation pathway for the catabolism of propionyl-CoA, which is generated from the breakdown of odd-chain fatty acids and certain amino acids.[5][6] This pathway is significant as it deviates from the methylcitrate cycle used by many other fungi. In this pathway, propionyl-CoA is converted to acetyl-CoA, with this compound (malonate semialdehyde) serving as a key intermediate. The enzymes involved in this pathway represent potential targets for antifungal drug development.

Modified_Beta_Oxidation Propionyl_CoA Propionyl-CoA Acrylyl_CoA Acrylyl-CoA Propionyl_CoA->Acrylyl_CoA Acyl-CoA dehydrogenase Three_HP_CoA 3-Hydroxypropionyl-CoA Acrylyl_CoA->Three_HP_CoA Enoyl-CoA hydratase (Fox2p) Three_HP 3-Hydroxypropionate Three_HP_CoA->Three_HP 3-HP-CoA hydrolase (Ehd3p) Malonate_Semialdehyde Malonate Semialdehyde (this compound) Three_HP->Malonate_Semialdehyde 3-HP dehydrogenase (Hpd1p) Acetyl_CoA Acetyl-CoA Malonate_Semialdehyde->Acetyl_CoA Malonate semialdehyde dehydrogenase (Ald6p)

Figure 2: Modified β-Oxidation Pathway in Candida albicans.
Degradation Pathways in Bacteria

Several bacterial species are known to produce this compound as an intermediate in the degradation of various compounds. For instance, some Pseudomonas species can degrade 3-chloropropionate or nitropropionate, forming this compound in the process.[7] In these pathways, this compound is typically decarboxylated to acetyl-CoA, which then enters central carbon metabolism.

Bacterial_Degradation_Pathway Substrate e.g., 3-Chloropropionate, Nitropropionate Intermediate Intermediate Metabolites Substrate->Intermediate Initial degradation steps Malonate_Semialdehyde Malonate Semialdehyde (this compound) Intermediate->Malonate_Semialdehyde Acetyl_CoA Acetyl-CoA Malonate_Semialdehyde->Acetyl_CoA Malonate semialdehyde decarboxylase/dehydrogenase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 3: Generalized Bacterial Degradation Pathway Producing this compound.

Quantitative Data

Direct measurement of intracellular this compound concentrations is challenging due to its high reactivity and consequently low steady-state levels. Therefore, quantitative understanding of its metabolism often relies on the kinetic characterization of the enzymes involved in its production and consumption.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeOrganismSubstrateKm (µM)Vmax (µmol·min-1·mg-1)Reference
Malonyl-CoA reductaseMetallosphaera sedulaMalonyl-CoA200.42 (NADPH)[8]
Malonate semialdehyde reductaseNitrosopumilus maritimusMalonate semialdehyde11087
Malonate semialdehyde reductaseNitrosopumilus maritimusNADPH30-
Malonate semialdehyde reductaseNitrosopumilus maritimusNADH130-
3-Hydroxypropionate dehydrogenase (Hpd1p)Candida albicans3-Hydroxypropionate--[5]
Malonate semialdehyde dehydrogenase (Ald6p)Candida albicansMalonate semialdehyde--[5]

Note: Data for Hpd1p and Ald6p from C. albicans confirms their essential role in the pathway, but specific kinetic parameters were not provided in the cited literature.

Experimental Protocols

The study of this compound metabolism requires robust experimental protocols for sample collection, metabolite extraction, and analytical quantification.

Workflow for Metabolite Analysis

Experimental_Workflow Cell_Culture 1. Microbial Cell Culture Quenching 2. Rapid Quenching of Metabolism Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. Analytical Quantification (LC-MS/GC-MS) Extraction->Analysis Data_Processing 5. Data Processing and Interpretation Analysis->Data_Processing

Figure 4: General Experimental Workflow for Microbial Metabolomics.
Detailed Methodologies

Objective: To instantly halt all enzymatic activity to preserve the in vivo metabolic state.

Materials:

  • 60% (v/v) Methanol in water, pre-chilled to -40°C.

  • Liquid nitrogen.

  • Centrifuge capable of reaching -20°C.

Protocol:

  • Rapidly withdraw a known volume of the microbial culture.

  • Immediately transfer the culture into a tube containing 5 volumes of pre-chilled 60% methanol.

  • Vortex briefly to ensure thorough mixing.

  • For adherent cells, rapidly aspirate the medium and add the cold quenching solution directly to the culture vessel.

  • Incubate the mixture at -40°C for 30 minutes.

  • Pellet the cells by centrifugation at 5,000 x g for 10 minutes at -20°C.

  • Discard the supernatant and immediately proceed to metabolite extraction or store the cell pellet at -80°C.

Objective: To efficiently extract a broad range of metabolites, including organic acids like this compound, from the microbial cells.

Materials:

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.

  • Glass beads (0.5 mm diameter).

  • Bead beater or vortexer.

  • Centrifuge.

Protocol:

  • Resuspend the quenched cell pellet in 1 mL of the pre-chilled extraction solvent.

  • Add an equal volume of glass beads to the cell suspension.

  • Disrupt the cells by bead beating for 3 cycles of 30 seconds with 1-minute intervals on ice, or by vigorous vortexing for 10 minutes.

  • Incubate the mixture on ice for 15 minutes to allow for complete extraction.

  • Clarify the extract by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Objective: To separate and quantify this compound and related metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

Chromatographic Conditions (Example for Anion Exchange Chromatography):

  • Column: A suitable anion exchange column.

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 95% A to 5% A over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example for Negative Ion Mode ESI):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: -3.0 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound, the precursor ion (m/z) would be 87.008.

Sample Preparation for Analysis:

  • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Centrifuge at high speed to remove any particulate matter.

  • Transfer the supernatant to an autosampler vial for injection.

Conclusion

This compound is a critical, albeit transient, intermediate in the metabolism of a diverse range of microorganisms. Its involvement in archaeal carbon fixation and fungal fatty acid metabolism highlights its fundamental importance. While direct quantification of its intracellular concentration remains a challenge, detailed analysis of the kinetics of associated enzymes and the application of advanced metabolomics workflows provide valuable insights into its metabolic flux. The protocols and data presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this compound metabolism and leverage this knowledge for biotechnological and therapeutic advancements.

References

An In-depth Technical Guide to 3-Oxopropanoate: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopropanoate, also known as malonic semialdehyde, is a reactive aldehyde and a key metabolic intermediate in various biochemical pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological roles of this compound. It is intended for researchers, scientists, and drug development professionals interested in the metabolic and potential signaling functions of this molecule. This document details its involvement in propionate and beta-alanine metabolism, its role in the 3-hydroxypropionate/4-hydroxybutyrate cycle in certain microorganisms, and its enzymatic regulation. Furthermore, this guide presents detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for investigating its cellular effects.

Chemical Structure and Properties

This compound is the conjugate base of 3-oxopropanoic acid. In biological systems, it exists in equilibrium with its hydrated form. The carbonyl group and the carboxylate group are separated by a single methylene group, contributing to its reactivity.

Chemical Structure:

  • SMILES: C(C=O)C(=O)[O-]

  • InChI: InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1

A summary of the key chemical and physical properties of 3-oxopropanoic acid and its related esters is presented in Table 1.

Property3-Oxopropanoic AcidEthyl this compoundMethyl this compound
Synonyms Malonic semialdehyde, Formylacetic acidEthyl formylacetateMethyl formylacetate
Molecular Formula C₃H₄O₃C₅H₈O₃C₄H₆O₃
Molecular Weight ( g/mol ) 88.06116.12102.09
CAS Number 926-61-434780-29-563857-17-0
Boiling Point (°C) 237.3 ± 23.0 (Predicted)188-190 (at 14 Torr)Not available
Density (g/cm³) 1.258 ± 0.06 (Predicted)1.037 ± 0.06 (Predicted)Not available
pKa 3.69 ± 0.10 (Predicted)7.07 ± 0.23 (Predicted)Not available

Biochemical Roles and Metabolic Pathways

This compound is a crucial intermediate in several metabolic pathways across different domains of life.

Propionate and Beta-Alanine Metabolism

In mammals, this compound is an intermediate in the catabolism of propionate and the amino acid beta-alanine.[1] The breakdown of these molecules leads to the formation of malonic semialdehyde, which is then further metabolized. In humans, malonic semialdehyde is converted to acetyl-CoA, which can then enter the citric acid cycle for energy production.[1]

3-Hydroxypropionate/4-Hydroxybutyrate Cycle

In certain archaea, this compound is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle, a carbon fixation pathway.[2][3] This cycle allows these organisms to convert inorganic carbon (CO₂) into organic molecules. Malonyl-CoA is reduced to malonic semialdehyde, which is then further reduced to 3-hydroxypropionate by the enzyme malonic semialdehyde reductase.[4]

A simplified diagram of the initial steps of the 3-hydroxypropionate/4-hydroxybutyrate cycle is presented below.

3_Hydroxypropionate_4_Hydroxybutyrate_Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase (fixes CO₂) malonic_semialdehyde Malonic Semialdehyde (this compound) malonyl_coa->malonic_semialdehyde Malonyl-CoA Reductase (NADPH) hydroxypropionate 3-Hydroxypropionate malonic_semialdehyde->hydroxypropionate Malonic Semialdehyde Reductase (NADPH)

Figure 1: Initial steps of the 3-hydroxypropionate/4-hydroxybutyrate cycle.
Enzymatic Regulation

The metabolism of this compound is tightly regulated by specific enzymes. Key enzymes involved include:

  • Malonic semialdehyde reductase: Catalyzes the NADPH-dependent reduction of malonic semialdehyde to 3-hydroxypropionate.[4]

  • Malonate-semialdehyde dehydrogenase (acetylating): This enzyme catalyzes the conversion of this compound, CoA, and NAD(P)+ to acetyl-CoA, CO₂, and NAD(P)H.[5]

Deficiencies in enzymes involved in malonic semialdehyde metabolism can lead to metabolic disorders. For instance, methylmalonic semialdehyde dehydrogenase deficiency is a rare inherited metabolic disorder.[6]

Potential Signaling Roles and Biological Activities

While the role of this compound as a metabolic intermediate is well-established, its function as a signaling molecule is less clear. However, as a reactive aldehyde, it has the potential to interact with and modify cellular macromolecules, thereby influencing cellular processes.

Cell Proliferation and Apoptosis

Some studies suggest that related aldehydes and metabolic intermediates can influence cell proliferation and apoptosis. For example, malonate, a structurally similar dicarboxylic acid, has been shown to induce apoptosis through mitochondrial dysfunction and the production of reactive oxygen species (ROS). While direct evidence for this compound is limited, its reactive aldehyde group could potentially contribute to cellular stress and trigger similar pathways.

Potential for Drug Development

The enzymes involved in this compound metabolism represent potential targets for drug development. For instance, inhibiting malonic semialdehyde reductase in pathogenic microorganisms that utilize the 3-hydroxypropionate/4-hydroxybutyrate cycle could be a strategy for developing novel antimicrobial agents. Furthermore, understanding the role of this compound in human metabolic disorders may open avenues for therapeutic interventions.

A hypothetical workflow for screening inhibitors of malonic semialdehyde reductase is depicted below.

Inhibitor_Screening_Workflow start Start: Compound Library assay High-Throughput Screening (Enzymatic Assay) start->assay hits Primary Hits Identified assay->hits dose_response Dose-Response and IC₅₀ Determination hits->dose_response Hit Confirmation validated_hits Validated Hits dose_response->validated_hits secondary_assays Secondary Assays (e.g., cell-based assays) validated_hits->secondary_assays Lead Identification lead_compounds Lead Compounds secondary_assays->lead_compounds

Figure 2: Workflow for inhibitor screening of malonic semialdehyde reductase.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological investigation of this compound.

Enzymatic Synthesis of Malonic Semialdehyde

This protocol is adapted from the method used to generate malonic semialdehyde for enzymatic assays.[4]

Materials:

  • Malonyl-CoA

  • Recombinant malonyl-CoA reductase

  • NADPH

  • MOPS-KOH buffer (100 mM, pH 7.4)

  • MgCl₂ (5 mM)

  • 1,4-dithioerythritol (DTE) (5 mM)

Procedure:

  • Prepare a reaction mixture containing 100 mM MOPS-KOH (pH 7.4), 5 mM MgCl₂, 5 mM DTE, and 0.2 mM malonyl-CoA.

  • Add 1 to 3 units of recombinant malonyl-CoA reductase to the mixture.

  • Add 0.5 mM NADPH to initiate the reaction.

  • Incubate the reaction mixture at a suitable temperature (e.g., 65°C for the enzyme from Metallosphaera sedula) for 5 minutes to allow for the formation of malonic semialdehyde.[4]

  • The resulting solution containing malonic semialdehyde can be used directly for subsequent enzymatic assays or purified for other applications.

Spectroscopic Analysis

A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound (or a concentrated solution of the synthesized this compound) in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.

A general protocol for the analysis of small molecules by mass spectrometry.[7][8]

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).[7]

Analysis:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

  • Acquire mass spectra in both positive and negative ion modes using an appropriate ionization technique such as electrospray ionization (ESI).

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Enzymatic Assay for Malonic Semialdehyde Reductase

This spectrophotometric assay measures the activity of malonic semialdehyde reductase by monitoring the oxidation of NADPH.[4]

Materials:

  • Enzymatically synthesized malonic semialdehyde solution

  • Purified malonic semialdehyde reductase or cell extract

  • NADPH

  • MOPS-KOH buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing 100 mM MOPS-KOH (pH 7.4), 0.5 mM NADPH, and the in situ generated malonic semialdehyde solution.

  • Initiate the reaction by adding the enzyme sample (purified enzyme or cell extract).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • The rate of NADPH oxidation is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).

Conclusion

This compound is a metabolically significant molecule with established roles in central carbon metabolism and the catabolism of common biomolecules. Its high reactivity suggests a potential for broader biological activities, including roles in cellular signaling, although this area requires further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and study the biological effects of this intriguing molecule. Future research into the signaling properties of this compound and the therapeutic potential of targeting its metabolic enzymes could yield significant advancements in both basic science and drug development.

References

An In-depth Technical Guide on the Tautomerism and Stability of Malonate Semialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonate semialdehyde, systematically named 3-oxopropanoate, is a pivotal intermediate in various metabolic pathways, including propanoate metabolism and the degradation of valine and pyrimidines.[1][2] As a β-dicarbonyl compound, it exhibits keto-enol tautomerism, a chemical equilibrium between two structural isomers: a keto form and an enol form. This tautomerism is of significant interest in drug development and biochemical research as the different tautomers can display distinct chemical reactivities, binding affinities to enzyme active sites, and overall stability. Understanding the factors that govern this equilibrium is crucial for predicting the behavior of malonate semialdehyde in biological systems and for the design of molecules that interact with its metabolic pathways.

This technical guide provides a comprehensive overview of the tautomerism and stability of malonate semialdehyde, including theoretical considerations, experimental methodologies for its study, and its role in biological pathways.

Tautomerism of Malonate Semialdehyde

Malonate semialdehyde exists as an equilibrium between its keto (this compound) and enol (3-hydroxypropenoate) forms. This equilibrium is dynamic and can be influenced by several factors, including solvent polarity, temperature, and pH.

The enol form can be stabilized through the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization is a common feature in β-dicarbonyl compounds.[1]

Factors Influencing Tautomeric Stability

The relative stability of the keto and enol tautomers is a delicate balance of several contributing factors:

  • Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of an internal hydrogen bond, which is enthalpically favorable but entropically unfavorable.[1]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can disrupt the intramolecular hydrogen bond of the enol form and may preferentially solvate the more polar tautomer.[1][3] For many acyclic β-dicarbonyls, the enol form is less polar than the keto form, leading to a shift towards the keto form in more polar solvents.[1]

  • Conjugation: The enol form possesses a conjugated π-system, which contributes to its stability.

  • Substituent Effects: Electron-withdrawing groups can increase the acidity of the α-proton, favoring enolization.

Quantitative Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary experimental techniques used to quantify the ratio of keto and enol tautomers at equilibrium.

Data Presentation

Quantitative data for the keto-enol equilibrium of malonate semialdehyde is not available in the cited literature. The following table presents representative data for a similar β-dicarbonyl compound, acetylacetone, to illustrate the influence of solvent polarity on the tautomeric equilibrium.

SolventDielectric Constant (ε)% Enol Form (Acetylacetone)Reference
Cyclohexane2.0297[1]
Carbon Tetrachloride2.2493[1]
Benzene2.2892[1]
Chloroform4.8182[1]
Acetone20.774[1]
Dimethyl sulfoxide (DMSO)46.762[1]
Water80.115[1]

Experimental Protocols

Synthesis of Malonate Semialdehyde

A common method for the preparation of malonate semialdehyde involves the hydrolysis of its ethyl ester diethyl acetal (ethyl 3,3-diethoxypropionate).[4]

Protocol:

  • The ethyl ester diethyl acetal of malonate semialdehyde is hydrolyzed with sulfuric acid (H₂SO₄).

  • The reaction mixture is then carefully neutralized on ice with potassium hydroxide (KOH).

  • The pH is adjusted to 6.4 with potassium carbonate (KH₂CO₃).

  • The solution is cold-filtered and stored at -70°C.[4]

NMR Spectroscopy for Tautomer Ratio Determination

Proton NMR (¹H NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium as the proton signals for each tautomer are typically distinct and can be integrated.

Protocol:

  • Sample Preparation: Prepare a ~1 mM solution of the β-dicarbonyl compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Allow the solution to equilibrate for at least 60 minutes before analysis.[5]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure the spectral width is sufficient to include all relevant signals, particularly the downfield enolic proton.

    • Optimize acquisition parameters to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol forms. For malonate semialdehyde, this would involve the aldehydic proton and α-protons of the keto form, and the vinyl and hydroxyl protons of the enol form.

    • Integrate the area of a well-resolved signal corresponding to the keto form and one corresponding to the enol form.

    • Calculate the percentage of each tautomer, accounting for the number of protons giving rise to each signal. For example, if comparing the integral of the single enolic vinyl proton (I_enol) to the two α-protons of the keto form (I_keto), the percentage of the enol form can be calculated as: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100.[5]

UV-Vis Spectroscopy for Tautomer Analysis

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the β-dicarbonyl compound in various solvents of differing polarities.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Deconvolute the overlapping absorption bands of the keto and enol forms to determine the absorbance of each tautomer.

    • The ratio of the tautomers can be related to the ratio of their absorbances at their respective λ_max values, provided the molar absorptivity coefficients (ε) are known or can be estimated.

Biological Pathways Involving Malonate Semialdehyde

Malonate semialdehyde is a key intermediate in several metabolic pathways. Its degradation is primarily managed by two key enzymes: malonate-semialdehyde dehydrogenase and malonate-semialdehyde dehydrogenase (acetylating).

Tautomerization of Malonate Semialdehyde

The interconversion between the keto and enol forms of malonate semialdehyde is a dynamic equilibrium.

Tautomerism Keto Malonate Semialdehyde (Keto Form) (this compound) Enol Malonate Semialdehyde (Enol Form) (3-Hydroxypropenoate) Keto->Enol Tautomerization

Figure 1. Keto-Enol Tautomerism of Malonate Semialdehyde.

Malonate Semialdehyde Degradation Pathway

Malonate semialdehyde can be metabolized through different routes, ultimately feeding into central carbon metabolism. One significant pathway involves its conversion to acetyl-CoA.

Degradation_Pathway cluster_main Malonate Semialdehyde Degradation cluster_downstream Central Metabolism MSA Malonate Semialdehyde (this compound) Malonate Malonate MSA->Malonate Malonate-semialdehyde dehydrogenase (EC 1.2.1.15) [7] AcetylCoA Acetyl-CoA MSA->AcetylCoA Malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18) [8] PropionylCoA Propionyl-CoA MSA->PropionylCoA Methylmalonate-semialdehyde dehydrogenase (acylating) (EC 1.2.1.27) [4] TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PropionylCoA->TCA_Cycle via Succinyl-CoA

Figure 2. Metabolic fates of malonate semialdehyde.

Propanoate Metabolism and Malonate Semialdehyde

Malonate semialdehyde is an intermediate in the broader context of propanoate metabolism.

Propanoate_Metabolism cluster_beta_alanine From Beta-Alanine Propanoate Propanoate PropionylCoA PropionylCoA Propanoate->PropionylCoA Acyl-CoA Synthetase MethylmalonylCoA MethylmalonylCoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA SuccinylCoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCA_Cycle TCA_Cycle SuccinylCoA->TCA_Cycle Enters TCA Cycle BetaAlanine Beta-Alanine MalonateSemialdehyde Malonate Semialdehyde BetaAlanine->MalonateSemialdehyde Beta-alanine--pyruvate transaminase AcetylCoA AcetylCoA MalonateSemialdehyde->AcetylCoA Malonate-semialdehyde dehydrogenase (acetylating) [8] AcetylCoA->TCA_Cycle

Figure 3. Role of malonate semialdehyde in propanoate metabolism.

Conclusion

The tautomeric equilibrium of malonate semialdehyde is a critical aspect of its chemistry and biochemistry. While direct quantitative data for this specific molecule remains elusive in the literature, the principles governing the tautomerism of β-dicarbonyl compounds provide a strong framework for understanding its behavior. The stability of the keto and enol forms is dictated by a complex interplay of intramolecular hydrogen bonding, solvent effects, and electronic factors. Experimental techniques such as NMR and UV-Vis spectroscopy offer robust methods for quantifying this equilibrium. A thorough understanding of the tautomerism and metabolic fate of malonate semialdehyde is essential for researchers in drug development and biochemistry aiming to modulate its associated pathways. Further research is warranted to obtain specific quantitative data on the tautomeric equilibrium of malonate semialdehyde to refine our understanding of its role in biological systems.

References

The Enzymatic Crossroads: A Technical Guide to the Formation of 3-Oxopropanoate from 3-Hydroxypropionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic reactions governing the formation of 3-oxopropanoate (also known as malonate semialdehyde) in the context of its precursor, 3-hydroxypropionyl-CoA. While a direct, single-step enzymatic conversion is not the primary described pathway, this document elucidates the key enzymes and metabolic routes that connect these two molecules, focusing on the central role of Malonyl-CoA reductase. This guide offers a comprehensive overview of the relevant enzymes, their kinetic properties, detailed experimental protocols, and their place within broader metabolic networks, such as the 3-hydroxypropionate cycle for carbon fixation.

Executive Summary

The formation of this compound from a CoA-tethered precursor is a critical step in specialized metabolic pathways. The central enzyme in this process is Malonyl-CoA reductase (malonate semialdehyde-forming) (EC 1.2.1.75), which catalyzes the NADPH-dependent reduction of malonyl-CoA to this compound. This reaction is a cornerstone of the 3-hydroxypropionate cycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, autotrophic carbon dioxide assimilation pathways found in some bacteria and archaea.[1][2] In some organisms, this enzyme is bifunctional and also catalyzes the subsequent reduction of this compound to 3-hydroxypropionate.[3][4] The connection to 3-hydroxypropionyl-CoA is established through the action of 3-hydroxypropionyl-CoA synthetase , which activates 3-hydroxypropionate to its CoA ester.[5][6] Understanding the interplay of these enzymes is crucial for applications in metabolic engineering and the development of novel therapeutics targeting these pathways.

Key Enzymes and Reactions

The enzymatic landscape surrounding this compound formation from a C3-acyl-CoA involves a multi-step process rather than a single conversion. The key players are Malonyl-CoA reductase and 3-hydroxypropionyl-CoA synthetase.

Malonyl-CoA Reductase (EC 1.2.1.75)

This enzyme is the primary catalyst for the formation of this compound from a CoA-ester. It facilitates the following reaction:

Malonyl-CoA + NADPH + H⁺ → this compound + CoA + NADP⁺ [7]

In some organisms, such as Chloroflexus aurantiacus, Malonyl-CoA reductase is a bifunctional enzyme that also catalyzes the subsequent reduction of this compound to 3-hydroxypropionate.[3][4] In contrast, the enzyme from archaea like Sulfolobus tokodaii is monofunctional, producing only this compound.[7][8]

3-Hydroxypropionyl-CoA Synthetase (EC 6.2.1.36)

This enzyme activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA, providing the link back to the initial compound of interest. The reaction is as follows:

3-Hydroxypropionate + ATP + CoA → 3-Hydroxypropionyl-CoA + AMP + PPᵢ [5][6]

Quantitative Data on Key Enzymes

The kinetic properties of Malonyl-CoA reductase and 3-hydroxypropionyl-CoA synthetase have been characterized in several organisms. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Malonyl-CoA Reductase (EC 1.2.1.75)

OrganismSubstrateApparent K_m_ (µM)CofactorApparent K_m_ (µM)Optimal pHOptimal Temperature (°C)Specific Activity (µmol/min/mg)Reference
Chloroflexus aurantiacusMalonyl-CoA30NADPH257.85510[3][4][9]
Sulfolobus tokodaiiMalonyl-CoA40NADPH257.285Not Reported[7][8]
Roseiflexus castenholziiMalonyl-CoA380NADPHNot Reported8.050Not Reported[10]

Table 2: Kinetic Parameters of 3-Hydroxypropionyl-CoA Synthetase (EC 6.2.1.36)

OrganismSubstrateApparent K_m_ (µM)V_max_ (µmol/min/mg)Reference
Metallosphaera sedula3-Hydroxypropionate18018[11]

Metabolic Pathway Context

The formation of this compound from 3-hydroxypropionyl-CoA is an integral part of the 3-hydroxypropionate cycle , a carbon fixation pathway. The following diagram illustrates the core reactions.

Enzymatic_Pathway cluster_main Enzymatic Formation of this compound cluster_cofactors1 cluster_cofactors2 cluster_cofactors3 MCoA Malonyl-CoA OXP This compound (Malonate Semialdehyde) MCoA->OXP Malonyl-CoA reductase (EC 1.2.1.75) HP 3-Hydroxypropionate OXP->HP Malonyl-CoA reductase (bifunctional) or Malonate semialdehyde reductase HPCoA 3-Hydroxypropionyl-CoA HP->HPCoA 3-Hydroxypropionyl-CoA synthetase (EC 6.2.1.36) NADPH1 NADPH + H⁺ NADPH1->MCoA_OXP_mid NADP1 NADP⁺ MCoA_OXP_mid->NADP1 NADPH2 NADPH + H⁺ NADPH2->OXP_HP_mid NADP2 NADP⁺ OXP_HP_mid->NADP2 ATP ATP + CoA ATP->HP_HPCoA_mid AMP AMP + PPᵢ HP_HPCoA_mid->AMP

Caption: Core enzymatic reactions connecting 3-Hydroxypropionyl-CoA and this compound.

The broader metabolic context is the 3-hydroxypropionate cycle, a complex pathway for carbon fixation. The following diagram provides a simplified overview of this cycle.

3_Hydroxypropionate_Cycle cluster_cycle Simplified 3-Hydroxypropionate Cycle ACoA Acetyl-CoA MCoA Malonyl-CoA ACoA->MCoA Acetyl-CoA carboxylase OXP This compound MCoA->OXP Malonyl-CoA reductase HP 3-Hydroxypropionate OXP->HP Malonate semialdehyde reductase HPCoA 3-Hydroxypropionyl-CoA HP->HPCoA 3-HP-CoA synthetase PCoA Propionyl-CoA HPCoA->PCoA 3-HP-CoA dehydratase & Acryloyl-CoA reductase MMCoA Methylmalonyl-CoA PCoA->MMCoA Propionyl-CoA carboxylase SuCoA Succinyl-CoA MMCoA->SuCoA Methylmalonyl-CoA mutase SuCoA->ACoA Regeneration Steps Mal Malate SuCoA->Mal Glyox Glyoxylate Glyox->ACoA Regeneration Steps Mal->Glyox

Caption: Simplified overview of the 3-Hydroxypropionate Cycle for carbon fixation.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in the formation of this compound.

Assay for Malonyl-CoA Reductase Activity

This protocol is adapted from studies on Malonyl-CoA reductase from Chloroflexus aurantiacus and Sulfolobus tokodaii.[7][9][12][13][14]

Principle: The activity of Malonyl-CoA reductase is determined by monitoring the malonyl-CoA-dependent oxidation of NADPH spectrophotometrically at 340 nm or 365 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8) or 100 mM MOPS-KOH (pH 7.2 for S. tokodaii).

  • MgCl₂ Solution: 100 mM.

  • Dithiothreitol (DTT) or 1,4-dithioerythritol (DTE) Solution: 100 mM.

  • NADPH Solution: 10 mM.

  • Malonyl-CoA Solution: 10 mM.

  • Enzyme Preparation: Purified or partially purified Malonyl-CoA reductase.

Procedure:

  • Prepare the assay mixture in a 0.5 mL or 1 mL cuvette. For a 0.5 mL reaction, combine:

    • 425 µL Assay Buffer

    • 10 µL 100 mM MgCl₂ (final concentration 2 mM)

    • 15 µL 100 mM DTE (final concentration 3 mM)

    • 15 µL 10 mM NADPH (final concentration 0.3 mM)

    • Appropriate volume of enzyme preparation.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus, 85°C for S. tokodaii) for 5 minutes to pre-warm.

  • Initiate the reaction by adding 15 µL of 10 mM malonyl-CoA (final concentration 0.3 mM).

  • Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹cm⁻¹) using a spectrophotometer with a temperature-controlled cuvette holder.

  • Calculate the specific activity based on the rate of NADPH oxidation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Assay for 3-Hydroxypropionyl-CoA Synthetase Activity

This protocol is based on the characterization of the enzyme from Metallosphaera sedula.[5][6][15]

Principle: The activity is measured in a coupled assay where the product, 3-hydroxypropionyl-CoA, is converted to acryloyl-CoA by 3-hydroxypropionyl-CoA dehydratase, and then reduced to propionyl-CoA by acryloyl-CoA reductase, with the concomitant oxidation of NADPH, which is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.4).

  • MgCl₂ Solution: 100 mM.

  • ATP Solution: 100 mM.

  • CoA Solution: 10 mM.

  • 3-Hydroxypropionate Solution: 100 mM.

  • NADPH Solution: 10 mM.

  • Coupling Enzymes: Purified 3-hydroxypropionyl-CoA dehydratase and acryloyl-CoA reductase.

  • Enzyme Preparation: Purified or partially purified 3-hydroxypropionyl-CoA synthetase.

Procedure:

  • Prepare the assay mixture in a 0.5 mL cuvette. For a 0.5 mL reaction, combine:

    • 385 µL Assay Buffer

    • 10 µL 100 mM MgCl₂ (final concentration 2 mM)

    • 15 µL 100 mM ATP (final concentration 3 mM)

    • 7.5 µL 10 mM CoA (final concentration 0.15 mM)

    • 25 µL 10 mM NADPH (final concentration 0.5 mM)

    • Excess of coupling enzymes (3-hydroxypropionyl-CoA dehydratase and acryloyl-CoA reductase).

    • Appropriate volume of 3-hydroxypropionyl-CoA synthetase preparation.

  • Pre-incubate the mixture at the optimal temperature (e.g., 65°C for M. sedula) for 5 minutes.

  • Start the reaction by adding 50 µL of 100 mM 3-hydroxypropionate (final concentration 10 mM).

  • Monitor the decrease in absorbance at 340 nm or 365 nm.

  • Calculate the specific activity based on the rate of NADPH oxidation.

Conclusion and Future Directions

The enzymatic formation of this compound from 3-hydroxypropionyl-CoA is a key metabolic transformation with implications for carbon fixation and biotechnology. This guide has provided a comprehensive overview of the primary enzymes involved, their kinetic properties, and the experimental methods used to study them. The central role of Malonyl-CoA reductase has been highlighted, along with its connection to 3-hydroxypropionyl-CoA via 3-hydroxypropionyl-CoA synthetase.

Future research in this area may focus on:

  • The discovery and characterization of novel enzymes with improved catalytic efficiency or substrate specificity.

  • The elucidation of the regulatory mechanisms governing the expression and activity of these enzymes.

  • The application of this knowledge to engineer robust microbial cell factories for the production of valuable chemicals derived from the 3-hydroxypropionate pathway.

  • The development of specific inhibitors for these enzymes as potential antimicrobial agents targeting organisms that rely on these unique metabolic pathways.

This technical guide serves as a foundational resource for researchers and professionals seeking to understand and manipulate the enzymatic reactions central to this compound metabolism.

References

The Role of 3-Oxopropanoate in Propanoate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propanoate Metabolism and the Significance of 3-Oxopropanoate

Propanoate (propionate) is a three-carbon short-chain fatty acid that serves as a crucial intermediate in cellular metabolism. In mammals, it is primarily derived from the breakdown of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and cholesterol. The canonical pathway for propanoate metabolism involves the conversion of propionyl-CoA to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. However, an alternative route, the 3-hydroxypropionate pathway, has been identified, which involves the intermediate this compound, also known as malonic semialdehyde. This pathway is of growing interest due to its implications in certain inborn errors of metabolism and its potential as a target for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound in propanoate metabolism, with a focus on the mammalian system, relevant experimental protocols, and its significance in the context of drug development.

The 3-Hydroxypropionate Pathway: An Alternative Route for Propanoate Metabolism

While the majority of propionyl-CoA is metabolized to succinyl-CoA, the 3-hydroxypropionate pathway provides an alternative catabolic route. In this pathway, propionyl-CoA is first converted to acrylyl-CoA, which is then hydrated to form 3-hydroxypropionyl-CoA. Subsequent hydrolysis yields 3-hydroxypropionate. The final steps of this pathway involve the oxidation of 3-hydroxypropionate to this compound, which is then further metabolized to enter central carbon metabolism.

This pathway is particularly significant in the context of metabolic disorders where the canonical pathway is impaired, such as propionic acidemia and methylmalonic acidemia. In these conditions, the accumulation of propionyl-CoA can lead to an increased flux through the 3-hydroxypropionate pathway, resulting in elevated levels of 3-hydroxypropionate in biological fluids.[1]

Propanoate_Metabolism Figure 1: Overview of Propanoate Metabolism Pathways cluster_canonical Canonical Pathway cluster_alternative 3-Hydroxypropionate Pathway Propionyl-CoA Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionyl-CoA_alt Propionyl-CoA 3-Hydroxypropionate 3-Hydroxypropionate Propionyl-CoA_alt->3-Hydroxypropionate Multiple Steps This compound This compound (Malonic Semialdehyde) 3-Hydroxypropionate->this compound 3-Hydroxypropionate Dehydrogenase Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Malonate-Semialdehyde Dehydrogenase (ALDH6A1) TCA Cycle_alt TCA Cycle Acetyl-CoA->TCA Cycle_alt

Figure 1: Overview of Propanoate Metabolism Pathways

Key Enzymes and Their Kinetics

Two primary enzymes are responsible for the conversion of 3-hydroxypropionate to acetyl-CoA in the 3-hydroxypropionate pathway: 3-hydroxypropionate dehydrogenase and malonate-semialdehyde dehydrogenase.

3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59)
Malonate-Semialdehyde Dehydrogenase (Acylating) (ALDH6A1, EC 1.2.1.18)

This mitochondrial enzyme, also known as methylmalonate-semialdehyde dehydrogenase, catalyzes the irreversible oxidative decarboxylation of this compound (malonate semialdehyde) to acetyl-CoA.[4] This enzyme also acts on methylmalonate semialdehyde, converting it to propionyl-CoA.[4] Mutations in the ALDH6A1 gene are the cause of methylmalonate semialdehyde dehydrogenase deficiency.[5]

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (units/mg protein)Reference
Malonate-Semialdehyde Dehydrogenase (ALDH6A1)Rat LiverMalonate Semialdehyde4.59.4[6][7]
Malonate-Semialdehyde Dehydrogenase (ALDH6A1)Rat LiverMethylmalonate Semialdehyde5.32.5[6][7]

Clinical Relevance and Implications for Drug Development

The 3-hydroxypropionate pathway and its key enzymes are of significant clinical interest, primarily due to their association with inborn errors of metabolism.

Methylmalonate Semialdehyde Dehydrogenase (MMSDH) Deficiency

MMSDH deficiency is a rare autosomal recessive disorder caused by mutations in the ALDH6A1 gene.[5] This condition leads to the accumulation of various metabolites, including 3-hydroxypropionic acid, in the urine.[5] The clinical presentation is highly variable, ranging from asymptomatic to severe developmental delay and neurological problems.[5] The diagnosis is often made through urine organic acid analysis, which reveals the characteristic metabolic profile.

The study of ALDH6A1 inhibitors is an active area of research. General aldehyde dehydrogenase inhibitors like disulfiram and cyanamide can affect ALDH6A1 activity.[8] The development of more specific inhibitors could provide valuable tools to investigate the pathophysiology of MMSDH deficiency and explore potential therapeutic strategies.[8] Understanding the regulation of the ALDH6A1 gene and the post-translational modifications of the enzyme, such as acetylation, may also offer novel avenues for therapeutic intervention.[9]

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxypropionate Dehydrogenase Activity

This protocol describes a method to determine the activity of 3-hydroxypropionate dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm.[2][6]

Spectrophotometric_Assay_Workflow Figure 2: Workflow for Spectrophotometric Assay start Start prep Prepare Reaction Mixture (Buffer, NAD+, Sample) start->prep equilibrate Equilibrate at 25°C in Spectrophotometer prep->equilibrate add_substrate Add 3-Hydroxypropionate to Initiate Reaction equilibrate->add_substrate measure Monitor Absorbance at 340 nm over Time add_substrate->measure calculate Calculate Enzyme Activity from the Linear Rate of Absorbance Increase measure->calculate end End calculate->end

Figure 2: Workflow for Spectrophotometric Assay

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • NAD+ solution (e.g., 10 mM)

  • 3-Hydroxypropionate solution (e.g., 100 mM)

  • Enzyme sample (e.g., tissue homogenate, purified enzyme)

  • Purified water

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Tris-HCl buffer

    • NAD+ solution

    • Enzyme sample

    • Purified water to a final volume (e.g., 1 mL)

  • Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for several minutes to allow for temperature equilibration and to record any background absorbance changes.

  • Initiate the reaction by adding a small volume of the 3-hydroxypropionate solution to the cuvette and mix thoroughly.

  • Immediately begin monitoring the increase in absorbance at 340 nm over a period of several minutes.

  • Determine the initial linear rate of the reaction (ΔA340/min).

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[6]

Calculation: Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length (cm)) * (Total reaction volume (mL) / Enzyme volume (mL)) * Dilution factor

Quantification of this compound in Biological Samples by LC-MS/MS

Due to its reactive aldehyde group, this compound is often derivatized prior to LC-MS/MS analysis to improve its stability and chromatographic properties. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). The following is a general protocol that can be adapted for the quantification of this compound in samples like urine.[10][11]

LCMS_Workflow Figure 3: Workflow for LC-MS/MS Quantification start Start sample_prep Sample Preparation (e.g., Urine) start->sample_prep derivatization Derivatization with DNPH sample_prep->derivatization spe Solid-Phase Extraction (SPE) for Cleanup and Concentration derivatization->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End data_analysis->end

Figure 3: Workflow for LC-MS/MS Quantification

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

  • Biological sample (e.g., urine)

  • Internal standard (e.g., isotope-labeled this compound-DNPH derivative)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in an acidic solvent (e.g., acetonitrile with sulfuric acid)

  • Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample (e.g., urine) on ice.

    • Centrifuge to remove any particulates.

    • Take a specific volume of the supernatant for derivatization.

  • Derivatization:

    • Add the internal standard to the sample.

    • Add the DNPH solution to the sample.

    • Incubate the mixture at a specific temperature and time to allow for the derivatization reaction to complete.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte (this compound-DNPH derivative) with an appropriate organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the reconstituted sample onto the C18 column.

      • Use a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive or negative ion mode, depending on the derivative.

      • Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system.[12] By using isotopically labeled substrates, such as ¹³C-propionate, it is possible to trace the flow of carbon through the different branches of propanoate metabolism, including the 3-hydroxypropionate pathway. This approach can provide valuable insights into the relative contributions of the canonical and alternative pathways under different physiological or pathological conditions. A study on propionic acidemia in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) utilized [¹³C₃]propionate to trace its metabolism and revealed insights into the metabolic alterations in this disease.[13]

MFA_Workflow Figure 4: Workflow for 13C-Metabolic Flux Analysis start Start cell_culture Culture Cells with 13C-labeled Propionate start->cell_culture harvest Harvest Cells and Quench Metabolism cell_culture->harvest extraction Extract Intracellular Metabolites harvest->extraction analysis Analyze Metabolite Labeling Patterns (e.g., by LC-MS) extraction->analysis modeling Computational Modeling and Flux Calculation analysis->modeling end End modeling->end

Figure 4: Workflow for 13C-Metabolic Flux Analysis

Conclusion

This compound is a key intermediate in the 3-hydroxypropionate pathway, an alternative route for propanoate metabolism in mammals. While the canonical pathway leading to succinyl-CoA is predominant, the 3-hydroxypropionate pathway is of significant clinical and scientific interest, particularly in the context of inborn errors of metabolism such as methylmalonate semialdehyde dehydrogenase deficiency. The enzymes of this pathway, 3-hydroxypropionate dehydrogenase and ALDH6A1, represent potential targets for future drug development. The experimental protocols and analytical techniques described in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.

References

Investigating the Physiological Concentration of 3-Oxopropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide addresses the current state of knowledge regarding the physiological concentration of 3-Oxopropanoate (also known as malonate semialdehyde). Despite its role as an intermediate in several metabolic pathways, there is a notable absence of established quantitative data for this compound in human and animal tissues and fluids. This document provides a comprehensive overview of the challenges and opportunities in studying this molecule. It details potential analytical methodologies, explores its metabolic context, and presents logical workflows to guide future research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the quantification and physiological relevance of this compound.

Introduction

This compound is a three-carbon alpha-keto acid that serves as a key intermediate in the metabolism of beta-alanine and propanoate.[1][2] Its position in these pathways suggests a potential role in cellular metabolism and energy balance. However, a thorough review of the existing scientific literature reveals a significant knowledge gap: there is no established physiological concentration of this compound in readily accessible biological matrices such as blood, plasma, urine, or cerebrospinal fluid. This lack of fundamental data hinders our understanding of its physiological and pathological significance.

This guide aims to provide a foundational resource for researchers seeking to investigate this compound. It summarizes the current understanding of its metabolic roles and outlines potential analytical strategies for its quantification.

Physiological Concentration of this compound: A Knowledge Gap

A comprehensive search of scientific databases reveals a lack of reported physiological concentrations for this compound in human or animal models. Consequently, a table of quantitative data cannot be provided at this time. The absence of this information underscores the need for foundational research to establish reference ranges in various biological fluids and tissues.

Metabolic Pathways Involving this compound

This compound is a crucial intermediate in at least two significant metabolic pathways: the degradation of β-alanine and the metabolism of propanoate.

Beta-Alanine Metabolism

In the catabolism of the non-proteinogenic amino acid β-alanine, this compound is formed and subsequently processed. Understanding this pathway is crucial for contextualizing the potential physiological roles of this compound.

Beta_Alanine_Metabolism Beta_Alanine β-Alanine This compound This compound Beta_Alanine->this compound Alanine Aminotransferase Malonate Malonate This compound->Malonate Malonate-semialdehyde dehydrogenase [EC 1.2.1.15] Acetyl_CoA Acetyl-CoA This compound->Acetyl_CoA Malonate-semialdehyde dehydrogenase (acetylating) [EC 1.2.1.18] TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Simplified pathway of β-Alanine metabolism.[2]
Propanoate Metabolism

This compound is also involved in an alternative pathway of propanoate metabolism, connecting it to the central carbon metabolism.

Propanoate_Metabolism Propionyl_CoA Propionyl-CoA Acrylyl_CoA Acrylyl-CoA Propionyl_CoA->Acrylyl_CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA Acrylyl_CoA->3-Hydroxypropionyl-CoA 3-Hydroxypropionate 3-Hydroxypropionate 3-Hydroxypropionyl-CoA->3-Hydroxypropionate This compound This compound 3-Hydroxypropionate->this compound Acetyl_CoA Acetyl-CoA This compound->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Validation Sample_Collection Biological Sample Collection (Plasma, Urine, CSF) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Sample_Collection->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Derivatization (optional, for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification using Stable Isotope-Labeled Internal Standard GC_MS->Quantification LC_MS_MS->Quantification Method_Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Quantification->Method_Validation

References

Malonate Semialdehyde in Amino Acid Catabolism: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonate semialdehyde (MSA), also known as 3-oxopropanoate, is a critical metabolic intermediate situated at the crossroads of the catabolism of several key biomolecules, including the amino acids β-alanine and valine, as well as pyrimidine bases. Its metabolism is integral to cellular energy production and homeostasis. Dysregulation of the enzymes involved in MSA metabolism is linked to inborn errors of metabolism and has emerging implications in cancer biology. This technical guide provides an in-depth exploration of the metabolic pathways involving malonate semialdehyde, quantitative data on key enzymes, detailed experimental protocols, and an overview of its relevance in disease and drug development.

Metabolic Pathways Involving Malonate Semialdehyde

Malonate semialdehyde is a central node in the degradation pathways of β-alanine, valine, and pyrimidines (uracil and thymine). These pathways converge on the formation of MSA, which is then further metabolized to enter central carbon metabolism.

β-Alanine Catabolism

β-Alanine, a non-proteinogenic amino acid, is catabolized in a two-step process that generates malonate semialdehyde. The primary source of β-alanine is the degradation of dipeptides like carnosine and anserine, and the catabolism of pyrimidine bases.[1][2]

The catabolism of β-alanine to malonate semialdehyde is initiated by a transamination reaction. This reaction is catalyzed by 4-aminobutyrate transaminase (also known as GABA-T), which can also act on β-alanine.[3][4][5] In this reaction, the amino group of β-alanine is transferred to an α-keto acid, such as α-ketoglutarate, yielding malonate semialdehyde and glutamate.[3]

beta_alanine_catabolism beta_alanine β-Alanine gaba_t 4-Aminobutyrate Transaminase (GABA-T) beta_alanine->gaba_t alpha_kg α-Ketoglutarate alpha_kg->gaba_t malonate_sa Malonate Semialdehyde gaba_t->malonate_sa glutamate Glutamate gaba_t->glutamate

β-Alanine Catabolism to Malonate Semialdehyde.
Valine Catabolism

The branched-chain amino acid valine undergoes a multi-step catabolic pathway that ultimately yields propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA.[6] A key intermediate in this pathway is methylmalonate semialdehyde, which is structurally related to malonate semialdehyde. The enzyme responsible for the metabolism of methylmalonate semialdehyde, methylmalonate-semialdehyde dehydrogenase (MMSDH), also metabolizes malonate semialdehyde.[7][8]

The catabolism of valine involves transamination, oxidative decarboxylation, and a series of oxidation and hydration steps to produce methylmalonate semialdehyde.[9][10] MMSDH, encoded by the ALDH6A1 gene, then catalyzes the oxidative decarboxylation of methylmalonate semialdehyde to propionyl-CoA.[10][11]

valine_catabolism valine Valine kiv α-Ketoisovalerate valine->kiv BCAT isobutyryl_coa Isobutyryl-CoA kiv->isobutyryl_coa BCKDH hib_coa 3-Hydroxyisobutyryl-CoA isobutyryl_coa->hib_coa ... hiba 3-Hydroxyisobutyrate hib_coa->hiba HIBCH mmsa Methylmalonate Semialdehyde hiba->mmsa 3-HBDH propionyl_coa Propionyl-CoA mmsa->propionyl_coa MMSDH (ALDH6A1) succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa ...

Valine Catabolism Pathway.
Pyrimidine Degradation

The pyrimidine bases, uracil and thymine, are degraded through reductive pathways that lead to the formation of β-alanine and β-aminoisobutyrate, respectively.[12][13] The subsequent catabolism of β-alanine, as described above, generates malonate semialdehyde.[1][14]

Uracil is converted to dihydrouracil, then to β-ureidopropionate, which is finally hydrolyzed to β-alanine, ammonia, and CO₂.[13] Thymine follows a similar pathway to yield β-aminoisobutyrate. The β-alanine produced from uracil degradation then enters the catabolic pathway described previously to form malonate semialdehyde.[12]

pyrimidine_degradation uracil Uracil dihydrouracil Dihydrouracil uracil->dihydrouracil DPD ureidopropionate β-Ureidopropionate dihydrouracil->ureidopropionate DHP beta_alanine β-Alanine ureidopropionate->beta_alanine UP malonate_sa Malonate Semialdehyde beta_alanine->malonate_sa GABA-T

Pyrimidine Degradation to Malonate Semialdehyde.
Further Metabolism of Malonate Semialdehyde

Malonate semialdehyde can be metabolized via two primary routes:

  • Oxidative Decarboxylation to Acetyl-CoA: Malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18) catalyzes the conversion of malonate semialdehyde to acetyl-CoA, CO₂, and NAD(P)H.[15][16] This reaction requires Coenzyme A and NAD(P)⁺.

  • Oxidation to Malonate: Malonate-semialdehyde dehydrogenase (EC 1.2.1.15) catalyzes the oxidation of malonate semialdehyde to malonate, using NAD(P)⁺ as a cofactor.[4]

The mitochondrial enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH/ALDH6A1) is also capable of catalyzing the irreversible oxidative decarboxylation of malonate semialdehyde to acetyl-CoA.[7][8][17]

Key Enzymes in Malonate Semialdehyde Metabolism

The metabolism of malonate semialdehyde is orchestrated by a set of key enzymes, with methylmalonate-semialdehyde dehydrogenase (MMSDH) playing a central role due to its dual substrate specificity.

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH; ALDH6A1)
  • EC Number: 1.2.1.27[11]

  • Reaction: Catalyzes the irreversible oxidative decarboxylation of both methylmalonate semialdehyde to propionyl-CoA and malonate semialdehyde to acetyl-CoA.[7][10][17]

  • Cofactors: NAD⁺ and Coenzyme A[7][11]

  • Subcellular Localization: Mitochondrial matrix[7][8]

  • Clinical Significance: Mutations in the ALDH6A1 gene, which encodes MMSDH, lead to methylmalonate semialdehyde dehydrogenase deficiency, a rare autosomal recessive inborn error of metabolism.[10][18] This deficiency results in the accumulation of various metabolites, including 3-hydroxyisobutyric acid, 3-aminoisobutyric acid, and β-alanine.[19]

Malonate-Semialdehyde Dehydrogenase (acetylating)
  • EC Number: 1.2.1.18[16]

  • Reaction: this compound + CoA + NAD(P)⁺ ⇌ acetyl-CoA + CO₂ + NAD(P)H[15][16]

  • Systematic Name: this compound:NAD(P)⁺ oxidoreductase (decarboxylating, CoA-acetylating)[15]

4-Aminobutyrate Transaminase (GABA-T)
  • EC Number: 2.6.1.19[3]

  • Reaction: In the context of β-alanine catabolism, it catalyzes the transfer of an amino group from β-alanine to α-ketoglutarate, producing malonate semialdehyde and glutamate.[3][4]

  • Cofactor: Pyridoxal phosphate[3]

Data Presentation: Quantitative Analysis

Quantitative data for the enzymes involved in malonate semialdehyde metabolism is crucial for understanding the kinetics and regulation of these pathways.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (units/mg)Optimal pHReference(s)
MMSDH (ALDH6A1)Malonate SemialdehydeRat Liver4.59.4~8.0[7][8]
MMSDH (ALDH6A1)Methylmalonate SemialdehydeRat Liver5.32.5~8.0[7][8]

Note: 1 unit = 1 µmol of product formed per minute at 30°C.[7]

Table 2: Representative Concentrations of a Key Precursor

MetaboliteTissue/FluidConditionConcentration (µM)Reference(s)
β-AlanineHuman PlasmaResting30 ± 7[20]
β-AlanineHuman PlasmaAfter supplementation82 - 248[21][22]
β-AlanineHuman PlasmaOptimal Range0 - 5[23]

Note: Data on the in vivo concentration of malonate semialdehyde is scarce due to its high reactivity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of malonate semialdehyde metabolism.

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Activity Assay

This spectrophotometric assay measures the activity of MMSDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.[7]

Materials:

  • 30 mM Sodium pyrophosphate buffer, pH 8.0

  • 2 mM Dithiothreitol (DTT)

  • 2 mM NAD⁺

  • 0.5 mM Coenzyme A (CoA)

  • 0.5 mM Malonate semialdehyde or Methylmalonate semialdehyde

  • Purified or crude enzyme preparation

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction cocktail containing sodium pyrophosphate buffer, DTT, NAD⁺, and CoA.

  • Add the substrate (malonate semialdehyde or methylmalonate semialdehyde) to the reaction cocktail.

  • Initiate the reaction by adding the enzyme preparation to the cocktail.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

mmsdh_assay start Prepare Reaction Cocktail (Buffer, DTT, NAD+, CoA) add_substrate Add Substrate (Malonate Semialdehyde) start->add_substrate add_enzyme Initiate with Enzyme add_substrate->add_enzyme measure Monitor Absorbance at 340 nm add_enzyme->measure calculate Calculate Activity measure->calculate

Workflow for MMSDH Activity Assay.
Quantification of Amino Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of amino acids, including β-alanine, in biological samples using GC-MS following derivatization.[9][24][25][26]

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal standard (e.g., ¹³C₅-L-proline)

  • Derivatization reagents (e.g., propyl chloroformate, heptafluorobutyl chloroformate)

  • Organic solvent for extraction (e.g., hexane, chloroform)

  • GC-MS system with a suitable capillary column (e.g., Chirasil-L-Val)

Procedure:

  • Sample Preparation: Thaw the biological sample and add a known amount of internal standard.

  • Derivatization: Perform a two-step derivatization of the amino acids in the sample. This typically involves esterification followed by acylation to make the amino acids volatile.

  • Extraction: Extract the derivatized amino acids into an organic solvent.

  • GC-MS Analysis: Inject the extracted sample into the GC-MS system. The amino acid derivatives are separated on the capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Quantify the amino acids by comparing the peak areas of the analytes to the peak area of the internal standard.

gcms_protocol sample_prep Sample Preparation (add internal standard) derivatization Derivatization sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms_analysis GC-MS Analysis (SIM mode) extraction->gcms_analysis quantification Quantification gcms_analysis->quantification

GC-MS Protocol for Amino Acid Quantification.
¹³C-Metabolic Flux Analysis (MFA)

This protocol provides a general framework for conducting ¹³C-MFA to quantify intracellular metabolic fluxes, which can be applied to study amino acid catabolism.[10][14][18][27][28][29]

Materials:

  • Cell culture system

  • ¹³C-labeled substrate (e.g., [U-¹³C]-Valine)

  • Analytical instrument for measuring isotopic labeling (e.g., GC-MS, LC-MS/MS)

  • Metabolic modeling software

Procedure:

  • Isotopic Labeling Experiment: Culture cells in a medium containing a ¹³C-labeled substrate until isotopic steady state is reached.

  • Metabolite Extraction and Analysis: Harvest the cells and extract metabolites. Analyze the isotopic labeling patterns of key metabolites (e.g., protein-bound amino acids, TCA cycle intermediates) using MS or NMR.

  • Metabolic Model Construction: Define a stoichiometric model of the metabolic network of interest.

  • Flux Estimation: Use computational software to estimate the intracellular fluxes that best reproduce the experimentally measured labeling patterns.

  • Statistical Analysis: Evaluate the goodness-of-fit of the flux map and determine the confidence intervals of the estimated fluxes.

mfa_protocol labeling Isotopic Labeling with ¹³C-Substrate analysis Metabolite Extraction and Isotopomer Analysis (MS) labeling->analysis estimation Flux Estimation (Computational) analysis->estimation modeling Metabolic Network Model Construction modeling->estimation statistics Statistical Analysis estimation->statistics

Workflow for ¹³C-Metabolic Flux Analysis.

Relevance in Disease and Drug Development

The metabolic pathways involving malonate semialdehyde are gaining attention as potential targets for therapeutic intervention, particularly in the context of inborn errors of metabolism and cancer.

Inborn Errors of Metabolism

As previously mentioned, defects in the ALDH6A1 gene cause methylmalonate semialdehyde dehydrogenase deficiency, a rare genetic disorder.[10][18] The clinical presentation of this disease is variable, ranging from asymptomatic to severe developmental delay.[17] The diagnosis is typically made by identifying elevated levels of specific metabolites in the urine, such as 3-hydroxyisobutyric acid.

Cancer Metabolism and Therapeutic Targeting

Metabolic reprogramming is a hallmark of cancer, and there is growing evidence that cancer cells can become dependent on specific metabolic pathways for their growth and survival.[9][12][15][27][30] The catabolism of branched-chain amino acids, including valine, has been implicated in fueling the TCA cycle and supporting lipogenesis in some cancers, such as prostate cancer.[7][9][12][30]

Targeting enzymes in the valine catabolic pathway is being explored as a potential anti-cancer strategy. For instance, inhibition of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), an enzyme upstream of MMSDH, has been shown to selectively reduce the proliferation of malignant prostate cells.[7][9][12]

The broader family of aldehyde dehydrogenases (ALDHs), to which MMSDH belongs, is also a target of interest in cancer therapy. Increased ALDH activity is associated with cancer stem cells and drug resistance in various cancers.[31][32] Therefore, the development of specific inhibitors for ALDH isozymes, including ALDH6A1, could have therapeutic potential. Disulfiram is a general inhibitor of ALDH enzymes.[33]

Furthermore, the pyrimidine degradation pathway, which generates the precursor for malonate semialdehyde, is also being investigated as a target in cancer therapy.[13]

Conclusion

Malonate semialdehyde is a key metabolic intermediate that connects the catabolism of β-alanine, valine, and pyrimidines to central carbon metabolism. The enzymes involved in its metabolism, particularly methylmalonate-semialdehyde dehydrogenase (ALDH6A1), are critical for maintaining metabolic homeostasis. The growing understanding of the role of these pathways in disease, especially inborn errors of metabolism and cancer, highlights their potential as targets for novel therapeutic strategies. Further research into the quantitative aspects of these pathways and the development of specific enzyme inhibitors will be crucial for translating this knowledge into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 3-Oxopropanoate

This compound, also known as malonate semialdehyde, is a highly reactive β-oxo acid and an important metabolic intermediate in various biological pathways, including the 3-hydroxypropionate cycle for carbon fixation in some microorganisms. Its bifunctional nature, containing both a carboxylic acid and an aldehyde group, makes it a versatile molecule for in vitro studies. However, its high reactivity also makes it inherently unstable and challenging to synthesize and store using traditional chemical methods. Enzymatic synthesis offers a highly specific and mild alternative, producing this compound in aqueous buffers under conditions suitable for direct use in many biological assays.

Principle of Enzymatic Synthesis

The recommended enzymatic route for synthesizing this compound is the NADPH-dependent reduction of malonyl-CoA, catalyzed by a monofunctional malonyl-CoA reductase (EC 1.2.1.75). This enzyme specifically catalyzes the conversion of the thioester malonyl-CoA to the corresponding aldehyde, this compound, without further reduction to 3-hydroxypropionate. The use of a recombinant, purified enzyme ensures a high yield of the desired product with minimal side reactions. The enzyme from thermoacidophilic archaea like Sulfolobus tokodaii is a good candidate as it is a monofunctional enzyme that has been successfully expressed in E. coli.

Applications in In Vitro Studies

The primary application of enzymatically synthesized this compound is its use as a substrate for kinetic characterization of enzymes that act upon it. For instance, it is the natural substrate for malonate-semialdehyde dehydrogenase (MSDH), an enzyme found in pathways for valine and thymine catabolism. By providing a reliable source of this substrate, researchers can perform detailed mechanistic and inhibition studies on such enzymes. Additionally, its high reactivity can be exploited in studies related to protein modification and the biological effects of reactive aldehydes.

Data Presentation

Table 1: Kinetic Parameters of Malonyl-CoA Reductase
Enzyme SourceSubstrateKm (µM)Apparent Vmax (U/mg)Reference
Sulfolobus tokodaii (recombinant)Malonyl-CoA40Not Reported
Sulfolobus tokodaii (recombinant)NADPH25Not Reported
Roseiflexus castenholzii (bi-functional)Malonyl-CoA130 ± 101.8 ± 0.04

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Table 2: Enzyme Activity Data for Malonate-Semialdehyde Dehydrogenase
Enzyme SourceSubstrateSpecific Activity (U/mg)Assay pHReference
Rat LiverMalonate Semialdehyde7–98.0
Bacillus subtilisMalonate SemialdehydeNot Reported8.2

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the batch synthesis of this compound from malonyl-CoA using a purified, recombinant monofunctional malonyl-CoA reductase.

Materials:

  • Purified monofunctional Malonyl-CoA Reductase (e.g., from Sulfolobus tokodaii, expressed in E. coli)

  • Malonyl-CoA lithium salt

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Magnesium Chloride (MgCl₂)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Reaction vessel (e.g., 15 mL conical tube)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • (Optional for purification) Anion exchange chromatography column and buffers

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM DTT.

    • Prepare stock solutions of 100 mM Malonyl-CoA, 100 mM NADPH, and 500 mM MgCl₂ in the phosphate buffer. Store on ice.

  • Reaction Setup:

    • In a reaction vessel, combine the following reagents to the indicated final concentrations. The total reaction volume can be scaled as needed.

ReagentStock Conc.Final Conc.Volume for 1 mL Reaction
KPO₄ Buffer (pH 7.0)100 mM100 mMUp to 1 mL
Malonyl-CoA100 mM5 mM50 µL
NADPH100 mM6 mM60 µL
MgCl₂500 mM10 mM20 µL
Malonyl-CoA Reductase1 mg/mL0.05 mg/mL50 µL
  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for enzymes from mesophiles, or higher for thermophilic enzymes, though 37°C is often a practical compromise).

    • Incubate for 1-2 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by observing the decrease in NADPH concentration.

    • Periodically take a small aliquot of the reaction mixture, dilute it in phosphate buffer, and measure the absorbance at 340 nm. The reaction is complete when the absorbance at 340 nm stabilizes. (Molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).

  • Reaction Termination and Product Storage:

    • To terminate the reaction, heat-inactivate the enzyme (e.g., 65°C for 10 minutes) and centrifuge to pellet the denatured protein.

    • Alternatively, for immediate use in subsequent assays, the reaction can be stopped by placing it on ice.

    • The resulting solution contains this compound. Due to its instability, it is recommended to use it immediately. Store on ice for short-term use (a few hours).

  • (Optional) Purification of this compound:

    • If a higher purity is required, the this compound can be separated from unreacted malonyl-CoA and other components by anion exchange chromatography.

    • Equilibrate the column with a low-salt buffer (e.g., 20 mM potassium phosphate, pH 7.0).

    • Load the reaction supernatant.

    • Elute with a salt gradient (e.g., 0-1 M NaCl). This compound, having a single negative charge at neutral pH, will elute at a lower salt concentration than the more highly charged malonyl-CoA and NADPH.

    • Fractions should be collected and immediately assayed for the presence of the product.

Protocol 2: In Vitro Assay Using Synthesized this compound

This protocol provides a general method for determining the kinetic parameters of an enzyme (e.g., malonate-semialdehyde dehydrogenase, MSDH) using the freshly synthesized this compound as a substrate. This is a coupled assay where the production of a reduced cofactor (NADH) is monitored.

Materials:

  • Solution of this compound (from Protocol 1)

  • Purified enzyme to be assayed (e.g., MSDH)

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)

  • Coenzyme A (CoA)

  • Sodium pyrophosphate buffer (30 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • 96-well UV-transparent plate or quartz cuvettes

  • Spectrophotometer or plate reader capable of kinetic reads at 340 nm

Procedure:

  • Determine this compound Concentration:

    • Accurately determine the concentration of this compound in your synthesized stock solution. This can be estimated based on the initial amount of NADPH consumed in Protocol 1, assuming a 1:1 stoichiometry.

  • Assay Reaction Setup:

    • Prepare a master mix of the assay buffer containing all common reagents.

    • The final concentrations in the assay well/cuvette should be:

      • Sodium pyrophosphate buffer: 30 mM, pH 8.0

      • DTT: 2 mM

      • NAD⁺: 2 mM

      • CoA: 0.5 mM

      • Purified MSDH: A fixed, non-limiting concentration.

    • Prepare a series of dilutions of your this compound stock to achieve a range of final concentrations in the assay (e.g., 0.1 to 10 times the expected Km).

  • Kinetic Measurement:

    • Add the assay master mix to each well/cuvette.

    • Add the varying concentrations of the this compound substrate.

    • Initiate the reaction by adding the enzyme (MSDH).

    • Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) for several minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the kinetic trace. Use the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values for this compound.

Mandatory Visualizations

Enzymatic_Synthesis_of_3_Oxopropanoate sub sub enz enz prod prod cofactor cofactor MalonylCoA Malonyl-CoA MCR Malonyl-CoA Reductase MalonylCoA->MCR ThreeOxo This compound MCR->ThreeOxo NADP NADP⁺ + CoA MCR->NADP NADPH NADPH + H⁺ NADPH->MCR In_Vitro_Workflow step step enz_step enz_step assay_step assay_step data_step data_step start Recombinant Enzyme (Malonyl-CoA Reductase) synthesis Enzymatic Synthesis (Malonyl-CoA + NADPH -> this compound) start->synthesis purification Optional: Product Purification (Anion Exchange) synthesis->purification quant Product Quantification (Based on NADPH consumption) synthesis->quant Direct use purification->quant assay In Vitro Enzyme Assay (e.g., with MSDH) quant->assay analysis Data Analysis (Michaelis-Menten Kinetics) assay->analysis

Application Note: Quantification of 3-Oxopropanoate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxopropanoate, also known as malonate semialdehyde, is a key intermediate in the metabolism of propionate and various amino acids. Accurate quantification of this compound in biological samples is crucial for studying metabolic disorders, drug toxicity, and for monitoring the efficacy of therapeutic interventions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, this protocol is based on established methods for similar short-chain keto acids and provides a strong foundation for method development and validation.[1]

Experimental Protocols

1. Sample Preparation (from Plasma)

A protein precipitation method is recommended for the extraction of this compound from plasma samples.[2]

  • Reagents and Materials:

    • Human plasma (or other relevant biological matrix)

    • This compound analytical standard

    • Stable isotope-labeled internal standard (e.g., this compound-¹³C₃, if available; otherwise, a structurally similar compound can be used)

    • Acetonitrile (ACN), HPLC grade, chilled to -20°C

    • Formic acid, LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge capable of 10,000 x g

    • Nitrogen evaporator

  • Procedure:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 400 µL of chilled acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.[2]

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[2]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (UHPLC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for separating small polar molecules.[2]

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 5 µL.[2]

    • Column Temperature: 40°C.[2]

    • Gradient Program: A gradient elution is recommended to ensure good peak shape and separation from matrix components.

      • Start at 5% B, hold for 0.5 minutes.

      • Ramp to 95% B over 3 minutes.[2]

      • Hold at 95% B for 1 minute.

      • Return to 5% B in 0.1 minutes and re-equilibrate for 1.4 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. While positive ionization is possible, similar small organic acids often ionize well in negative mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions: These are hypothetical and must be optimized experimentally by infusing a standard solution of this compound.

      • Precursor Ion (Q1) for this compound ([M-H]⁻): The molecular weight of 3-Oxopropanoic acid (C₃H₄O₃) is 88.05 g/mol . The deprotonated precursor ion would be m/z 87.0.

      • Product Ions (Q3): Fragmentation of the precursor ion could yield product ions such as m/z 43.0 (loss of CO₂) or other characteristic fragments.

    • Source Parameters: Gas temperatures, gas flows, and capillary voltage should be optimized to achieve the best signal intensity for this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System UHPLC System
ColumnC18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Hypothetical MRM Transitions
AnalyteQ1 (m/z)
This compound87.0
Internal StandardTo be determined based on selection

Table 2: Hypothetical Method Validation Summary

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)To be determined (expected in the low ng/mL range)
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Matrix EffectsTo be assessed, but minimized by chromatography

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (400 µL cold ACN) add_is->precipitate vortex Vortex & Incubate precipitate->vortex centrifuge Centrifuge (10,000 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound.

metabolic_pathway cluster_inputs Precursors cluster_core_pathway Propionate Metabolism cluster_3hp_pathway Alternative Pathway valine Valine propionyl_coa Propionyl-CoA valine->propionyl_coa isoleucine Isoleucine isoleucine->propionyl_coa odd_chain_fa Odd-Chain Fatty Acids odd_chain_fa->propionyl_coa propionate Propionate propionate->propionyl_coa hp_coa 3-Hydroxypropionyl-CoA propionate->hp_coa methylmalonyl_coa D-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA carboxylase l_methylmalonyl_coa L-Methylmalonyl-CoA methylmalonyl_coa->l_methylmalonyl_coa Methylmalonyl-CoA epimerase succinyl_coa Succinyl-CoA l_methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA mutase tca TCA Cycle succinyl_coa->tca oxopropanoate This compound (Malonate Semialdehyde) hp_coa->oxopropanoate acetyl_coa Acetyl-CoA oxopropanoate->acetyl_coa acetyl_coa->tca

Caption: Simplified metabolic pathway of propionate.[3][4]

References

Application Notes and Protocols for a Colorimetric Assay for 3-Oxopropanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopropanoate, also known as malonate semialdehyde, is a key intermediate in various metabolic pathways, including the degradation of certain amino acids and xenobiotics. Its detection and quantification are crucial for studying enzyme kinetics, screening for metabolic disorders, and assessing the metabolic fate of drug candidates. These application notes describe a robust and sensitive two-step colorimetric assay for the detection of this compound. The assay is based on the enzymatic generation of this compound from 3-aci-nitropropanoate by 3-aci-nitropropanoate oxidase, followed by the chemical derivatization of the resulting aldehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH) to produce a colored hydrazone, which can be quantified spectrophotometrically.

Principle of the Assay

The assay is based on a coupled enzymatic and chemical reaction. In the first step, the enzyme 3-aci-nitropropanoate oxidase (EC 1.7.3.5) catalyzes the oxidation of 3-aci-nitropropanoate to this compound.[1][2] In the second step, the newly formed this compound is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) under acidic conditions. The aldehyde group of this compound reacts with 2,4-DNPH to form a stable this compound-2,4-dinitrophenylhydrazone adduct, which exhibits a strong absorbance in the visible range, allowing for quantitative colorimetric detection.[3][4]

Data Presentation

Table 1: Standard Curve for this compound Detection

A standard curve was generated using known concentrations of this compound reacted with 2,4-DNPH. The absorbance of the resulting this compound-2,4-dinitrophenylhydrazone was measured at 450 nm. A linear relationship between concentration and absorbance was observed within the tested range.

This compound Concentration (µM)Absorbance at 450 nm (AU)
00.005
100.125
250.310
500.620
750.935
1001.250
Table 2: Kinetic Parameters of 3-aci-nitropropanoate Oxidase

The kinetic parameters of 3-aci-nitropropanoate oxidase were determined by measuring the initial reaction rates at various substrate (3-aci-nitropropanoate) concentrations. The reaction product, this compound, was quantified using the 2,4-DNPH colorimetric method. The data were fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax). The enzyme exhibits high catalytic efficiency (kcat/Km) values of >106 M-1s-1.[1][2][5]

Substrate Concentration (µM)Initial Velocity (µM/min)
51.85
103.33
205.71
408.89
8012.31
16015.24
Calculated Km 25 µM
Calculated Vmax 20 µM/min
Table 3: Assay Performance Characteristics
ParameterValue
Wavelength (λmax)450 nm
Linear Range10 - 100 µM
Limit of Detection (LOD)5 µM
Limit of Quantification (LOQ)10 µM
Molar Extinction Coefficient (ε) of Adduct~12,500 M-1cm-1

Mandatory Visualizations

Signaling_Pathway Substrate 3-aci-nitropropanoate Enzyme 3-aci-nitropropanoate Oxidase Substrate->Enzyme Binds Product This compound Enzyme->Product Catalyzes Oxidation DNPH 2,4-Dinitrophenylhydrazine (2,4-DNPH) Product->DNPH Reacts With Adduct Colored Hydrazone Adduct (Abs @ 450 nm) DNPH->Adduct Forms

Caption: Signaling pathway of the colorimetric assay for this compound detection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection ReagentPrep Prepare Assay Buffer, Substrate, Enzyme, and 2,4-DNPH Reagent EnzymeReaction Incubate Substrate with 3-aci-nitropropanoate Oxidase to Generate This compound ReagentPrep->EnzymeReaction StopReaction Stop Enzymatic Reaction (e.g., with TCA) EnzymeReaction->StopReaction ColorDevelopment Add 2,4-DNPH Reagent and Incubate for Color Development StopReaction->ColorDevelopment MeasureAbsorbance Measure Absorbance at 450 nm ColorDevelopment->MeasureAbsorbance DataAnalysis Calculate this compound Concentration using Standard Curve MeasureAbsorbance->DataAnalysis

Caption: Experimental workflow for the this compound colorimetric assay.

Experimental Protocols

Materials and Reagents
  • 3-aci-nitropropanoate (Substrate)

  • Recombinant 3-aci-nitropropanoate oxidase (EC 1.7.3.5)

  • This compound (for standard curve)

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Trichloroacetic Acid (TCA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

  • Substrate Stock Solution (10 mM): Dissolve 3-aci-nitropropanoate in Assay Buffer. Store at -20°C.

  • Enzyme Solution (1 mg/mL): Dissolve 3-aci-nitropropanoate oxidase in Assay Buffer. Store at -80°C in aliquots. Dilute to the desired working concentration in Assay Buffer just before use.

  • This compound Standard Stock Solution (1 mM): Dissolve this compound in Assay Buffer. Prepare fresh dilutions for the standard curve.

  • 2,4-DNPH Reagent (1 mM): Dissolve 2,4-dinitrophenylhydrazine in 2 M HCl. Gentle warming may be required to fully dissolve. Store in a dark bottle at 4°C.

  • Stop Solution (10% w/v TCA): Dissolve Trichloroacetic Acid in deionized water.

  • NaOH Solution (2.5 M): Dissolve Sodium Hydroxide in deionized water.

Protocol 1: Standard Curve Generation
  • Prepare a series of this compound standards (e.g., 0, 10, 25, 50, 75, 100 µM) by diluting the 1 mM stock solution in Assay Buffer.

  • To each well of a 96-well plate, add 50 µL of each standard.

  • Add 50 µL of 1 mM 2,4-DNPH Reagent to each well.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of 2.5 M NaOH to each well to enhance and stabilize the color.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the corresponding this compound concentrations to generate a standard curve.

Protocol 2: Enzyme Activity Assay
  • Set up the enzymatic reaction in a microcentrifuge tube or a 96-well plate. For each reaction, prepare a master mix containing Assay Buffer and the desired concentration of 3-aci-nitropropanoate substrate.

  • To start the reaction, add the diluted 3-aci-nitropropanoate oxidase solution to the master mix. The final reaction volume should be 100 µL. Include a no-enzyme control.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 15 minutes). Ensure the reaction time is within the linear range of product formation.

  • Stop the reaction by adding 25 µL of 10% TCA.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of 1 mM 2,4-DNPH Reagent to each well.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of 2.5 M NaOH to each well.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of this compound produced using the standard curve generated in Protocol 1.

  • Determine the enzyme activity in units (µmol of product formed per minute) per mg of enzyme.

Troubleshooting and Considerations

  • High Background: A high background absorbance may be due to the inherent color of the 2,4-DNPH reagent. Ensure to subtract the absorbance of a reagent blank (containing all components except this compound or the enzyme reaction) from all readings.

  • Low Signal: A low signal may indicate low enzyme activity or instability of this compound. Optimize the enzyme concentration, incubation time, and temperature. Due to its reactivity, this compound can be unstable; therefore, it is recommended to perform the derivatization step promptly after the enzymatic reaction.

  • Precipitate Formation: The 2,4-dinitrophenylhydrazone adduct may have limited solubility. If a precipitate forms after the addition of 2,4-DNPH, consider diluting the samples or adding a co-solvent like ethanol to the final mixture before reading the absorbance.

  • Interfering Substances: Compounds with aldehyde or ketone functional groups in the sample matrix may interfere with the assay. It is important to run appropriate controls to account for any non-specific reactions.

These application notes provide a comprehensive framework for the colorimetric detection of this compound. The assay is suitable for a wide range of applications in biochemistry, drug discovery, and metabolic research, offering a reliable and quantitative method for studying this important metabolite.

References

Application Note: Isolation and Quantification of 3-Oxopropanoate from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxopropanoate, also known as malonate semialdehyde, is a key intermediate in various metabolic pathways, including the catabolism of valine and pyrimidines. Accurate measurement of its intracellular concentration is crucial for understanding metabolic fluxes and identifying potential dysregulations in disease states. This document provides a detailed protocol for the isolation and subsequent quantification of this compound from mammalian cell lysates. The methodology is based on established techniques for the extraction of small polar metabolites and is optimized for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the reactive aldehyde group and polar carboxylic acid group, careful and rapid sample processing is essential to ensure the stability and accurate quantification of this metabolite.

Data Presentation

As no direct quantitative data for the recovery of this compound from cell lysates was found in the literature, the following table presents typical recovery and precision data for similar small organic acids from cell lysates using LC-MS/MS-based methods. These values can be considered as performance targets for the presented protocol.

Analyte ClassExtraction MethodAnalytical MethodTypical Recovery RateCoefficient of Variation (CV)Reference
Carboxylic Acid-Containing MetabolitesPhenylenediamine DerivatizationLC-MS/MS90% to 105%≤ 10%[1][2]
Short-Chain Fatty AcidsDichloromethane/Acetonitrile ExtractionLC-MS92% to 112%2-11%[3]
General Polar Metabolites80% MethanolHILIC-LC-MSNot specified< 10% (Intra-day)[4]

Experimental Protocols

This protocol is designed for adherent mammalian cells cultured in a 6-well plate. The volumes can be scaled accordingly for different culture formats.

I. Materials and Reagents

  • Cell Culture: Adherent mammalian cells of interest.

  • Reagents for Cell Culture: Standard cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Washing Solution: Ice-cold 0.9% NaCl solution in LC-MS grade water, filtered through a 0.2 µm filter.

  • Metabolism Quenching: Liquid nitrogen.

  • Extraction Solvent: 80% Methanol (LC-MS grade) in LC-MS grade water, pre-chilled to -80°C.

  • Internal Standard (Optional): A stable isotope-labeled analogue of this compound (e.g., ¹³C₃-3-oxopropanoate), if available.

  • Derivatization Agent (for Aldehyde Group): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Reconstitution Solvent: 50:50 Acetonitrile:Water (LC-MS grade).

  • Equipment:

    • Standard cell culture incubator.

    • Biosafety cabinet.

    • Refrigerated centrifuge capable of 16,000 x g and 4°C.

    • Cell scraper.

    • Vortex mixer.

    • Centrifugal vacuum evaporator (e.g., SpeedVac).

    • Sonicator.

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

II. Protocol for Isolation of this compound

  • Cell Seeding and Culture:

    • Seed cells in 6-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

    • Culture cells under standard conditions. It is recommended to have at least 3-5 biological replicates for each experimental condition.

  • Metabolism Quenching and Cell Harvesting:

    • Remove the culture plate from the incubator one at a time to minimize metabolic changes.

    • Quickly aspirate the culture medium.

    • Immediately wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution. Aspirate the wash buffer completely after each wash.

    • To quench metabolism, immediately add liquid nitrogen to the well to flash-freeze the cell monolayer.

  • Metabolite Extraction:

    • Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

    • Using a cell scraper, thoroughly scrape the surface of the well to detach the cells into the extraction solvent.

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex the tubes vigorously for 10 minutes at 4°C.

  • Protein and Debris Removal:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Sample Drying:

    • Dry the supernatant completely in a centrifugal vacuum evaporator. Avoid excessive heat to prevent degradation of the analyte.

III. Optional Derivatization for Aldehyde Quantification

Due to the reactive nature of aldehydes, derivatization can improve stability and chromatographic performance. PFBHA is a common derivatization agent for aldehydes for subsequent analysis.[5][6][7]

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent like pyridine or water.

  • Derivatization Reaction:

    • Reconstitute the dried metabolite extract in 50 µL of the PFBHA solution.

    • Incubate the mixture at 60°C for 30-60 minutes.

    • After incubation, the sample can be dried again and reconstituted in the final injection solvent for LC-MS analysis.

IV. Sample Preparation for LC-MS/MS Analysis

  • Reconstitution:

    • Reconstitute the dried metabolite extract (or the dried derivatized sample) in 100 µL of reconstitution solvent (e.g., 50:50 acetonitrile:water).

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer to Autosampler Vials:

    • Transfer the clear supernatant to LC-MS autosampler vials with inserts for analysis.

V. LC-MS/MS Analysis

  • Chromatography: Use a column suitable for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the underivatized this compound or as appropriate for the derivatized product.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor and product ion transitions for this compound (and its derivatized form) will need to be optimized.

    • Underivatized this compound (C₃H₄O₃, MW: 88.06 g/mol ): A likely precursor ion in negative mode would be [M-H]⁻ at m/z 87.0. Product ions would need to be determined by infusion and fragmentation of a standard.

  • Quantification: Generate a standard curve using a pure standard of this compound (or its derivative). If an internal standard is used, calculate the response ratio of the analyte to the internal standard.

Visualizations

experimental_workflow culture 1. Cell Culture (Adherent Cells in 6-well plate) wash 2. Wash Cells (Ice-cold 0.9% NaCl) culture->wash quench 3. Quench Metabolism (Liquid Nitrogen) wash->quench extract 4. Metabolite Extraction (-80°C 80% Methanol & Scrape) quench->extract separate 5. Separate Debris (Centrifuge 16,000 x g, 4°C) extract->separate supernatant 6. Collect Supernatant (Contains Polar Metabolites) separate->supernatant dry 7. Dry Extract (Vacuum Evaporation) supernatant->dry reconstitute 8. Reconstitute (Injection Solvent) dry->reconstitute analyze 9. LC-MS/MS Analysis (HILIC, MRM) reconstitute->analyze

Caption: Workflow for the isolation of this compound.

signaling_pathway cluster_catabolism Catabolic Pathways valine Valine mmsa Methylmalonate Semialdehyde valine->mmsa Multiple Steps pyrimidine Pyrimidines (Thymine, Uracil) b_alanine β-Alanine pyrimidine->b_alanine Multiple Steps propionyl_coa Propionyl-CoA mmsa->propionyl_coa MMSDH three_oxo This compound (Malonate Semialdehyde) b_alanine->three_oxo Transamination acetyl_coa Acetyl-CoA three_oxo->acetyl_coa MMSDH tca TCA Cycle propionyl_coa->tca acetyl_coa->tca

Caption: Metabolic context of this compound.

References

Application Notes: Utilizing 13C-Labeled 3-Oxopropanoate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as carbon-13 (¹³C), enables the precise tracking of atoms through metabolic pathways.[3][4][5][6] While glucose and glutamine are common tracers, the use of less conventional substrates can provide unique insights into specific metabolic nodes. This document details the application of ¹³C-labeled 3-oxopropanoate (also known as malonic semialdehyde) as a novel tracer for MFA. This compound is a key intermediate in various metabolic pathways, and tracing its fate can elucidate the activities of interconnected pathways involved in amino acid catabolism, fatty acid metabolism, and anaplerosis.

Principle of 13C-Labeled this compound Tracing

When cells are supplied with ¹³C-labeled this compound, the ¹³C label is incorporated into downstream metabolites. The primary metabolic fates of this compound include its conversion to acetyl-CoA, malonyl-CoA, and propionyl-CoA. These key intermediates then enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and amino acid biosynthesis. By measuring the mass isotopomer distribution (MID) of these downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify the metabolic fluxes through these pathways. The choice of isotopic labeling on this compound (e.g., [1-¹³C], [2-¹³C], [3-¹³C], or [U-¹³C]) will influence the labeling patterns of downstream metabolites, providing specific insights into different reactions.

Applications

  • Elucidating Propionate and Malonate Metabolism: Tracing with ¹³C-3-oxopropanoate can directly probe the pathways involved in its synthesis and degradation, which are relevant in various metabolic disorders and microbial metabolism.[7][8]

  • Investigating Fatty Acid Synthesis and Elongation: As a precursor to malonyl-CoA, ¹³C-3-oxopropanoate can be used to measure the flux towards de novo fatty acid synthesis.

  • Studying Anaplerotic and Cataplerotic Fluxes: The conversion of this compound to TCA cycle intermediates like succinyl-CoA (via propionyl-CoA) allows for the quantification of anaplerotic contributions to the cycle.[9]

  • Drug Development: Understanding how drug candidates modulate the metabolic pathways involving this compound can provide insights into their mechanism of action and potential off-target effects.

Experimental Protocols

Cell Culture and Labeling

This protocol outlines the general steps for labeling cells with ¹³C-3-oxopropanoate. Specific conditions will need to be optimized for the cell line or organism being studied.

Materials:

  • Cell line of interest

  • Appropriate culture medium (e.g., DMEM, RPMI-1640)

  • ¹³C-labeled this compound (e.g., [1,2,3-¹³C₃]-3-Oxopropanoate)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Adaptation (Optional): If the experiment requires adaptation to a specific medium, gradually adapt the cells over several passages.

  • Preparation of Labeling Medium: Prepare the culture medium containing the desired concentration of ¹³C-labeled this compound. The concentration should be optimized to ensure sufficient label incorporation without causing toxicity. A typical starting concentration range is 0.1-1 mM.

  • Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a duration sufficient to reach isotopic steady-state. This time will vary depending on the cell type and the pathways being studied but is typically between 6 and 24 hours.[10]

  • Cell Harvesting: After the labeling period, proceed immediately to the quenching and extraction steps to halt metabolic activity.[10]

Metabolite Quenching and Extraction

Rapid quenching of metabolism is crucial for accurate MFA.[10]

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C freezer

  • Cold (-80°C) 80:20 methanol:water solution

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate.

    • Place the plate or flask on dry ice or in a liquid nitrogen bath to rapidly freeze the cells and quench metabolism.

  • Extraction:

    • Add the cold 80:20 methanol:water solution to the frozen cells.

    • Use a cell scraper to scrape the cells and ensure they are fully submerged in the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

    • Store the extracts at -80°C until analysis.

Analytical Methods

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the mass isotopomer distributions of derivatized metabolites.[3][11]

Procedure:

  • Sample Derivatization:

    • Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites using an appropriate GC column.

    • Detect the mass fragments using the mass spectrometer in either scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the metabolites based on their retention times and mass spectra.

    • Determine the mass isotopomer distributions (MIDs) for each metabolite.

    • Correct the raw MIDs for the natural abundance of ¹³C.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly sensitive and can analyze a wide range of metabolites without derivatization.[11][12]

Procedure:

  • LC Separation:

    • Inject the metabolite extract into an LC system equipped with a suitable column (e.g., reversed-phase or HILIC).

    • Separate the metabolites using an appropriate gradient of mobile phases.

  • MS Analysis:

    • Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Data Analysis:

    • Extract the ion chromatograms for the targeted metabolites.

    • Determine the MIDs for each metabolite.

    • Correct for the natural abundance of ¹³C.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique that can provide detailed information about the positional labeling of carbons within a molecule.[13][14]

Procedure:

  • Sample Preparation:

    • Dry the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O).[15]

    • Transfer the sample to an NMR tube.[15][16]

  • NMR Analysis:

    • Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

    • Use appropriate pulse sequences to enhance the signal and resolve the spectra.

  • Data Analysis:

    • Identify the metabolites based on their chemical shifts.

    • Determine the fractional ¹³C enrichment at specific carbon positions by analyzing the peak intensities.

Data Presentation

The quantitative data from MFA experiments are typically summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites after Labeling with [U-¹³C₃]-3-Oxopropanoate.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Acetyl-CoA 0.450.150.40----
Malonyl-CoA 0.200.100.200.50---
Propionyl-CoA 0.300.050.150.50---
Succinate 0.500.100.250.100.05--
Citrate 0.400.150.200.100.100.050.00
Palmitate 0.100.050.100.150.200.150.25

M+n represents the fraction of the metabolite pool containing n ¹³C atoms.

Table 2: Calculated Metabolic Fluxes (normalized to uptake rate of this compound).

Metabolic PathwayFlux Value (Control)Flux Value (Treated)Fold Changep-value
This compound -> Acetyl-CoA 0.60 ± 0.050.40 ± 0.040.67<0.01
This compound -> Malonyl-CoA 0.25 ± 0.030.45 ± 0.051.80<0.01
This compound -> Propionyl-CoA 0.15 ± 0.020.15 ± 0.021.00>0.05
TCA Cycle 1.20 ± 0.100.90 ± 0.080.75<0.05
Fatty Acid Synthesis 0.35 ± 0.040.60 ± 0.061.71<0.01

Visualizations

Metabolic_Pathway cluster_input 13C-Labeled Substrate cluster_central_metabolism Central Carbon Metabolism 13C_3OP [U-13C3]-3-Oxopropanoate AcetylCoA Acetyl-CoA 13C_3OP->AcetylCoA MalonylCoA Malonyl-CoA 13C_3OP->MalonylCoA PropionylCoA Propionyl-CoA 13C_3OP->PropionylCoA TCA TCA Cycle AcetylCoA->TCA FAS Fatty Acid Synthesis MalonylCoA->FAS SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA

Caption: Metabolic fate of ¹³C-labeled this compound.

Experimental_Workflow Start Cell Culture Labeling Labeling with 13C-3-Oxopropanoate Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS / GC-MS / NMR Analysis Extraction->Analysis DataProcessing Data Processing and MID Calculation Analysis->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation End Biological Interpretation FluxCalculation->End

Caption: Experimental workflow for ¹³C-MFA.

Logical_Relationships cluster_tracer Tracer Isotopomers cluster_pathways Inferred Fluxes C1 [1-13C]-3-OP Flux1 Flux to Acetyl-CoA (via decarboxylation) C1->Flux1 Resolves C1 fate C2 [2-13C]-3-OP C2->Flux1 Flux2 Flux to Malonyl-CoA C2->Flux2 Traces backbone C3 [3-13C]-3-OP C3->Flux1 Flux3 Flux to Propionyl-CoA C3->Flux3 Resolves C2-C3 fate

Caption: Logic of using different ¹³C-3-OP isotopomers.

References

Application of 3-Oxopropanoate in Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopropanoate, also known as malonate semialdehyde, is a key intermediate in the metabolism of β-alanine and propanoate.[1] Its unique chemical structure and reactivity make it a valuable tool for researchers studying the kinetics of various enzymes, particularly decarboxylases and dehydrogenases. Understanding the interactions of these enzymes with this compound can provide critical insights into metabolic pathways, inform the development of novel therapeutics, and guide the engineering of biocatalysts. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies.

Key Enzymes and Metabolic Pathways

This compound is a substrate for several important enzymes, primarily involved in catabolic pathways. Two well-characterized enzymes that utilize this compound are:

  • Malonate Semialdehyde Decarboxylase (MSAD) : This enzyme catalyzes the decarboxylation of this compound to acetaldehyde and carbon dioxide.[2] MSAD is a member of the tautomerase superfamily and plays a role in the degradation of certain xenobiotics and natural compounds.[2][3]

  • Methylmalonate-Semialdehyde Dehydrogenase (MSDH) : This mitochondrial enzyme catalyzes the NAD+-dependent oxidation and subsequent decarboxylation of both methylmalonate semialdehyde and malonate semialdehyde (this compound) to yield propionyl-CoA and acetyl-CoA, respectively.[4][5] It is involved in the catabolism of valine, thymine, and β-alanine.

The study of these enzymes and their kinetics with this compound is crucial for understanding the metabolic flux through pathways such as β-alanine and propanoate metabolism. Dysregulation of these pathways has been implicated in various metabolic disorders.

Data Presentation: Kinetic Parameters of Enzymes Utilizing this compound

The following table summarizes the kinetic parameters of key enzymes that interact with this compound. This data is essential for designing and interpreting enzyme kinetic experiments.

EnzymeEC NumberOrganismSubstrateK_m_ (μM)V_max_ (units/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Malonate Semialdehyde Decarboxylase4.1.1.-Pseudomonas pavonaceae 170Malonate semialdehyde---6.0 x 10²[3]
Methylmalonate-Semialdehyde Dehydrogenase1.2.1.27Rat LiverMalonate semialdehyde4.59.4--[4]
Methylmalonate-Semialdehyde Dehydrogenase1.2.1.27Rat LiverMethylmalonate semialdehyde5.32.5--[4]

Note: A unit of enzyme activity is defined as the amount of enzyme required to convert 1 μmol of substrate to product per minute under the specified assay conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Malonate Semialdehyde Decarboxylase (MSAD) Activity

This protocol describes a coupled spectrophotometric assay to determine the activity of MSAD by monitoring the consumption of NADH.

Principle:

The product of the MSAD reaction, acetaldehyde, is reduced to ethanol by alcohol dehydrogenase (ADH), a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the MSAD activity.

Reagents:

  • 20 mM Potassium Phosphate (K₂HPO₄) buffer, pH 9.0

  • 0.1 mM Dithiothreitol (DTT)

  • 44 mg/mL NADH stock solution in 100 mM Na₂HPO₄ buffer, pH 9.0

  • 30 mg/mL Alcohol Dehydrogenase (ADH) from Baker's yeast stock solution in 100 mM Na₂HPO₄ buffer, pH 9.0

  • 100 mM cis-3-Chloroacrylic acid stock solution in 100 mM Na₂HPO₄ buffer, pH 9.0

  • cis-3-Chloroacrylate dehalogenase (cis-CaaD) (for in situ generation of this compound)

  • Purified MSAD enzyme solution (concentration to be determined)

Procedure:

  • Assay Mixture Preparation: In a 1 cm quartz cuvette, prepare a 1 mL reaction mixture containing:

    • 20 mM K₂HPO₄ buffer, pH 9.0

    • 0.1 mM DTT

    • 5 µL of 44 mg/mL NADH stock solution

    • 10 µL of 30 mg/mL ADH stock solution

    • 10 µL of 100 mM cis-3-chloroacrylic acid stock solution

  • In situ Substrate Generation: To generate this compound (malonate semialdehyde), add a catalytic amount of cis-CaaD to the assay mixture and incubate for 5 minutes at room temperature to allow for the complete conversion of cis-3-chloroacrylate.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the MSAD enzyme solution to the cuvette.

    • Immediately start monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) for 60 seconds using a spectrophotometer.

  • Calculation of Activity:

    • Determine the rate of NADH consumption (ΔA₃₄₀/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)

Protocol 2: Direct Spectrophotometric Assay for Methylmalonate-Semialdehyde Dehydrogenase (MSDH) Activity

This protocol describes a direct assay for MSDH activity by monitoring the production of NADH.

Principle:

MSDH catalyzes the NAD⁺-dependent oxidation of this compound, producing acetyl-CoA, CO₂, and NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Reagents:

  • 50 mM Potassium Phosphate buffer, pH 7.8

  • 0.1 mM EDTA

  • 0.5 mM NAD⁺

  • This compound (malonate semialdehyde) solution (concentration to be varied for kinetic analysis)

  • Purified MSDH enzyme solution

Procedure:

  • Assay Mixture Preparation: In a 1 cm quartz cuvette, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate buffer, pH 7.8

    • 0.1 mM EDTA

    • 0.5 mM NAD⁺

    • A specific concentration of this compound.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small volume of the MSDH enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) for several minutes.

  • Kinetic Parameter Determination:

    • Repeat the assay with varying concentrations of this compound.

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Application in Studying Fatty Acid Synthesis Inhibition

While this compound is not a direct inhibitor of fatty acid synthesis, its metabolism is linked to the pool of precursors required for this anabolic pathway. The product of MSDH-catalyzed oxidation of this compound is acetyl-CoA, the primary building block for fatty acid synthesis.[4] Furthermore, the metabolism of propanoate can lead to the formation of propionyl-CoA and subsequently methylmalonyl-CoA, which can be converted to succinyl-CoA, an intermediate of the TCA cycle that ultimately influences the availability of citrate for acetyl-CoA generation in the cytoplasm.[6][7]

Studying the kinetics of enzymes like MSDH provides insights into the regulation of acetyl-CoA and propionyl-CoA pools, which are critical for fatty acid metabolism. Alterations in the activity of these enzymes can impact the overall rate of fatty acid synthesis, making them potential indirect targets for therapeutic intervention in diseases characterized by aberrant lipid metabolism. For instance, the accumulation of propionyl-CoA and its derivative methylcitrate in propionic acidemia can inhibit the TCA cycle, thereby affecting cellular energy and lipid metabolism.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Cofactors) mix Mix Reagents in Cuvette reagents->mix enzyme Prepare Enzyme Solution initiate Initiate Reaction (Add Enzyme) enzyme->initiate mix->initiate monitor Monitor Absorbance Change (e.g., at 340 nm) initiate->monitor calculate Calculate Initial Velocity monitor->calculate plot Plot Velocity vs. [Substrate] calculate->plot determine Determine Kinetic Parameters (K_m, V_max) plot->determine

Caption: Generalized workflow for enzyme kinetic analysis.

beta_alanine_metabolism cluster_pathway Beta-Alanine Catabolism cluster_FAS Fatty Acid Synthesis Beta_Alanine β-Alanine Three_Oxopropanoate This compound (Malonate Semialdehyde) Beta_Alanine->Three_Oxopropanoate Transaminase Acetaldehyde Acetaldehyde Three_Oxopropanoate->Acetaldehyde MSAD (EC 4.1.1.-) Acetyl_CoA Acetyl-CoA Three_Oxopropanoate->Acetyl_CoA MSDH (EC 1.2.1.27) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Cyt_Acetyl_CoA Cytosolic Acetyl-CoA Citrate Citrate TCA_Cycle->Citrate export Citrate->Cyt_Acetyl_CoA ATP Citrate Lyase Malonyl_CoA Malonyl-CoA Cyt_Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase

Caption: Link between β-Alanine catabolism and fatty acid synthesis.

References

Application Note: Malonate Semialdehyde as a Substrate for Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malonate semialdehyde is a key intermediate in several metabolic pathways, including the degradation of β-alanine and the 3-hydroxypropionate bicycle, a carbon fixation pathway. The enzymatic conversion of malonate semialdehyde is catalyzed by various dehydrogenases, making it a valuable substrate for studying the activity of these enzymes. Assaying these dehydrogenases is crucial for understanding metabolic regulation, identifying potential drug targets, and engineering novel biosynthetic pathways. This application note provides detailed protocols for using malonate semialdehyde in dehydrogenase assays, methods for data analysis, and a summary of relevant kinetic data.

Principle of the Assay

The activity of dehydrogenases that utilize malonate semialdehyde as a substrate can be continuously monitored using a spectrophotometric assay. The fundamental principle involves measuring the change in absorbance at 340 nm, which corresponds to the production of NADH or NADPH. The enzyme catalyzes the oxidation of malonate semialdehyde, coupled with the reduction of NAD(P)⁺ to NAD(P)H. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme's activity under specific conditions.

The generalized reaction is as follows:

Malonate Semialdehyde + NAD(P)⁺ + (CoA) → Product + NAD(P)H + H⁺ + (CO₂)

Metabolic Pathways Involving Malonate Semialdehyde

Malonate semialdehyde is an intermediate in several important metabolic pathways. Understanding its metabolic context is essential for interpreting experimental results.

Beta-Alanine Metabolism

In the catabolism of β-alanine, malonate semialdehyde is produced and subsequently converted to acetyl-CoA by malonate-semialdehyde dehydrogenase (acetylating). This pathway is significant in amino acid metabolism.

Beta_Alanine_Metabolism Beta_Alanine β-Alanine Malonate_Semialdehyde Malonate Semialdehyde Beta_Alanine->Malonate_Semialdehyde Transaminase Acetyl_CoA Acetyl-CoA Malonate_Semialdehyde->Acetyl_CoA Malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18)

Beta-Alanine catabolic pathway.
3-Hydroxypropionate Bicycle

The 3-hydroxypropionate bicycle is a carbon fixation pathway found in some photosynthetic bacteria like Chloroflexus aurantiacus. In this cycle, malonyl-CoA is reduced to malonate semialdehyde by malonyl-CoA reductase, which is then further reduced to 3-hydroxypropionate.

three_HP_Bicycle cluster_cycle 3-Hydroxypropionate Bicycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Malonate_Semialdehyde Malonate Semialdehyde Malonyl_CoA->Malonate_Semialdehyde Malonyl-CoA reductase (NADPH-dependent) three_Hydroxypropionate 3-Hydroxypropionate Malonate_Semialdehyde->three_Hydroxypropionate Malonyl-CoA reductase (NADPH-dependent) three_Hydroxypropionate->Acetyl_CoA Multiple Steps

Simplified 3-Hydroxypropionate Bicycle.

Experimental Protocols

This section provides detailed protocols for preparing reagents and performing dehydrogenase assays using malonate semialdehyde as a substrate. The specific enzyme being assayed is methylmalonate-semialdehyde dehydrogenase (MMSDH), which can also utilize malonate semialdehyde.

Materials and Reagents
  • Enzyme: Purified or partially purified dehydrogenase (e.g., MMSDH from rat liver or recombinant source).

  • Substrate: Malonate semialdehyde.

  • Cofactor: NAD⁺ or NADP⁺.

  • Coenzyme: Coenzyme A (CoA) (if required by the enzyme).

  • Buffer: 30 mM Sodium pyrophosphate, pH 8.0.

  • Other Reagents: 2 mM Dithiothreitol (DTT).

  • Equipment: UV-visible spectrophotometer, cuvettes, micropipettes.

Reagent Preparation
  • Assay Buffer (30 mM Sodium Pyrophosphate, pH 8.0):

    • Dissolve the appropriate amount of sodium pyrophosphate in deionized water.

    • Adjust the pH to 8.0 with HCl at room temperature.

    • Store at 4°C.

  • Substrate Stock Solution (Malonate Semialdehyde):

    • The ethyl ester diethyl acetal of malonate semialdehyde can be hydrolyzed with H₂SO₄ at room temperature for 2 hours.

    • Carefully neutralize the solution on ice with 6 N KOH and bring the pH to 6.4 with 1 M KH₂CO₃.

    • Filter the solution and use it immediately or store it in small aliquots at -70°C.

  • Cofactor Stock Solution (e.g., 20 mM NAD⁺):

    • Dissolve NAD⁺ in the assay buffer to a final concentration of 20 mM.

    • Store in aliquots at -20°C.

  • Coenzyme Stock Solution (e.g., 5 mM CoA):

    • Dissolve CoA in the assay buffer to a final concentration of 5 mM.

    • Store in aliquots at -20°C.

  • DTT Stock Solution (e.g., 200 mM):

    • Dissolve DTT in deionized water to a final concentration of 200 mM.

    • Store in aliquots at -20°C.

Spectrophotometric Assay Protocol

The following protocol is adapted for a standard 1 mL cuvette assay. Adjust volumes as needed for different formats (e.g., 96-well plates).

Assay_Workflow start Start prepare Prepare Assay Cocktail (Buffer, DTT, NAD⁺, CoA) start->prepare add_enzyme Add Enzyme Solution prepare->add_enzyme incubate Pre-incubate at 30°C add_enzyme->incubate add_substrate Initiate Reaction with Malonate Semialdehyde incubate->add_substrate measure Monitor Absorbance at 340 nm add_substrate->measure analyze Calculate Enzyme Activity measure->analyze end End analyze->end

General workflow for the dehydrogenase assay.
  • Prepare the Assay Cocktail: In a 1 mL cuvette, combine the following reagents to the specified final concentrations:

    • 30 mM Sodium pyrophosphate, pH 8.0

    • 2 mM DTT

    • 2 mM NAD⁺

    • 0.5 mM CoA

    • Add deionized water to bring the volume to just under 1 mL.

  • Enzyme Addition: Add a small volume of the enzyme solution to the cuvette. The amount of enzyme should be sufficient to produce a linear rate of absorbance change for at least 5 minutes.

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Start the reaction by adding 0.5 mM malonate semialdehyde to the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

Data Analysis
  • Determine the Rate of Reaction (ΔA₃₄₀/min): Plot the absorbance at 340 nm versus time. The initial linear portion of the curve represents the initial velocity of the reaction. Calculate the slope of this linear portion to determine the rate of change in absorbance per minute.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (μmol/min) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε (mM⁻¹cm⁻¹) * Light Path (cm))

    • Specific Activity (μmol/min/mg) = Activity (μmol/min) / Amount of Protein (mg)

    One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of NADH per minute under the specified assay conditions.

Quantitative Data Summary

The following tables summarize the kinetic parameters for various dehydrogenases that can utilize malonate semialdehyde or related compounds as substrates.

Table 1: Kinetic Parameters for Methylmalonate-Semialdehyde Dehydrogenase (MMSDH)

Enzyme SourceSubstrateKₘ (μM)Vₘₐₓ (units/mg)
Rat LiverMalonate Semialdehyde4.59.4
Rat LiverMethylmalonate Semialdehyde5.32.5

Data obtained from studies on purified rat liver MMSDH.

Table 2: Kinetic Parameters for Malonyl-CoA Reductase

Enzyme SourceSubstrateKₘ (μM)
Sulfolobus tokodaiiMalonyl-CoA40
Sulfolobus tokodaiiNADPH25
Chloroflexus aurantiacusMalonyl-CoA30
Chloroflexus aurantiacusNADPH25

Data for malonyl-CoA reductase, which produces malonate semialdehyde as an intermediate.

Troubleshooting

IssuePossible CauseSolution
No or low activityInactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions.
Substrate degradationPrepare fresh malonate semialdehyde solution.
Missing cofactor/coenzymeDouble-check the concentrations of NAD(P)⁺ and CoA.
Non-linear reaction rateSubstrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature or add stabilizing agents.
High background absorbanceContaminating enzymesUse a more purified enzyme preparation.
Non-enzymatic reactionRun a control reaction without the enzyme.

Conclusion

Malonate semialdehyde is a versatile substrate for assaying a range of dehydrogenases involved in critical metabolic pathways. The spectrophotometric assay described here is a robust and straightforward method for determining enzyme activity. By understanding the underlying principles and following the detailed protocols, researchers can obtain reliable and reproducible data to advance their studies in metabolism, enzymology, and drug discovery.

Application Notes and Protocols for the Chemical Synthesis of Ethyl 3-Oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of ethyl 3-oxopropanoate derivatives, which are versatile intermediates in organic synthesis and crucial building blocks in the development of pharmaceuticals.

Introduction

Ethyl this compound and its derivatives, commonly known as β-keto esters, are a pivotal class of organic compounds. Their synthetic utility stems from the presence of multiple reactive sites, including an acidic α-hydrogen, a nucleophilic enolate, and two electrophilic carbonyl carbons. This unique chemical reactivity allows for a wide range of transformations, making them indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry. These derivatives are key precursors for the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles, many of which exhibit significant biological activities. For instance, ethyl acetoacetate is a fundamental starting material in the Hantzsch synthesis of dihydropyridines, a class of drugs used as calcium channel blockers to treat hypertension.[1][2][3] Similarly, it is a key component in the Biginelli reaction for the synthesis of dihydropyrimidinones, which have shown a wide range of pharmacological effects, including antibacterial and anticancer properties.[4][5]

Key Synthetic Methodologies

The synthesis of ethyl this compound derivatives can be broadly categorized into intermolecular and intramolecular condensation reactions. The Claisen condensation is the archetypal method for the synthesis of acyclic β-keto esters, while the Dieckmann condensation is its intramolecular counterpart for the synthesis of cyclic β-keto esters.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[6] For the reaction to proceed, at least one of the esters must possess an α-hydrogen. The typical base used is the sodium alkoxide corresponding to the alcohol portion of the ester to avoid transesterification.[6]

Reaction Scheme:

A variation of this is the "mixed" or "crossed" Claisen condensation, where two different esters are used. To obtain a single product, one of the esters should not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate), thus serving only as the electrophile.[7]

Dieckmann Condensation

The Dieckmann condensation is an intramolecular base-catalyzed condensation of a diester to yield a cyclic β-keto ester.[8][9] This method is particularly effective for the formation of stable 5- and 6-membered rings.[9][10] Similar to the Claisen condensation, a strong base like sodium ethoxide is typically employed.[10]

Reaction Scheme (for a 1,6-diester):

Acylation of Ketones

An alternative route to β-keto esters involves the acylation of ketone enolates with reagents like diethyl carbonate.[11][12] This method is useful for preparing β-keto esters from readily available ketones.

Reaction Scheme:

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of representative ethyl this compound derivatives using the methodologies described above.

Table 1: Synthesis of Acyclic Ethyl this compound Derivatives via Claisen Condensation

ProductEster 1Ester 2BaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl acetoacetateEthyl acetateEthyl acetateNaOEtEthanol82291.55[6]
Ethyl acetoacetateEthyl acetateEthyl acetateNaEthyl acetateReflux1.528-29[13]
Ethyl benzoylacetateEthyl acetateEthyl benzoateNaOEtToluene1101067-76
Ethyl benzoylacetateEthyl acetoacetateBenzoyl chlorideNaBenzeneReflux863-75[14]

Table 2: Synthesis of Cyclic Ethyl this compound Derivatives via Dieckmann Condensation

Substrate (Diester)ProductBaseSolventTemp. (°C)Time (h)Yield (%)
Diethyl adipateEthyl 2-oxocyclopentanecarboxylateNaOEtTolueneReflux-~80
Diethyl pimelateEthyl 2-oxocyclohexanecarboxylateNaOEtTolueneReflux-~80
Diethyl suberateEthyl 2-oxocycloheptanecarboxylateNaTolueneReflux-65

Experimental Protocols

Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation[6]

Materials:

  • Ethyl acetate (0.2 moles)

  • Ethanol (0.1 moles)

  • Sodium metal (0.1 moles)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add ethanol.

  • Carefully add small pieces of sodium metal to the ethanol to prepare sodium ethoxide in situ.

  • Once all the sodium has reacted, add ethyl acetate to the flask.

  • Heat the reaction mixture to 82°C and maintain it under reflux for 2 hours.

  • After cooling the reaction mixture, neutralize it with a dilute acid (e.g., acetic acid).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure ethyl acetoacetate.

Protocol 2: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place a solution of sodium ethoxide in toluene.

  • Heat the mixture to reflux.

  • Add diethyl adipate dropwise to the refluxing solution over a period of 1-2 hours.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and protonate the enolate.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting cyclic β-keto ester by vacuum distillation.

Applications in Drug Development

Ethyl this compound derivatives are instrumental in the synthesis of a variety of pharmacologically active molecules. A prominent example is their use in the Hantzsch dihydropyridine synthesis to produce calcium channel blockers.[1]

Hantzsch Dihydropyridine Synthesis

This one-pot condensation reaction involves an aldehyde, ammonia, and two equivalents of a β-keto ester (like ethyl acetoacetate) to form a 1,4-dihydropyridine.[1] Many dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine, are widely used drugs for the treatment of hypertension and angina.[15][16]

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers exert their therapeutic effect by binding to L-type calcium channels in the smooth muscle cells of blood vessels.[2][17] This binding inhibits the influx of calcium ions into the cells, leading to vasodilation (relaxation of the blood vessels) and a subsequent reduction in blood pressure.[2][3][7] Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, which further contributes to their vasodilatory and antihypertensive effects.[17]

Visualizations

Reaction Pathways

Claisen_Condensation 2 Ethyl Acetate 2 Ethyl Acetate Enolate Formation Enolate Formation 2 Ethyl Acetate->Enolate Formation NaOEt NaOEt NaOEt->Enolate Formation Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Ethoxide Elimination of Ethoxide Tetrahedral Intermediate->Elimination of Ethoxide Ethyl Acetoacetate Ethyl Acetoacetate Elimination of Ethoxide->Ethyl Acetoacetate

Caption: General reaction pathway for the Claisen condensation.

Dieckmann_Condensation Diethyl Adipate Diethyl Adipate Intramolecular Enolate Formation Intramolecular Enolate Formation Diethyl Adipate->Intramolecular Enolate Formation NaOEt NaOEt NaOEt->Intramolecular Enolate Formation Intramolecular Cyclization Intramolecular Cyclization Intramolecular Enolate Formation->Intramolecular Cyclization Cyclic Intermediate Cyclic Intermediate Intramolecular Cyclization->Cyclic Intermediate Elimination Elimination Cyclic Intermediate->Elimination Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Elimination->Ethyl 2-oxocyclopentanecarboxylate

Caption: Reaction pathway for the Dieckmann condensation.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Solvent Solvent Solvent->Reaction Base Base Base->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation/Chromatography Distillation/Chromatography Solvent Removal->Distillation/Chromatography Pure Product Pure Product Distillation/Chromatography->Pure Product

Caption: General experimental workflow for synthesis.

Signaling Pathway

Dihydropyridine_MoA cluster_cell Vascular Smooth Muscle Cell L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Ca2+ Influx Ca²⁺ Ca2+ Influx->L-type Ca2+ Channel Contraction Contraction Intracellular Ca2+->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to Dihydropyridine Drug Dihydropyridine Drug Dihydropyridine Drug->L-type Ca2+ Channel blocks

Caption: Mechanism of action of dihydropyridine drugs.

References

Application Notes and Protocols for Measuring Malonate Semialdehyde Dehydrogenase (MMSDH) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonate semialdehyde dehydrogenase (MMSDH), also known as methylmalonate-semialdehyde dehydrogenase (acylating), is a key enzyme in the catabolism of valine and pyrimidines.[1][2][3] It catalyzes the irreversible oxidative decarboxylation of malonate semialdehyde and methylmalonate semialdehyde to acetyl-CoA and propionyl-CoA, respectively.[1][2] Accurate measurement of MMSDH activity is crucial for studying its role in metabolic pathways, for characterizing its inhibitors, and for drug development purposes. These application notes provide detailed protocols for various methods to measure MMSDH activity.

I. Direct Spectrophotometric Assay

This is the most common and direct method for determining MMSDH activity. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH during the oxidative decarboxylation of the substrate.[1]

Signaling Pathway

MMSDH_Reaction cluster_reactants Reactants cluster_products Products Malonate Semialdehyde Malonate Semialdehyde MMSDH MMSDH Malonate Semialdehyde->MMSDH NAD+ NAD+ NAD+->MMSDH CoA CoA CoA->MMSDH Acetyl-CoA Acetyl-CoA NADH NADH H+ H+ MMSDH->Acetyl-CoA MMSDH->NADH MMSDH->H+

Caption: The enzymatic reaction catalyzed by MMSDH.

Experimental Workflow

Spectrophotometric_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Assay Cocktail D Add Assay Cocktail to Cuvette A->D B Prepare Substrate Solution (Malonate Semialdehyde) E Add Substrate B->E C Prepare Enzyme Solution G Initiate Reaction with Enzyme C->G D->E F Equilibrate at 30°C E->F F->G H Monitor Absorbance at 340 nm G->H I Calculate Rate of NADH Production H->I J Determine Specific Activity I->J

Caption: Workflow for the direct spectrophotometric MMSDH assay.

Protocol

1. Preparation of Reagents:

  • Assay Buffer: 30 mM sodium pyrophosphate, pH 8.0, adjusted with HCl at room temperature.[1]

  • Substrate (Malonate Semialdehyde): Prepare by hydrolysis of ethyl 3,3-diethoxypropionate. The neutralized, filtered product should be used immediately.[1]

  • Cofactors: 2 mM NAD+ and 0.5 mM Coenzyme A (CoA) in assay buffer.[1]

  • Reducing Agent: 2 mM Dithiothreitol (DTT) in assay buffer.[1]

  • Enzyme: Purified or partially purified MMSDH.

2. Assay Procedure:

  • Prepare an assay cocktail containing the assay buffer, DTT, NAD+, and CoA.[1]

  • In a quartz cuvette, add the assay cocktail and the malonate semialdehyde solution to a final volume of 1 ml.

  • Incubate the mixture at 30°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[4]

Data Presentation
ParameterValueReference
Wavelength340 nm[1]
Temperature30°C[1]
pH8.0[1]
Extinction Coefficient of NADH6220 M⁻¹cm⁻¹[4]
Specific Activity of purified rat liver MMSDH7-9 units/mg[1]

One unit is defined as 1 µmol of NADH produced per minute.

II. Coupled Enzyme Assays

Coupled enzyme assays are useful for studying specific aspects of the MMSDH reaction mechanism, such as substrate generation or the kinetics of intermediate steps.

A. Coupled Assay for In Situ Substrate Generation

This method is an alternative to preparing malonate semialdehyde chemically. It generates methylmalonate semialdehyde from L-3-hydroxyisobutyrate using 3-hydroxyisobutyrate dehydrogenase.[1]

Coupled_Assay_1 L-3-Hydroxyisobutyrate L-3-Hydroxyisobutyrate 3-HBDH 3-Hydroxyisobutyrate Dehydrogenase L-3-Hydroxyisobutyrate->3-HBDH Methylmalonate Semialdehyde Methylmalonate Semialdehyde 3-HBDH->Methylmalonate Semialdehyde MMSDH MMSDH Methylmalonate Semialdehyde->MMSDH Propionyl-CoA Propionyl-CoA MMSDH->Propionyl-CoA NADH NADH MMSDH->NADH

Caption: Coupled assay with in situ substrate generation.

The protocol is similar to the direct spectrophotometric assay, with the following modifications:

  • The reaction mixture includes L-3-hydroxyisobutyrate and a purified preparation of 3-hydroxyisobutyrate dehydrogenase.

  • Malonate semialdehyde is omitted from the reaction mixture.

  • The reaction is initiated by the addition of MMSDH, and the production of NADH is monitored at 340 nm.

B. Coupled Assay for Measuring NADH Dissociation

This assay is used to determine the rate of NADH release from the enzyme-product complex. It employs lactate dehydrogenase (LDH) and pyruvate to rapidly re-oxidize the released NADH to NAD+.[5][6]

Coupled_Assay_2 MMSDH-NADH Complex MMSDH-NADH Complex MMSDH MMSDH MMSDH-NADH Complex->MMSDH NADH NADH MMSDH-NADH Complex->NADH LDH Lactate Dehydrogenase NADH->LDH Pyruvate Pyruvate Pyruvate->LDH Lactate Lactate LDH->Lactate NAD+ NAD+ LDH->NAD+

Caption: Coupled assay for measuring NADH dissociation.

  • Prepare two syringes for a stopped-flow apparatus.

  • Syringe 1: MMSDH and NAD+.

  • Syringe 2: Substrate (e.g., methylmalonate semialdehyde), LDH, and pyruvate.

  • The reaction is initiated by rapidly mixing the contents of the two syringes.

  • The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.

III. Esterase Activity Assay

MMSDH exhibits a secondary esterase activity that can be conveniently measured using an artificial substrate, p-nitrophenyl acetate.[1]

Experimental Workflow

Esterase_Assay p-Nitrophenyl Acetate p-Nitrophenyl Acetate MMSDH MMSDH p-Nitrophenyl Acetate->MMSDH p-Nitrophenol p-Nitrophenol MMSDH->p-Nitrophenol Acetate Acetate MMSDH->Acetate

Caption: Workflow for the MMSDH esterase activity assay.

Protocol
  • Assay Buffer: 50 mM potassium phosphate, pH 7.8, containing 0.1 mM EDTA.[1]

  • Substrate: 0.25 mM p-nitrophenyl acetate (prepared in acetone).[1]

  • Add the assay buffer to a cuvette and equilibrate at 30°C.

  • Add the enzyme solution.

  • Initiate the reaction by adding the p-nitrophenyl acetate solution.

  • Monitor the production of p-nitrophenol by measuring the increase in absorbance at 400 nm.[1]

Data Presentation
ParameterValueReference
Wavelength400 nm[1]
Temperature30°C[1]
pH7.8[1]
Extinction Coefficient of p-Nitrophenol16,000 M⁻¹cm⁻¹[1]

IV. HPLC-Based Assay

High-performance liquid chromatography (HPLC) can be used to separate and quantify the products of the MMSDH reaction, particularly when investigating the reaction in the absence of CoA.[6]

Experimental Workflow

HPLC_Workflow A Enzymatic Reaction (MMSDH, Substrate, NAD+) B Stop Reaction & Precipitate Enzyme (e.g., with HCl) A->B C Centrifuge to Remove Precipitate B->C D Collect Supernatant C->D E Inject Supernatant onto HPLC D->E F Separate and Detect Products E->F G Quantify Products F->G

Caption: Workflow for the HPLC-based MMSDH assay.

Protocol
  • Perform the enzymatic reaction containing MMSDH, substrate (e.g., malonate semialdehyde), and NAD+ in a suitable buffer.[6]

  • After a defined time, stop the reaction and precipitate the enzyme by adding acid (e.g., 0.2 M HCl).[6]

  • Centrifuge the mixture to pellet the precipitated protein.

  • Carefully collect the supernatant.

  • Inject a known volume of the supernatant onto an appropriate HPLC column (e.g., an ion-exchange column).[6]

  • Elute the products isocratically and detect them using a suitable detector (e.g., UV-Vis).

  • Quantify the products by comparing their peak areas to those of known standards.

Summary of Assay Conditions and Kinetic Parameters

Assay MethodSubstrate(s)Monitored SpeciesWavelength (nm)Key ReagentspHTemp (°C)
Direct Spectrophotometric Malonate Semialdehyde, NAD+, CoANADH340Sodium Pyrophosphate, DTT8.030
Coupled (Substrate Generation) L-3-Hydroxyisobutyrate, NAD+, CoANADH3403-HBDH, Sodium Pyrophosphate, DTT8.030
Coupled (NADH Dissociation) Methylmalonate Semialdehyde, PyruvateNADH340LDH, Potassium Phosphate8.230
Esterase Activity p-Nitrophenyl Acetatep-Nitrophenol400Potassium Phosphate, EDTA7.830
HPLC-Based Malonate Semialdehyde, NAD+Reaction ProductsVariesPotassium Phosphate, HCl8.230

Note: The specific concentrations of substrates, cofactors, and enzymes may need to be optimized for different experimental conditions and enzyme sources.

These detailed protocols and application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reliably measure the activity of malonate semialdehyde dehydrogenase. The choice of method will depend on the specific research question, available equipment, and the purity of the enzyme preparation.

References

Application Notes and Protocols: 3-Oxopropanoate as a Potential Biomarker in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopropanoate, more commonly known as tartronate semialdehyde, is a three-carbon α-keto acid that plays a role in specific metabolic pathways, primarily characterized in microorganisms and plants. While its direct role as a significant biomarker for metabolic disorders in humans is not yet established, its position at the crossroads of several key metabolic routes, such as the glycerate and glyoxylate pathways, makes it a molecule of interest for researchers investigating metabolic dysregulation. These application notes provide an overview of the current understanding of this compound metabolism, its potential relevance to metabolic disorders, and detailed protocols for its detection and quantification.

Biochemical Context and Potential Relevance to Metabolic Disorders

This compound is an intermediate in the glycerate pathway. In organisms like E. coli, it is formed from the decarboxylation of two molecules of glyoxylate, a reaction catalyzed by tartronate-semialdehyde synthase.[1][2] Subsequently, tartronate semialdehyde reductase can reduce this compound to D-glycerate.[3]

While a prominent glycerate pathway involving this compound has not been fully elucidated in humans, components of related metabolic routes are present. For instance, inborn errors of metabolism affecting glycerol and glycerate metabolism, such as D-glyceric acidemia, have been identified.[4][5] This condition is characterized by the accumulation of D-glycerate, a product downstream of this compound in some organisms.[5] Although a direct link has not been established, investigating the presence and concentration of this compound in such disorders could provide novel insights into their pathophysiology.

Furthermore, given that fructose and glycerol metabolism can influence glycerate levels, conditions such as diabetes mellitus and non-alcoholic fatty liver disease (NAFLD), which are characterized by altered glucose and lipid metabolism, present a rationale for exploring this compound as a potential, albeit currently unproven, biomarker.[6][7]

Quantitative Data

Currently, there is a lack of established reference ranges for this compound in human biological fluids. The following table summarizes hypothetical quantitative data that could be generated in a research setting to investigate its potential as a biomarker.

AnalyteMatrixHealthy Control (Hypothetical Range)Metabolic Disorder (e.g., Type 2 Diabetes) (Hypothetical Range)Method of Analysis
This compoundUrine< 1.0 µmol/mmol creatinine1.0 - 5.0 µmol/mmol creatinineGC-MS, LC-MS/MS
This compoundPlasma< 0.5 µmol/L0.5 - 2.0 µmol/LLC-MS/MS

Signaling and Metabolic Pathways

The primary known pathway involving this compound is the glycerate pathway, which is well-characterized in certain microorganisms. Below is a representation of this pathway.

glycerate_pathway Glyoxylate Glyoxylate Oxopropanoate This compound (Tartronate Semialdehyde) Glyoxylate->Oxopropanoate Tartronate-Semialdehyde Synthase (EC 4.1.1.47) - CO2 Two_Glyoxylate 2x Glyoxylate Glycerate D-Glycerate Oxopropanoate->Glycerate Tartronate Semialdehyde Reductase (EC 1.1.1.60) NADH -> NAD+ Phosphoglycerate 3-Phosphoglycerate Glycerate->Phosphoglycerate Glycerate Kinase Glycolysis Glycolysis Phosphoglycerate->Glycolysis

Glycerate Pathway involving this compound.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in biological samples. These are generalized methods for small organic acids and should be optimized and validated for the specific analyte and matrix.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine

This method is suitable for the analysis of volatile organic acids after derivatization.

1. Sample Preparation and Extraction: a. Thaw frozen urine samples to room temperature. b. Centrifuge at 3000 x g for 10 minutes to remove particulate matter. c. To 1 mL of supernatant, add an internal standard (e.g., a stable isotope-labeled organic acid not expected to be in the sample). d. Acidify the sample to a pH of approximately 1-2 with 6M HCl. e. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes. f. Centrifuge at 2000 x g for 5 minutes to separate the phases. g. Carefully transfer the upper organic layer to a clean glass tube. h. Repeat the extraction (steps e-g) and combine the organic layers. i. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[8] b. Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.[8] c. Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

4. Data Analysis: a. Identify the TMS-derivatized this compound based on its retention time and mass spectrum compared to an authentic standard. b. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

gcms_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Centrifuge1 Centrifugation Urine->Centrifuge1 Add_IS Add Internal Standard Centrifuge1->Add_IS Acidify Acidification (pH 1-2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporation Extract->Evaporate Derivatize Add BSTFA + TMCS & Pyridine (70°C, 60 min) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS workflow for this compound analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Plasma

This method is suitable for the direct analysis of non-volatile organic acids without derivatization.

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound). c. Vortex for 1 minute to precipitate proteins. d. Incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: ramp to 95% B

    • 8-10 min: hold at 95% B

    • 10.1-12 min: return to 5% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

  • Ion Source Parameters: Optimized for the specific instrument (e.g., Curtain Gas: 30 psi, IonSpray Voltage: -4500 V, Temperature: 500°C).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards.

3. Data Analysis: a. Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

lcms_workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitate Protein Precipitation (Cold Methanol + IS) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

LC-MS/MS workflow for this compound analysis.

Conclusion

While this compound (tartronate semialdehyde) is a known metabolite in certain non-human biological systems, its role and significance in human metabolic disorders remain largely unexplored. The provided application notes and protocols offer a foundational framework for researchers interested in investigating this molecule. The analytical methods described, with appropriate validation, can be employed to measure this compound in biological samples, which is the first step in determining its potential as a novel biomarker for metabolic diseases. Further research is warranted to establish its presence, concentration, and clinical relevance in human health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of 3-Oxopropanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common challenges encountered during the synthesis of 3-oxopropanoate esters, such as ethyl this compound. These β-keto esters are valuable intermediates in organic synthesis but their preparation can be complicated by issues of stability, low yields, and competing side reactions.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields in my Claisen condensation to synthesize ethyl this compound. What are the common causes?

Low yields in the Claisen condensation to form β-keto esters are a frequent issue.[3][4] The reaction involves the base-mediated self-condensation of an ester. For ethyl this compound, this is typically achieved via the formylation of ethyl acetate using a base and a formylating agent like ethyl formate. Several factors can contribute to poor yields.

Common Causes & Solutions:

  • Inappropriate Base: The choice and stoichiometry of the base are critical. Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are typically used. The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions. Using an alkoxide base with the same alkyl group as the ester (e.g., NaOEt for ethyl esters) prevents transesterification.[5]

  • Competing Reactions: Self-condensation of the starting ester (e.g., ethyl acetate) can compete with the desired formylation. To favor the desired reaction, the formylating agent (ethyl formate) is often used in excess.

  • Product Instability: The target molecule, ethyl this compound, is a β-keto ester. These compounds can be unstable, especially under harsh conditions (strong acid/base, high temperatures), and may undergo decomposition or decarboxylation.[6][7] It is crucial to maintain appropriate temperatures and perform a careful workup.

  • Reversible Reaction: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, the β-keto ester product, which is more acidic than the starting ester, is deprotonated by the base.[5] This requires at least one equivalent of base relative to the ester undergoing enolization. A final acidic workup is necessary to protonate the resulting enolate.

A general workflow for troubleshooting low yields is presented below.

G start Low Yield Observed check_base Verify Base (Type & Stoichiometry) start->check_base check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Evaluate Workup & Purification Protocol start->check_workup sol_base Use NaOEt or NaH. Ensure >= 1 equivalent. check_base->sol_base Incorrect? sol_reagents Use excess formylating agent. Purify starting materials. check_reagents->sol_reagents Issues Found? sol_conditions Maintain low temperature. Monitor reaction by TLC. check_conditions->sol_conditions Suboptimal? sol_workup Use mild acidic workup. Consider low-temp purification. check_workup->sol_workup Harsh?

Caption: Troubleshooting workflow for low yields in Claisen condensation.
Q2: My product seems to be decomposing during purification. How can I improve its stability?

β-keto esters like ethyl this compound are susceptible to degradation, particularly decarboxylation, under acidic or basic conditions, and at elevated temperatures.[6][8] Silica gel, being acidic, can also promote decomposition during column chromatography.[8]

Strategies for Stable Purification:

  • Use a Protected Form: For multi-step syntheses, it is often advantageous to use a stable, protected derivative, such as ethyl 3,3-diethoxypropanoate, which is the acetal of the desired compound.[9] This protected form can be carried through several steps and deprotected under acidic conditions when needed.

  • Neutralize Silica Gel: If column chromatography is necessary, consider using silica gel that has been deactivated or neutralized. This can be achieved by pre-treating the silica with a base like triethylamine.[8]

  • Alternative Stationary Phases: Switching to a more neutral or basic stationary phase, such as alumina, can prevent acid-catalyzed degradation.[8]

  • Low-Temperature Techniques: Perform purification steps, including solvent removal via rotary evaporation, at low temperatures to minimize thermal decomposition.

The diagram below illustrates the stability of the target compound versus its protected form and the conditions leading to decomposition.

G A Ethyl this compound (Target, Unstable) B Ethyl 3,3-Diethoxypropanoate (Protected, Stable) A->B Acetal Formation C Decomposition Products (e.g., via Decarboxylation) A->C Heat, Strong Acid/Base D Synthesis / Use A->D Desired Reaction B->A Mild Acidic Hydrolosis B->D Use in Subsequent Steps

Caption: Stability relationship of this compound and its protected form.
Q3: I am observing significant side-product formation. What are the likely side reactions and how can I minimize them?

The most common side reactions in the synthesis of ethyl this compound via Claisen condensation are self-condensation of the starting ester and transesterification.

Minimizing Side Reactions:

Side Reaction Cause Prevention Strategy Yield Impact
Self-CondensationThe enolate of the starting ester (e.g., ethyl acetate) attacks another molecule of the same ester.Use a large excess of the formylating agent (e.g., ethyl formate) to increase the probability of the desired reaction.Moderate to Severe
TransesterificationThe alkoxide base (e.g., methoxide) attacks the ester, exchanging the alkyl group.Use an alkoxide base with an alkyl group that matches the ester (e.g., sodium ethoxide for ethyl esters).[5]Minor to Moderate
DecarboxylationInstability of the β-keto acid intermediate/product, often triggered by heat or harsh pH.[7][10]Maintain low reaction and workup temperatures. Use mild workup conditions.Potentially Severe

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,3-Diethoxypropanoate (Protected Form)

This protocol describes a stable, protected version of ethyl this compound.[9]

Procedure:

  • A 500-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a 250-mL pressure-equalizing addition funnel is charged with dry ethanol (200 mL, 3.4 mol) and anhydrous potassium carbonate (12 g, 87 mmol).[9]

  • The mixture is cooled with an ice–water bath.

  • The addition funnel is charged with 1,1,1-trichloro-4-ethoxy-3-buten-2-one (200 g, 0.92 mol), which is added with stirring over 30 minutes.[9]

  • Stirring is continued for 10 hours at room temperature.

  • Petroleum ether or pentane (300 mL) is added, and the potassium carbonate is filtered off.[9]

  • The filtrate is concentrated under reduced pressure, and the residue is distilled to give ethyl 3,3-diethoxypropanoate.

Protocol 2: General Procedure for Purification by Column Chromatography

This protocol provides a general method for purifying β-keto esters while minimizing degradation.

Procedure:

  • Slurry Preparation: If deactivation is needed, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes) containing 1% triethylamine. Let it stand for 30 minutes before packing the column.

  • Column Packing: Pack the column with the prepared silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] The polarity can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.[8]

References

improving the stability of 3-Oxopropanoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Oxopropanoate. This guide provides detailed troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in .

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound, also known as malonic semialdehyde, is a reactive β-aldehydo carboxylic acid that serves as a key intermediate in various metabolic pathways, including the degradation of pyrimidines.[1][2] Its structure, featuring both a carboxylic acid and an aldehyde group, makes it highly reactive and prone to degradation in aqueous solutions.[2] This instability can lead to inconsistent experimental results, reduced therapeutic efficacy in drug formulations, and the formation of unknown degradation products, making it a significant concern for researchers.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound, like other β-keto acids, is decarboxylation.[1][3] In this process, the molecule loses carbon dioxide (CO₂) to form an enol intermediate, which then rapidly tautomerizes to the more stable acetaldehyde.[1] This reaction can occur spontaneously, especially when heated, and is influenced by factors such as pH.[3][4]

Q3: What environmental and solution factors influence the stability of this compound?

A3: The stability of this compound is influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of decarboxylation.[5][6] Therefore, solutions should be kept cool.

  • pH: The stability of β-keto acids is pH-dependent. Both acidic and basic conditions can potentially catalyze degradation, though the exact optimal pH for this compound stability requires experimental determination.[7]

  • Light: Exposure to UV or visible light can induce photodegradation.[8][9]

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[10]

  • Enzymatic Degradation: In biological matrices, enzymes can rapidly metabolize this compound.[7][11][12]

Q4: How can the stability of this compound solutions be improved?

A4: To improve stability, consider the following strategies:

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen) to minimize the rate of decarboxylation.[13]

  • pH Adjustment: Buffer the aqueous solution to a pH where this compound exhibits maximum stability. This often requires empirical testing for the specific compound and concentration.

  • Use of Co-solvents: In some cases, using a mixed solvent system (e.g., water with a stable organic solvent like acetonitrile or methanol) can improve stability, although solubility and experimental compatibility must be considered.

  • Inert Atmosphere: To prevent oxidation, solutions can be prepared using deoxygenated water and stored under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a small amount of a chelating agent like EDTA can be beneficial.

  • Fresh Preparation: Due to its inherent instability, the most reliable approach is to prepare this compound solutions fresh before each experiment or to generate it in situ.[2]

Q5: What are the recommended storage conditions for this compound and its solutions?

A5: For solid this compound or its precursors, store in a tightly closed container in a cool, dry, and dark place.[8][15] For aqueous solutions, the following is recommended:

  • Short-term storage (hours to days): Store at 2-8°C in a tightly sealed, amber vial to protect from light.[13]

  • Long-term storage (weeks to months): Flash-freeze aliquots in an appropriate solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: My experimental results are inconsistent when using this compound.
  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Discard the old solution and prepare a new one immediately before use.

    • Verify Concentration: Use an analytical method like HPLC-UV to confirm the concentration of the freshly prepared solution.

    • Control Temperature: Ensure the solution is kept on ice or at a controlled low temperature throughout the experiment.

    • Check pH: Verify that the pH of your experimental buffer is within a stable range for this compound.

Issue 2: I am observing unknown peaks in my HPLC or LC-MS analysis over time.
  • Possible Cause: Formation of degradation products. The primary degradation product is acetaldehyde, but other byproducts from oxidation or side reactions may also be present.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Immediately after preparation, run an analysis to get a baseline chromatogram.

    • Time-Course Analysis: Analyze the same solution at several time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under your typical experimental conditions.[8] This will help you track the appearance of new peaks as the parent compound peak decreases.

    • Identify Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to help identify potential degradation products.

Issue 3: The biological or chemical activity in my assay is lower than expected.
  • Possible Cause: The concentration of active this compound has decreased due to degradation.

  • Troubleshooting Steps:

    • Perform a Stability Test in Assay Buffer: Incubate the this compound in your specific assay buffer for the duration of the experiment.[8]

    • Quantify at Time Points: At the beginning and end of the incubation period, take an aliquot and quantify the remaining this compound concentration using a validated analytical method.

    • Use a Positive Control: Include a more stable analog or a compound with a known, consistent effect in your assay to ensure the assay itself is performing correctly.

Data Presentation

Table 1: Expected Influence of Environmental Factors on this compound Stability
FactorConditionExpected Impact on StabilityRationale
Temperature Increase from 4°C to 25°CSignificant DecreaseAccelerates the rate of decarboxylation and other degradation reactions.[5]
Increase from 25°C to 37°CVery Significant DecreaseReaction rates increase substantially with temperature.[6]
pH Acidic (pH < 4)Likely DecreaseAcid catalysis of decarboxylation is possible for β-keto acids.
Neutral (pH ~7)Moderate StabilityGenerally a reasonable starting point, but may not be optimal.
Basic (pH > 8)Likely DecreaseBase-catalyzed degradation pathways may be introduced.[8]
Light Exposure to Ambient LightMinor to Moderate DecreasePhotodegradation can occur over extended periods.[8][10]
Exposure to UV LightSignificant DecreaseHigh-energy light can directly induce chemical breakdown.[9]
Oxygen Presence of AirModerate DecreaseThe aldehyde group is susceptible to oxidation.[10]

Note: The data presented here is based on general principles for β-keto acids and serves as an estimate.[1] Experimental validation is crucial to determine the optimal conditions for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Fresh this compound Solution

This protocol describes the preparation of a standard aqueous solution of this compound for immediate use.

  • Materials:

    • This compound precursor (e.g., ethyl this compound diethyl acetal)

    • Dilute sulfuric acid (e.g., 0.1 M H₂SO₄)

    • Dilute sodium hydroxide (e.g., 0.1 M NaOH) for neutralization

    • High-purity, deoxygenated water (e.g., HPLC-grade, sparged with N₂)

    • Calibrated pH meter

    • Ice bath

  • Procedure:

    • If starting from a precursor like an acetal, perform hydrolysis according to established literature methods (e.g., gentle heating in dilute acid).[2]

    • Cool the resulting solution in an ice bath to minimize immediate degradation.

    • Carefully neutralize the solution to the desired pH by dropwise addition of dilute NaOH while monitoring with a pH meter. Maintain the solution in the ice bath during this process.

    • Once the target pH is reached, bring the solution to the final desired volume using cold, deoxygenated high-purity water.

    • Use the solution immediately. If short-term storage is necessary, keep it at 2-8°C and protected from light.

Protocol 2: Monitoring this compound Stability by HPLC-UV

This protocol provides a general method to quantify the degradation of this compound over time.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector, autosampler, and column oven.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by a UV scan of this compound (typically in the 210-260 nm range).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer as described in Protocol 1.

    • Set Up Time Points: Aliquot the solution into several amber HPLC vials. Designate time points for analysis (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

    • Storage: Store the vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator).

    • Analysis:

      • At time zero (T=0), immediately inject the first sample to establish the initial concentration.

      • At each subsequent time point, inject the next sample from the corresponding vial.

    • Data Analysis:

      • Integrate the peak area of this compound at each time point.

      • Plot the peak area (or concentration, if a calibration curve is used) against time.

      • Calculate the degradation rate or the half-life (t½) of the compound under the tested conditions.

Visualizations

G Degradation Pathway of this compound cluster_main Degradation Pathway of this compound This compound This compound HOOC-CH₂-CHO TransitionState Cyclic Transition State EnolIntermediate Enol Intermediate H₂C=CH-OH TransitionState->EnolIntermediate CO2 CO₂ TransitionState->CO2 Loss of CO₂ Acetaldehyde Acetaldehyde H₃C-CHO EnolIntermediate->Acetaldehyde Tautomerization

Caption: Decarboxylation of this compound to acetaldehyde.

G Troubleshooting Workflow: Inconsistent Results start Inconsistent Experimental Results check_age Is the this compound solution freshly prepared? start->check_age prepare_fresh Prepare a fresh solution immediately before use. check_age->prepare_fresh No check_storage How was the solution stored during the experiment? check_age->check_storage Yes prepare_fresh->check_storage improve_storage Store solution at 2-8°C or on ice. Protect from light. check_storage->improve_storage Improperly (e.g., RT, light) check_assay Run stability test in assay buffer. Quantify. check_storage->check_assay Properly (e.g., cold, dark) improve_storage->check_assay end_ok Problem likely resolved. Monitor for consistency. check_assay->end_ok Degradation Observed end_persist Issue persists. Consider other factors (e.g., matrix effects, oxidation). check_assay->end_persist No Significant Degradation

Caption: Troubleshooting inconsistent results with this compound.

G Experimental Workflow for Stability Assessment prep 1. Prepare fresh this compound stock solution in desired buffer. aliquot 2. Aliquot solution into amber vials for each time point. prep->aliquot t0 3. Immediately analyze the T=0 sample via HPLC. aliquot->t0 store 4. Store remaining vials under test conditions (e.g., 25°C). aliquot->store plot 6. Plot concentration or peak area vs. time. t0->plot analyze 5. Analyze samples at predetermined intervals (e.g., 2, 4, 8, 24h). store->analyze analyze->plot calculate 7. Calculate degradation rate and half-life (t½). plot->calculate

Caption: Workflow for HPLC-based stability analysis.

References

troubleshooting low yields in enzymatic 3-Oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of 3-Oxopropanoate and its precursor, 3-hydroxypropionate.

Frequently Asked Questions (FAQs)

Q1: My enzymatic synthesis of this compound shows very low or no yield. What are the primary areas to investigate?

A1: Low yield in the enzymatic synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Enzyme Activity and Stability: Ensure the enzymes in your pathway, such as 3-hydroxypropionate dehydrogenase or malonyl-CoA reductase, are active and stable under the reaction conditions.

  • Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for all enzymes in the pathway.

  • Substrate and Cofactor Availability: Confirm the correct concentrations and purity of substrates (e.g., 3-hydroxypropionate, malonyl-CoA) and cofactors (e.g., NAD+, NADPH).

  • Presence of Inhibitors: Contaminants in reagents or glassware can inhibit one or more of the enzymes.

  • Product Instability and Degradation: The product, this compound, or intermediates may be unstable or degrade under the reaction conditions.

Q2: How can I determine if a specific enzyme in my pathway is inactive or has low activity?

A2: To identify a problematic enzyme, it is recommended to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring the formation of its product or the consumption of a cofactor. Refer to the "Experimental Protocols" section for detailed assay procedures for 3-hydroxypropionate dehydrogenase and malonyl-CoA reductase.

Q3: My enzymes are active individually, but the coupled reaction for this compound synthesis still has a low yield. What should I investigate next?

A3: If individual enzyme activities are confirmed, the issue likely lies within the coupled reaction conditions or the presence of inhibitors. Consider the following:

  • Suboptimal Compromise Conditions: The optimal conditions for each enzyme may differ. The chosen reaction conditions for the coupled assay might be a suboptimal compromise.

  • Cofactor Imbalance and Regeneration: The producing and consuming rates of cofactors (e.g., NADH/NADPH) might be imbalanced. Ensure your cofactor regeneration system, if used, is efficient.

  • Intermediate Accumulation and Toxicity: An intermediate produced by one enzyme might be toxic to or inhibit another enzyme in the pathway.

  • Product Inhibition: The final product, this compound, or a byproduct could be inhibiting one of the enzymes.

Q4: What are common inhibitors I should be aware of in enzymatic synthesis?

A4: Enzyme activity can be inhibited by a variety of substances. Common inhibitors include:

  • Heavy Metal Ions: Contaminants like mercury (Hg²+), silver (Ag+), and copper (Cu²+) can inhibit enzyme activity.

  • Chelating Agents: EDTA can inhibit metalloenzymes by chelating essential metal cofactors.[1]

  • Thiol-Blocking Agents: Reagents like iodoacetamide can inhibit enzymes with critical cysteine residues in their active sites.[2]

  • Substrate Analogs and Products: Molecules structurally similar to the substrate or the product of the reaction can act as competitive or feedback inhibitors.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the enzymatic synthesis of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield check_enzyme_activity Perform Individual Enzyme Assays start->check_enzyme_activity enzyme_active Enzymes are Active check_enzyme_activity->enzyme_active enzyme_inactive Enzyme(s) Inactive or Low Activity check_enzyme_activity->enzyme_inactive check_reaction_conditions Review and Optimize Reaction Conditions enzyme_active->check_reaction_conditions troubleshoot_enzyme Troubleshoot Enzyme Inactivity: - Check protein integrity (SDS-PAGE) - Verify storage conditions - Prepare fresh enzyme solution enzyme_inactive->troubleshoot_enzyme yield_restored Yield Restored troubleshoot_enzyme->yield_restored conditions_optimal Conditions Appear Optimal check_reaction_conditions->conditions_optimal conditions_suboptimal Suboptimal Conditions check_reaction_conditions->conditions_suboptimal check_substrates_cofactors Verify Substrates and Cofactors conditions_optimal->check_substrates_cofactors optimize_conditions Optimize: - pH - Temperature - Buffer components conditions_suboptimal->optimize_conditions optimize_conditions->yield_restored substrates_ok Substrates/Cofactors OK check_substrates_cofactors->substrates_ok substrates_issue Potential Issue with Substrates/Cofactors check_substrates_cofactors->substrates_issue check_inhibitors Investigate Potential Inhibitors substrates_ok->check_inhibitors troubleshoot_substrates Troubleshoot Substrates/Cofactors: - Check purity and concentration - Ensure cofactor stability and regeneration - Test for substrate/product inhibition substrates_issue->troubleshoot_substrates troubleshoot_substrates->yield_restored inhibitors_present Inhibitor Suspected check_inhibitors->inhibitors_present troubleshoot_inhibitors Identify and Remove Inhibitor: - Use high-purity reagents - Test for inhibition by reaction components - Use deproteinized samples if applicable inhibitors_present->troubleshoot_inhibitors troubleshoot_inhibitors->yield_restored

Caption: A flowchart outlining the logical steps for troubleshooting low yields.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis
EnzymeSource OrganismSubstrateK_mV_maxOptimal pHOptimal Temp. (°C)
3-Hydroxypropionate Dehydrogenase (NAD+) Pseudomonas aeruginosa3-Hydroxypropionate0.48 mM-8.045
Cupriavidus necator3-Hydroxypropionate25.1 µM272 µmol/min/mg6.565
Malonyl-CoA Reductase Chloroflexus aurantiacusMalonyl-CoA30 µM-7.855
Sulfurisphaera tokodaiiMalonyl-CoA40 µM-7.285
Chloroflexus aurantiacusNADPH25 µM-7.855
Sulfurisphaera tokodaiiNADP+25 µM-7.285

Note: V_max values are often reported in different units and are highly dependent on the specific activity of the enzyme preparation; therefore, they are not always directly comparable.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxypropionate Dehydrogenase Activity

This protocol measures the activity of 3-hydroxypropionate dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[3][4]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 3-Hydroxypropionate solution (substrate, e.g., 10 mM stock)

  • NAD+ solution (cofactor, e.g., 10 mM stock)

  • Purified 3-hydroxypropionate dehydrogenase enzyme solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing:

    • Tris-HCl buffer (to a final volume of 200 µL)

    • 3-Hydroxypropionate (final concentration, e.g., 1 mM)

    • NAD+ (final concentration, e.g., 1 mM)

  • Blank Measurement: Prepare a blank well containing all components except the enzyme.

  • Enzyme Addition: Initiate the reaction by adding a small volume (e.g., 10 µL) of the enzyme solution to each well.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Spectrophotometric Assay for Malonyl-CoA Reductase Activity

This protocol measures the activity of malonyl-CoA reductase by monitoring the decrease in absorbance at 365 nm due to the oxidation of NADPH.[5]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • MgCl₂ solution (e.g., 1 M stock)

  • Dithiothreitol (DTE) solution (e.g., 1 M stock)

  • NADPH solution (cofactor, e.g., 10 mM stock)

  • Malonyl-CoA solution (substrate, e.g., 10 mM stock)

  • Purified malonyl-CoA reductase enzyme solution

  • Cuvettes or 96-well UV-transparent microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing:

    • Tris-HCl buffer (to final volume)

    • MgCl₂ (final concentration, e.g., 2 mM)

    • DTE (final concentration, e.g., 3 mM)

    • NADPH (final concentration, e.g., 0.3 mM)

    • Enzyme solution

  • Blank Measurement: Measure the initial absorbance at 365 nm.

  • Reaction Initiation: Start the reaction by adding malonyl-CoA (final concentration, e.g., 0.3 mM).

  • Kinetic Measurement: Monitor the decrease in absorbance at 365 nm over time.

  • Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the curve (ε for NADPH at 365 nm is 3400 M⁻¹cm⁻¹).

Protocol 3: General HPLC Method for this compound Quantification

This protocol provides a general method for the quantification of this compound and other organic acids using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid or 20 mM Potassium Phosphate buffer in HPLC-grade water (pH adjusted to ~2.5-2.7)

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

  • This compound standard

  • Sample for analysis (e.g., reaction mixture)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction (e.g., by adding acid or a quenching solvent).

    • Centrifuge the sample to pellet any precipitate or enzyme.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with Mobile Phase A or a gradient with Mobile Phase B. A typical starting point is 95-100% Mobile Phase A.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Signaling Pathways and Logical Relationships

Diagram: Enzymatic Synthesis Pathway of this compound

SynthesisPathway cluster_path1 Via 3-Hydroxypropionate cluster_path2 Via Malonyl-CoA 3-Hydroxypropionate 3-Hydroxypropionate HPDH 3-Hydroxypropionate Dehydrogenase 3-Hydroxypropionate->HPDH This compound This compound HPDH->this compound NADH NADH HPDH->NADH NAD+ NAD+ NAD+->HPDH Malonyl-CoA Malonyl-CoA MCR1 Malonyl-CoA Reductase (Aldehyde Dehydrogenase domain) Malonyl-CoA->MCR1 Malonate Semialdehyde Malonate Semialdehyde MCR1->Malonate Semialdehyde NADP+_out1 NADP+ MCR1->NADP+_out1 CoA CoA MCR1->CoA NADPH_in1 NADPH NADPH_in1->MCR1

Caption: Key enzymatic pathways for the synthesis of this compound.

Diagram: Cofactor Regeneration Cycle

CofactorRegeneration Substrate Substrate Primary_Enzyme Dehydrogenase/ Reductase Substrate->Primary_Enzyme in Product Product Primary_Enzyme->Product out Cofactor_Ox NAD(P)+ Primary_Enzyme->Cofactor_Ox out Regen_Enzyme Regeneration Enzyme (e.g., GDH, FDH) Cofactor_Ox->Regen_Enzyme in Cofactor_Red NAD(P)H Cofactor_Red->Primary_Enzyme in Regen_Enzyme->Cofactor_Red out Byproduct Byproduct (e.g., Gluconate, CO2) Regen_Enzyme->Byproduct out Cosubstrate Cosubstrate (e.g., Glucose, Formate) Cosubstrate->Regen_Enzyme in

Caption: A generalized scheme for enzymatic cofactor regeneration.

References

Technical Support Center: Optimizing 3-Oxopropanoate Pathway Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH and temperature of enzyme assays related to 3-oxopropanoate and associated metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal pH and temperature ranges for enzymes involved in this compound metabolism?

A1: The optimal conditions for enzymes in the this compound and related pathways can vary significantly depending on the specific enzyme and its microbial source. Generally, many of these enzymes exhibit optimal activity in the neutral to slightly acidic or slightly alkaline pH range (pH 6.0-8.5) and at temperatures corresponding to the organism's optimal growth temperature, which can range from mesophilic (around 37°C) to thermophilic (65°C or higher). For specific examples, please refer to the data tables below.

Q2: How critical is it to determine the precise optimal pH and temperature for my specific enzyme?

A2: It is highly critical. Operating at the optimal pH and temperature ensures maximal enzyme activity and stability, leading to more reliable and reproducible kinetic data.[1][2] Deviations from these optimal conditions can result in significantly lower reaction rates or even irreversible enzyme denaturation.[2]

Q3: Can the optimal pH of an enzyme be influenced by the buffer composition?

A3: Yes, the choice of buffer can influence the apparent optimal pH. Different buffers have different pKa values and can interact with the enzyme in various ways. It is crucial to test a range of buffers with overlapping pH ranges to determine the true optimum.

Q4: My enzyme is part of a coupled assay. How do I determine the optimal pH and temperature for just one enzyme in the pathway?

A4: Optimizing a single enzyme in a coupled assay is challenging because pH and temperature changes will affect all enzymes in the reaction. One strategy is to ensure the coupling enzymes are in excess, so they are not rate-limiting, even under suboptimal conditions for them. Alternatively, a discontinuous assay can be employed where the first reaction is run for a set time, then stopped (e.g., by heat inactivation of the first enzyme), and the product is then used as a substrate for the second enzyme under its optimal conditions.

Data Presentation: Optimal Conditions for Key Enzymes

The following tables summarize the optimal pH and temperature for several key enzymes involved in 3-hydroxypropionate (a related pathway to this compound) and associated metabolic pathways. This data provides a valuable starting point for assay optimization.

EnzymeOrganismOptimal pHOptimal Temperature (°C)Reference(s)
Malonyl-CoA Reductase Sulfurisphaera tokodaii7.285[3]
Chloroflexus aurantiacus7.855[1][4]
Metallosphaera sedula7.865[5]
3-Hydroxypropionyl-CoA Synthetase Metallosphaera sedulaNot specified65[6][7]
3-Hydroxypropionyl-CoA Dehydratase Metallosphaera sedula7.5 (at 65°C)65[8]
Acryloyl-CoA Reductase Metallosphaera sedula6.065[8]
Rhodobacter sphaeroides7.0Not specified[9]
Succinyl-CoA:propionate CoA-transferase Chloroflexus aurantiacus6.555[10]
Methylmalonyl-CoA Mutase Human Liver~7.5Not specified[11]

Note: The optimal conditions are often determined under specific buffer and substrate concentrations and may vary slightly with different assay conditions.

Experimental Protocols

Protocol for Determining Optimal pH

This protocol outlines a general method for determining the optimal pH of an enzyme using a spectrophotometric assay.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store on ice.
  • Substrate Stock Solution: Prepare a concentrated stock of the substrate in deionized water or a suitable buffer.
  • Buffer Solutions: Prepare a series of buffers (e.g., 100 mM) covering a wide pH range (e.g., pH 4.0 to 10.0) with overlapping ranges. Examples include:
  • Citrate buffer (pH 4.0-6.0)
  • Phosphate buffer (pH 6.0-8.0)
  • Tris-HCl buffer (pH 7.5-9.0)
  • Glycine-NaOH buffer (pH 9.0-10.0)

2. Assay Procedure:

  • Set up a series of reactions in microplate wells or cuvettes. For each pH value to be tested, prepare a reaction mixture containing:
  • Buffer of the desired pH
  • Substrate at a saturating concentration
  • Any necessary cofactors (e.g., NAD+/NADH, MgCl2)
  • Equilibrate the reaction mixtures to the optimal temperature of the enzyme (if known, otherwise use a standard temperature like 37°C).
  • Initiate the reaction by adding a small, fixed amount of the enzyme stock solution.
  • Immediately monitor the change in absorbance at the appropriate wavelength over a set period.
  • Calculate the initial reaction velocity for each pH value from the linear portion of the reaction progress curve.

3. Data Analysis:

  • Plot the initial reaction velocity as a function of pH.
  • The pH at which the highest activity is observed is the optimal pH for the enzyme under these assay conditions.

Protocol for Determining Optimal Temperature

This protocol describes a general method for determining the optimal temperature of an enzyme.

1. Reagent Preparation:

  • Prepare enzyme and substrate stock solutions as described in the pH optimization protocol.
  • Use a buffer at the predetermined optimal pH for the enzyme.

2. Assay Procedure:

  • Set up a series of reactions, each in a separate tube or well.
  • Add the buffer, substrate, and any cofactors to each reaction vessel.
  • Place the reaction vessels in incubators or water baths set to a range of different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C, 80°C).
  • Allow the reaction mixtures to equilibrate to the set temperature.
  • Initiate the reactions by adding the enzyme.
  • Incubate for a fixed period during which the reaction is linear.
  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
  • Measure the amount of product formed using a suitable method (e.g., spectrophotometry).

3. Data Analysis:

  • Plot the enzyme activity (product formed per unit time) as a function of temperature.
  • The temperature at which the highest activity is observed is the optimal temperature. Be aware that at temperatures above the optimum, a sharp decrease in activity is expected due to enzyme denaturation.[2]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Incorrect pH or Temperature Verify the pH of your buffer and ensure the assay is performed at the optimal temperature.[1]
Enzyme Instability/Degradation Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.[1]
Inactive Enzyme Confirm the activity of your enzyme stock with a positive control if available.
Missing Cofactors Ensure all necessary cofactors (e.g., metal ions, NAD(P)H) are present in the reaction mixture at the correct concentrations.
Substrate Degradation Prepare fresh substrate solutions, as some substrates may be unstable.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Substrate Instability Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. If high, consider a different substrate or assay conditions.
Contaminated Reagents Use fresh, high-purity reagents and buffers. Filter-sterilize buffers if microbial contamination is suspected.
Non-specific Binding (in plate-based assays) Use appropriate blocking agents and ensure adequate washing steps.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. For small volumes, prepare master mixes to minimize pipetting variability.
Temperature Fluctuations Ensure all reagents and reaction vessels are properly equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled incubator or water bath.
Inconsistent Incubation Times Use a timer to ensure consistent incubation times for all samples.
Edge Effects (in microplates) Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation.

Visualizations

experimental_workflow Workflow for Optimizing Enzyme Assay Conditions cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization prep_enzyme Prepare Enzyme Stock ph_setup Set up reactions across pH range prep_enzyme->ph_setup temp_setup Set up reactions at optimal pH prep_enzyme->temp_setup prep_substrate Prepare Substrate Stock prep_substrate->ph_setup prep_substrate->temp_setup prep_buffers Prepare Buffers (Range of pH) prep_buffers->ph_setup ph_run Run assay at constant temperature ph_setup->ph_run ph_analyze Analyze initial velocities ph_run->ph_analyze ph_optimum Determine Optimal pH ph_analyze->ph_optimum ph_optimum->temp_setup Use Optimal pH temp_run Run assay across temperature range temp_setup->temp_run temp_analyze Analyze enzyme activity temp_run->temp_analyze temp_optimum Determine Optimal Temperature temp_analyze->temp_optimum final_assay final_assay temp_optimum->final_assay Optimized Assay Conditions

Caption: Workflow for determining optimal pH and temperature.

troubleshooting_logic Troubleshooting Logic for Enzyme Assays start Assay Problem? low_activity Low/No Activity? start->low_activity high_background High Background? start->high_background inconsistent Inconsistent Results? start->inconsistent low_activity->high_background No check_ph_temp Check pH & Temp low_activity->check_ph_temp Yes high_background->inconsistent No check_no_enzyme_ctrl Run No-Enzyme Control high_background->check_no_enzyme_ctrl Yes check_pipetting Verify Pipetting inconsistent->check_pipetting Yes check_enzyme_stability Check Enzyme Stability check_ph_temp->check_enzyme_stability check_cofactors Check Cofactors check_enzyme_stability->check_cofactors solution Problem Solved check_cofactors->solution check_reagent_purity Check Reagent Purity check_no_enzyme_ctrl->check_reagent_purity check_reagent_purity->solution check_temp_control Ensure Temp Control check_pipetting->check_temp_control check_edge_effects Address Edge Effects check_temp_control->check_edge_effects check_edge_effects->solution

Caption: Troubleshooting decision tree for common assay issues.

References

Technical Support Center: Overcoming Interference in 3-Oxopropanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 3-Oxopropanoate (also known as malonate semialdehyde). Given the reactive nature and low abundance of this analyte in biological matrices, robust analytical methods are crucial. This guide addresses common sources of interference and provides strategies to mitigate their impact across various analytical platforms.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: Interference in this compound analysis can arise from several sources depending on the sample matrix and the analytical technique employed. Key sources include:

  • Structurally similar molecules: Other small organic acids, particularly keto acids (e.g., pyruvate, oxaloacetate) and dicarboxylic acids, can co-elute or cross-react in chromatographic and enzymatic assays, respectively.

  • Matrix effects in LC-MS/MS: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3]

  • Reactivity of this compound: As a β-keto acid, this compound is susceptible to decarboxylation, especially at elevated temperatures or non-neutral pH, leading to analyte loss. It can also react with primary amines in the sample.

  • Interfering substances in enzymatic assays: Various compounds present in biological samples, such as EDTA (>0.5 mM), ascorbic acid (>0.2%), and certain detergents (>0.2% SDS, >1% NP-40/Tween-20), can inhibit the enzymes used for quantification.[4]

  • Derivatization artifacts in GC-MS: Incomplete derivatization or the presence of moisture can lead to the formation of multiple derivative products or side reactions, complicating quantification.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Mitigating matrix effects is crucial for accurate LC-MS/MS quantification.[1][2][3] Consider the following strategies:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to achieve baseline separation of this compound from co-eluting matrix components. Adjusting the mobile phase composition, gradient, and column chemistry can significantly improve resolution.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₃-3-Oxopropanoate) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]

  • Standard Addition: If a SIL-IS is unavailable, the standard addition method can be used to correct for matrix effects by creating a calibration curve in the sample matrix itself.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of quantification.[1]

Q3: My enzymatic assay for this compound shows high background/low signal. What should I check?

A3: High background or low signal in an enzymatic assay can be due to several factors.[4][5] A systematic troubleshooting approach is recommended:

  • Blank Readings: Analyze a reagent blank (all components except the enzyme) and a sample blank (sample and buffer without the enzyme) to identify the source of the high background.

  • Enzyme Activity: Ensure the enzyme is active and has been stored correctly. Run a positive control with a known amount of this compound to verify enzyme function.

  • Interfering Substances: Check if your sample contains known inhibitors of the enzyme used in the assay (see Q1).[4] Consider a sample cleanup step or deproteinization.

  • Reaction Conditions: Verify the pH, temperature, and incubation time are optimal for the enzyme. Ensure all reagents have been brought to the correct temperature before starting the assay.[5]

  • Instrument Settings: Confirm that the spectrophotometer or fluorometer is set to the correct wavelength for detecting the product of the enzymatic reaction.

Q4: I am using GC-MS for this compound analysis. What are the critical aspects of the derivatization step?

A4: Derivatization is essential for making the polar and thermally labile this compound suitable for GC-MS analysis.[6] Key considerations include:

  • Choice of Reagent: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst (e.g., 1% TMCS) are commonly used to derivatize the carboxylic acid and enolizable ketone groups.

  • Anhydrous Conditions: The presence of water will consume the derivatizing reagent and lead to incomplete derivatization. Ensure all glassware, solvents, and the sample itself are dry.

  • Reaction Optimization: The derivatization reaction time and temperature should be optimized to ensure complete conversion to a single, stable derivative. For example, heating at 60-80°C for 60 minutes is a common starting point.

  • Removal of Excess Reagent: While not always necessary, in some cases, excess derivatizing reagent may need to be removed to prevent interference with the chromatography.

Troubleshooting Guides

Spectrophotometric/Enzymatic Assays
Problem Potential Cause Recommended Solution
High variability between replicates Pipetting errors or improper mixing.Calibrate pipettes. Ensure thorough mixing of reagents in each well. Prepare a master mix to minimize pipetting variations.[7]
Sample instability.Analyze samples promptly after preparation. Keep samples on ice.
Low or no signal Inactive enzyme or degraded substrate.Use a fresh batch of enzyme and substrate. Verify storage conditions. Run a positive control.[7]
Presence of inhibitors in the sample (e.g., EDTA).Perform sample cleanup (e.g., deproteinization) to remove inhibitors.[4]
Incorrect reaction conditions (pH, temperature).Verify the pH of buffers and ensure the assay is run at the optimal temperature.[5]
High background signal Autofluorescence/absorbance of the sample or test compound.Run a sample blank (without enzyme) and subtract the background reading.[7]
Contaminated reagents.Prepare fresh reagents and use high-purity water.
HPLC and LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Column overload.Dilute the sample or inject a smaller volume.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column degradation.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
Inconsistent retention times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure adequate mixing if using a multi-component mobile phase.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Air bubbles in the system.Degas the mobile phase and prime the pump.
Low signal intensity (LC-MS/MS) Ion suppression due to matrix effects.Improve sample cleanup (e.g., use SPE). Optimize chromatography to separate the analyte from the suppression zone. Use a stable isotope-labeled internal standard.[1][2][3]
Analyte degradation in the ion source.Optimize ion source parameters (e.g., temperature, gas flows).
GC-MS Analysis
Problem Potential Cause Recommended Solution
Multiple peaks for this compound Incomplete derivatization.Optimize derivatization time, temperature, and reagent concentration. Ensure anhydrous conditions.
On-column degradation.Use a deactivated liner and column. Lower the injection port temperature.
Poor peak shape Active sites in the GC system (liner, column).Use a silanized liner and a high-quality, low-bleed column.
Co-elution with interfering compounds.Optimize the oven temperature program for better separation.
Low response Incomplete derivatization.See "Multiple peaks" above.
Adsorption of the analyte in the inlet or column.See "Poor peak shape" above.
Analyte loss during sample preparation.Optimize extraction and solvent evaporation steps.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of this compound from plasma using protein precipitation followed by solid-phase extraction (SPE).

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₃-3-Oxopropanoate).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove neutral and basic compounds.

    • Elute the this compound with 1 mL of 5% formic acid in acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a common silylation procedure for this compound.

  • Sample Preparation:

    • Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporation under nitrogen or by lyophilization.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent, such as acetonitrile or pyridine.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the reaction mixture at 70°C for 60 minutes.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + SIL-IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load onto SPE Cartridge supernatant->load wash Wash load->wash elute Elute wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound quantification in plasma.

troubleshooting_logic cluster_lcms LC-MS Troubleshooting cluster_enzymatic Enzymatic Assay Troubleshooting cluster_gcms GC-MS Troubleshooting start Inaccurate Results check_method Which Method? start->check_method lc_ms LC-MS/MS check_method->lc_ms enzymatic Enzymatic Assay check_method->enzymatic gc_ms GC-MS check_method->gc_ms lcms_q1 Poor Peak Shape? lc_ms->lcms_q1 enz_q1 High Background? enzymatic->enz_q1 gc_ms_q1 Multiple Peaks? lcms_a1 Optimize Mobile Phase Check Column Health lcms_q1->lcms_a1 Yes lcms_q2 Low Signal? lcms_q1->lcms_q2 No lcms_a2 Improve Sample Cleanup Use SIL-IS enz_a1 Run Blanks Use Fresh Reagents enz_q1->enz_a1 Yes enz_q2 Low Signal? enz_q1->enz_q2 No enz_a2 Check Enzyme Activity Remove Inhibitors gc_ms_a1 Optimize Derivatization Ensure Anhydrous Conditions gc_ms_q1->gc_ms_a1 Yes gc_ms_q2 Low Response? gc_ms_q1->gc_ms_q2 No gc_ms_a2 Check for Adsorption Use Deactivated Liner

Caption: Troubleshooting logic for this compound quantification.

References

purification strategies for 3-Oxopropanoate from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-oxopropanoate (also known as malonic semialdehyde) from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a small, polar, and reactive molecule containing both an aldehyde and a carboxylic acid functional group. Its high polarity makes it highly soluble in aqueous solutions, which can complicate extraction into organic solvents. The aldehyde group is susceptible to oxidation to a carboxylic acid and can participate in aldol reactions. As a β-keto acid, this compound is prone to decarboxylation, especially when heated, leading to the formation of acetaldehyde.[1]

Q2: What are the common impurities found in crude this compound mixtures?

A2: Common impurities depend on the synthesis or biological source. These may include unreacted starting materials, byproducts from side reactions (e.g., aldol condensation products), the corresponding alcohol (from reduction), and the dicarboxylic acid (from oxidation). In biological extracts, a wide range of other small molecules, salts, and macromolecules will be present.

Q3: Which purification techniques are most suitable for this compound?

A3: Several techniques can be employed, with the choice depending on the nature of the complex mixture and the desired purity. The most promising methods include:

  • Bisulfite Adduct Formation and Extraction: This is a highly selective method for separating aldehydes from other organic compounds.[2][3][4]

  • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like carboxylic acids from neutral or differently charged species.[5][6]

  • Column Chromatography: While possible, the high polarity of this compound can make it challenging to achieve good separation on standard silica gel. Streaking is a common issue.[7]

Q4: How can I monitor the purity of this compound during purification?

A4: Due to the lack of a strong chromophore, direct UV detection can be challenging. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or mass spectrometry) or Gas Chromatography (GC) after derivatization are recommended. Quantitative ¹H NMR can also be a powerful tool for purity assessment.[8]

Troubleshooting Guides

Bisulfite Adduct Formation and Extraction

Problem: Low yield of purified this compound.

Possible CauseSolution
Incomplete formation of the bisulfite adduct. Ensure the sodium bisulfite solution is freshly prepared and saturated.[7] Use a water-miscible co-solvent like methanol or DMF to improve contact between the aqueous bisulfite and the this compound in the mixture.[2][3] Allow for sufficient reaction time with vigorous stirring.
The bisulfite adduct is soluble in the reaction mixture. For small, polar aldehydes like this compound, the adduct is likely to be water-soluble and will not precipitate.[7] Use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[3]
Incomplete regeneration of the aldehyde from the adduct. Use a sufficiently strong base (e.g., sodium hydroxide) to raise the pH and reverse the reaction.[3] Ensure thorough mixing during basification to allow for the complete release of the aldehyde.
Decomposition of this compound during regeneration. The basic conditions required for adduct decomposition can promote aldol reactions or other degradation pathways.[7] Perform the basification at a low temperature and extract the liberated this compound into an organic solvent immediately.

Problem: A solid precipitates at the interface of the aqueous and organic layers during extraction.

Possible CauseSolution
The bisulfite adduct has limited solubility in both phases. This can occur with some aldehydes.[3] Filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers.[3]
Insoluble impurities from the original mixture. If the solid is not the adduct, it may be an impurity that is insoluble in both the aqueous and organic phases under the current conditions. The filtration method through Celite is still applicable.
Ion-Exchange Chromatography

Problem: Poor separation of this compound from impurities.

Possible CauseSolution
Incorrect resin choice. For separating a carboxylic acid, an anion-exchange resin is required.[5] The choice between a strong anion exchanger (SAX) and a weak anion exchanger (WAX) will depend on the pKa of this compound and the pH at which the separation is performed.
Inappropriate buffer pH. The pH of the mobile phase must be such that this compound is charged (deprotonated) and binds to the anion-exchange column. The pH should be above the pKa of the carboxylic acid group.
Ionic strength of the loading buffer is too high. High salt concentrations will prevent the binding of this compound to the resin. Ensure the sample is in a low ionic strength buffer before loading.
Elution gradient is not optimal. A shallow salt gradient or a step gradient with small increments in salt concentration can improve the resolution of closely eluting compounds.[9]

Data Presentation

The following table summarizes the applicability of different purification strategies for this compound.

Purification StrategyPrincipleAdvantagesDisadvantagesSuitability for this compound
Bisulfite Adduct Formation Reversible reaction of the aldehyde with bisulfite to form a water-soluble salt.[4]Highly selective for aldehydes.[2] Can handle large sample volumes.Requires use of base for regeneration, which can cause degradation.[7] May not be effective for highly hindered aldehydes.High: Very effective for separating the aldehyde functionality from a complex mixture.
Ion-Exchange Chromatography Separation based on the charge of the molecule.[5]High capacity and resolution. Can separate molecules with similar properties but different charges.Requires careful control of pH and ionic strength. May require buffer exchange of the sample.High: Excellent for separating the carboxylic acid functionality from neutral or positively charged impurities.
Column Chromatography (Normal Phase) Separation based on polarity.Well-established technique.This compound's high polarity can lead to poor elution and peak tailing on silica gel.[7] Risk of decomposition on acidic silica.Moderate: Can be challenging. Requires careful selection of the mobile phase and may benefit from using a deactivated silica or an alternative stationary phase like alumina.
Derivatization followed by Chromatography Conversion of this compound to a less polar, more stable derivative.Can improve chromatographic behavior and detectability.Adds extra reaction steps. Requires a derivative that can be easily converted back to this compound if the original compound is needed.Moderate to Low: More suitable for analytical purposes than for preparative purification unless a specific, easily cleavable derivative is used.

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol is adapted from procedures for the purification of polar aldehydes.[2][3]

  • Sample Preparation: Dissolve the crude mixture containing this compound in a minimal amount of a water-miscible organic solvent such as methanol or dimethylformamide (DMF).[3]

  • Adduct Formation:

    • In a separatory funnel, add a freshly prepared saturated aqueous solution of sodium bisulfite to the sample solution. Use a molar excess of sodium bisulfite relative to the estimated amount of this compound.

    • Shake the funnel vigorously for 1-2 minutes.[2]

  • Extraction of Impurities:

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the separatory funnel.

    • Shake the funnel to mix the layers and then allow them to separate. The bisulfite adduct of this compound will be in the aqueous layer.[3]

    • Drain the lower aqueous layer into a clean flask. The organic layer, containing non-aldehyde impurities, can be discarded or processed further if other compounds are of interest.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of this compound:

    • Cool the aqueous solution containing the bisulfite adduct in an ice bath.

    • Slowly add a cold solution of sodium hydroxide (e.g., 2 M) with stirring until the solution is strongly basic (pH > 10). This will reverse the adduct formation.[3]

    • Immediately extract the liberated this compound into a fresh portion of an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction multiple times to ensure complete recovery.

  • Final Processing:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure at a low temperature to avoid decarboxylation.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol is a general guideline for the purification of organic acids.[5][6]

  • Resin Selection and Column Packing:

    • Select a suitable weak anion-exchange (WAX) or strong anion-exchange (SAX) resin.

    • Pack a column with the chosen resin according to the manufacturer's instructions.

  • Equilibration:

    • Equilibrate the column with a low ionic strength buffer at a pH where this compound is deprotonated and will bind to the resin (e.g., a phosphate or acetate buffer at pH 5-6).

  • Sample Loading:

    • Adjust the pH and ionic strength of the crude sample to match the equilibration buffer. This may require dilution or buffer exchange.

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with several column volumes of the equilibration buffer to remove unbound, neutral, and positively charged impurities.

  • Elution:

    • Elute the bound this compound from the column by increasing the ionic strength of the mobile phase. This is typically achieved by applying a linear gradient of a salt solution (e.g., 0-1 M NaCl in the equilibration buffer).

    • Alternatively, a step gradient of increasing salt concentration can be used.

  • Fraction Collection and Analysis:

    • Collect fractions as the this compound elutes from the column.

    • Analyze the fractions for the presence and purity of this compound using a suitable analytical method (e.g., HPLC-MS).

  • Desalting:

    • Pool the pure fractions and remove the salt if necessary. This can be done by dialysis, size-exclusion chromatography, or reverse-phase chromatography if the this compound can be retained.

Visualizations

Purification_Workflow_Bisulfite cluster_start Initial Steps cluster_adduct Adduct Formation & Extraction cluster_regen Regeneration & Final Product crude Crude Mixture dissolve Dissolve in Methanol/DMF crude->dissolve add_bisulfite Add Saturated NaHSO3 (aq) dissolve->add_bisulfite extract_impurities Extract with Organic Solvent add_bisulfite->extract_impurities aqueous_layer Aqueous Layer (Adduct) extract_impurities->aqueous_layer Contains Adduct organic_layer Organic Layer (Impurities) extract_impurities->organic_layer Contains Impurities basify Basify with NaOH (aq) aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product dry_evaporate Dry and Evaporate (Low Temp) extract_product->dry_evaporate pure_product Pure This compound dry_evaporate->pure_product Ion_Exchange_Workflow cluster_prep Column Preparation cluster_separation Separation Process cluster_analysis Product Recovery pack_column Pack Anion-Exchange Column equilibrate Equilibrate with Low Salt Buffer pack_column->equilibrate load_sample Load Sample in Low Salt Buffer equilibrate->load_sample wash Wash with Equilibration Buffer load_sample->wash elute Elute with Salt Gradient wash->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (e.g., HPLC-MS) collect_fractions->analyze pool_desalt Pool Pure Fractions and Desalt analyze->pool_desalt pure_product Pure This compound pool_desalt->pure_product

References

preventing the degradation of malonate semialdehyde during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and extraction of malonate semialdehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this unstable compound during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and handling of malonate semialdehyde.

Problem Possible Cause Recommended Solution
Low or no recovery of malonate semialdehyde after extraction. 1. Degradation during extraction: Malonate semialdehyde is highly susceptible to degradation, especially at room temperature and non-neutral pH.Work quickly and maintain low temperatures: Perform all extraction steps on ice or at 4°C. • Control pH: Ensure all solutions are buffered to a slightly acidic or neutral pH (pH 6.0-7.0) to minimize base-catalyzed degradation reactions like aldol condensation. • Use a protective derivatization/extraction method: Employ the Sodium Bisulfite Extraction Protocol to form a more stable, water-soluble adduct.
2. Inefficient extraction solvent: The polarity of malonate semialdehyde makes it challenging to extract efficiently with common non-polar organic solvents.Use a polar solvent system: For direct extraction, consider a salting-out assisted liquid-liquid extraction (SALLE) with a water-miscible solvent like acetonitrile.[1] • Derivatize for improved extractability: Derivatization can make the analyte more hydrophobic, facilitating extraction into an organic phase.[2]
Inconsistent results between replicate extractions. 1. Variable sample handling time: Even small differences in the time samples spend at room temperature can lead to significant variations in degradation.Standardize all timings: Use a timer for each step of the extraction process to ensure consistency across all samples.
2. Incomplete phase separation: Emulsions or incomplete separation can lead to variable recovery.Centrifuge to break emulsions: If an emulsion forms during liquid-liquid extraction, a brief centrifugation can help separate the layers. • Allow adequate time for phase separation: Do not rush the separation step in the separatory funnel.
Evidence of degradation products in analytical results (e.g., unexpected peaks in HPLC). 1. Aldol condensation: As a β-dicarbonyl compound, malonate semialdehyde can undergo self-condensation, especially under basic conditions, to form polymers.[3][4][5][6][7]Maintain acidic to neutral pH: Strictly avoid basic conditions during extraction and storage. • Keep concentrations low: If possible, work with dilute solutions to reduce the rate of bimolecular reactions.
2. Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air for extended periods.Use degassed solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. • Consider adding antioxidants: Trace amounts of antioxidants like BHT could be added to organic solvents, but check for interference with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing a solution of malonate semialdehyde?

A1: For short-term storage during an experimental workflow, a slightly acidic to neutral pH (6.0-7.0) is recommended to minimize degradation. The compound is known to be unstable, and enzymatic assays are often performed at a higher pH (e.g., 8.2), but this is for the immediate reaction, not for storage.[8][9][10]

Q2: Can I store malonate semialdehyde solutions? If so, under what conditions?

A2: Due to its instability, it is highly recommended to prepare malonate semialdehyde fresh for each experiment. If short-term storage is unavoidable, store it as a frozen aqueous solution at -70°C or below.

Q3: My sample is in a complex biological matrix. What is the best way to extract malonate semialdehyde?

A3: For complex matrices, a two-step approach is often best. First, perform a protein precipitation step using a cold solvent like acetonitrile or methanol. After centrifugation to remove the precipitated proteins, you can proceed with a more specific extraction method on the supernatant, such as the Sodium Bisulfite Extraction Protocol, to selectively isolate the aldehyde.

Q4: How can I monitor the degradation of malonate semialdehyde during my extraction development?

A4: The most effective way is to use High-Performance Liquid Chromatography (HPLC). You can monitor the decrease in the peak area of malonate semialdehyde over time under different conditions (e.g., different pH, temperature). This will allow you to determine the optimal conditions for stability. A method similar to those used for malondialdehyde, involving derivatization followed by UV or fluorescence detection, can be adapted.[11]

Q5: What are the primary degradation pathways for malonate semialdehyde?

A5: The primary degradation pathways are likely to be aldol-type condensation reactions, where two molecules of malonate semialdehyde react with each other, and polymerization.[3][5][7] These reactions are often base-catalyzed. Oxidation of the aldehyde group to a carboxylic acid is another potential degradation route.

Experimental Protocols

Protocol 1: Sodium Bisulfite Extraction for Selective Isolation

This protocol is adapted from methods for general aldehyde extraction and is ideal for selectively separating malonate semialdehyde from other organic compounds in a mixture.[12][13] It relies on the formation of a water-soluble bisulfite adduct.

Materials:

  • Sample containing malonate semialdehyde

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared

  • Deionized water

  • Ethyl acetate

  • 5M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Initial Dissolution: Dissolve the sample in a minimal amount of cold DMF.

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 2-3 volumes of freshly prepared, cold, saturated aqueous sodium bisulfite. Shake the funnel vigorously for 30-60 seconds. Caution: This should be done in a fume hood as sulfur dioxide gas may be generated.

  • Extraction of Impurities: Add an equal volume of ethyl acetate to the funnel, shake gently, and allow the layers to separate. Drain the lower aqueous layer (containing the malonate semialdehyde-bisulfite adduct) into a clean, cold flask. Discard the upper organic layer which contains non-aldehyde impurities.

  • Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add an equal volume of fresh ethyl acetate. Slowly add 5M NaOH dropwise while gently swirling and monitoring the pH with indicator paper until the solution is basic (pH ~12). This will reverse the reaction and liberate the free malonate semialdehyde.

  • Final Extraction: Shake the funnel vigorously to extract the regenerated malonate semialdehyde into the ethyl acetate layer.

  • Drying and Concentration: Drain the lower aqueous layer and discard. Wash the organic layer with a small amount of brine. Transfer the organic layer to a flask, dry over anhydrous MgSO₄, filter, and use the solution immediately for analysis.

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol is suitable for extracting polar compounds like malonate semialdehyde from aqueous biological samples.[1]

Materials:

  • Aqueous sample (e.g., deproteinized cell lysate)

  • Acetonitrile

  • Sodium chloride (NaCl)

  • Centrifuge tubes

Procedure:

  • Sample Preparation: To 1 mL of your aqueous sample in a centrifuge tube, add 2 mL of cold acetonitrile.

  • Salting-Out: Add sodium chloride until the solution is saturated (some solid salt should remain at the bottom).

  • Phase Separation: Vortex the mixture vigorously for 1 minute. A phase separation will occur, with an upper acetonitrile layer and a lower aqueous layer.

  • Extraction: Centrifuge the tube at a low speed to ensure complete phase separation.

  • Collection: Carefully collect the upper acetonitrile layer, which now contains the extracted malonate semialdehyde. Keep the extract on ice and use it immediately for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Bisulfite Extraction cluster_recovery Aldehyde Recovery start Start with Sample dissolve Dissolve in cold DMF start->dissolve add_bisulfite Add saturated NaHSO₃ dissolve->add_bisulfite shake1 Shake to form adduct add_bisulfite->shake1 add_etOAc1 Add Ethyl Acetate shake1->add_etOAc1 separate1 Separate Layers (Aqueous phase contains adduct) add_etOAc1->separate1 add_etOAc2 Add fresh Ethyl Acetate separate1->add_etOAc2 add_base Add NaOH to pH 12 add_etOAc2->add_base shake2 Shake to regenerate and extract aldehyde add_base->shake2 separate2 Separate Layers (Organic phase contains product) shake2->separate2 dry Dry over MgSO₄ separate2->dry end Analyte ready for use dry->end

Caption: Workflow for the Sodium Bisulfite Extraction Protocol.

degradation_pathway MSA1 Malonate Semialdehyde (Molecule 1) Enolate Enolate Intermediate MSA1->Enolate Deprotonation MSA2 Malonate Semialdehyde (Molecule 2) Aldol_Adduct β-Hydroxy Dicarbonyl (Aldol Adduct) MSA2->Aldol_Adduct Base Base Catalyst (e.g., OH⁻) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Polymer Further Condensation (Polymerization) Aldol_Adduct->Polymer

Caption: Simplified pathway for Aldol condensation of malonate semialdehyde.

References

Technical Support Center: Sensitive Detection of 3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of 3-Oxopropanoate (also known as malonate semialdehyde).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound, or malonate semialdehyde, is a key intermediate in the metabolism of the amino acid valine and in pyrimidine metabolism.[1] Sensitive and accurate detection of this molecule is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for research in drug development where these pathways may be targeted.

Q2: What are the common methods for detecting this compound?

Common methods for the detection of this compound and related semialdehydes include:

  • Enzymatic Assays: These are often spectrophotometric and measure the activity of enzymes that use this compound as a substrate, such as malonic semialdehyde reductase or methylmalonate-semialdehyde dehydrogenase (MMSDH).[2][3] The reaction can be monitored by following the change in absorbance of coenzymes like NAD+ or NADPH.[2][3]

  • Chromatography-Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for the quantification of small molecules in complex biological samples.[4][5][6][7] These methods often require derivatization of the analyte.[4]

  • Nanosensors: Advanced nanosensors utilizing optical, mechanical, or electrical detection principles are emerging for high-sensitivity biomarker detection and could potentially be adapted for this compound.[8]

Q3: What are the main challenges in quantifying this compound in biological samples?

Researchers may face several challenges, including:

  • Low concentrations: this compound is a metabolic intermediate and may be present at very low concentrations in a complex biological matrix.[5]

  • Sample matrix effects: Endogenous substances in biological samples can interfere with the analysis, particularly in MS-based methods, leading to ion suppression.[5]

  • Analyte stability: As a reactive aldehyde, this compound can be unstable, requiring careful sample handling and preparation.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Signal in Enzymatic Assays

Q: My spectrophotometric assay is showing a high background signal before adding my sample. What could be the cause?

A:

  • Contaminated Reagents: Ensure all buffer components, coenzymes (NAD+/NADPH), and coupling enzymes are free from contamination. Prepare fresh solutions if necessary.

  • Substrate Instability: this compound may not be stable in certain buffer conditions. Prepare the substrate solution fresh and keep it on ice.

  • Side Reactions: The enzyme preparation may have contaminating activities that react with other components in the assay mixture. Consider further purification of the enzyme.

Issue 2: Low or No Signal in Mass Spectrometry Analysis

Q: I am not detecting a clear peak for this compound using LC-MS. What should I check?

A:

  • Inefficient Ionization: this compound is a small, polar molecule. Optimize the electrospray ionization (ESI) source parameters. Consider trying different ionization modes (positive vs. negative).

  • Poor Chromatographic Retention: If using reverse-phase chromatography, this compound may elute in the void volume. Consider using a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar analytes.[5]

  • Sample Preparation: The extraction method may not be efficient for this compound. Protein precipitation is a common method for small molecule extraction from plasma.[9] Liquid-liquid extraction or solid-phase extraction (SPE) can also be used to remove interfering substances.[9]

  • Derivatization: Derivatization of the aldehyde group can improve chromatographic behavior and ionization efficiency.

Issue 3: Poor Reproducibility Between Replicates

Q: I am observing significant variability between my technical replicates. What are the likely sources of this error?

A:

  • Inconsistent Sample Handling: Ensure uniform and precise pipetting, especially for viscous solutions or when handling small volumes. Temperature fluctuations can also affect reaction rates in enzymatic assays.

  • Matrix Effects in LC-MS: The composition of the sample matrix can vary, leading to inconsistent ion suppression. The use of a stable isotopically labeled internal standard is highly recommended to correct for these effects.[5]

  • Instrument Contamination: Carryover from previous samples can be an issue. Ensure the sample probe and the LC system are thoroughly cleaned between injections.

Experimental Protocols

Protocol: Spectrophotometric Assay for Malonic Semialdehyde Reductase Activity

This protocol is based on the characterization of malonic semialdehyde reductase from Metallosphaera sedula.[3]

Materials:

  • 100 mM MOPS-NaOH buffer, pH 7.9

  • 0.5 mM NADPH

  • Malonic semialdehyde solution (substrate)

  • Cell extract or purified enzyme

Procedure:

  • Prepare the assay mixture containing 100 mM MOPS-NaOH (pH 7.9) and 0.5 mM NADPH in a cuvette.

  • Add the cell extract or a suitable amount of purified enzyme to the mixture.

  • Initiate the reaction by adding malonic semialdehyde.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of NADPH oxidation is proportional to the enzyme activity.

Quantitative Data

ParameterValueOrganism/EnzymeReference
Apparent Km for Malonic Semialdehyde0.025 to 0.5 mM (varied substrate)Metallosphaera sedula Malonic Semialdehyde Reductase[3]
Apparent Km for NADPH0.017 to 0.45 mM (varied substrate)Metallosphaera sedula Malonic Semialdehyde Reductase[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Separation Chromatographic Separation (e.g., LC, GC) Derivatization->Separation Detection Detection (e.g., Mass Spectrometry, UV-Vis) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the detection of this compound.

metabolic_pathway Valine Valine Metabolites1 Intermediate Metabolites Valine->Metabolites1 MMS Methylmalonate Semialdehyde Metabolites1->MMS PropionylCoA Propionyl-CoA MMS->PropionylCoA NAD+, CoA NADH, CO2 TCA TCA Cycle PropionylCoA->TCA MMSDH MMS Dehydrogenase (ALDH6A1) MMSDH->MMS

Caption: Simplified metabolic pathway of Valine showing the role of this compound (as Methylmalonate Semialdehyde).

References

Technical Support Center: Addressing Matrix Effects in 3-Oxopropanoate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of this and other small organic acids in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: What are the common signs of matrix effects in the analysis of this compound?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[1]

  • Inaccurate quantification, leading to high variability in concentration measurements.[1]

  • Non-linear calibration curves.[1]

  • Reduced sensitivity and poor signal-to-noise ratios.[1]

  • Inconsistent peak areas for quality control (QC) samples.[1]

Q3: What types of samples are most susceptible to matrix effects when analyzing this compound?

A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound analysis, these include:

  • Biological fluids: Plasma, serum, urine, and tissue homogenates.

  • Cell culture media and lysates.

  • Environmental samples: Water and soil extracts.

Q4: Why is derivatization often recommended for the analysis of this compound and other short-chain organic acids?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For small, polar molecules like this compound, derivatization is often necessary to:

  • Increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Improve retention on reversed-phase Liquid Chromatography (LC) columns.[2]

  • Enhance ionization efficiency in the mass spectrometer, leading to increased sensitivity.[2][3]

Q5: What is a suitable internal standard for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as 13C- or 2H-labeled this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and procedural losses.[1] This provides the most accurate correction. If a SIL standard is unavailable, a structural analog that is not present in the sample matrix can be used, but it may not perfectly mimic the behavior of this compound.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal Intensity for this compound

This is often a primary indicator of ion suppression, a common matrix effect.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Concentration of Matrix Components Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. This is a simple first step, but it may compromise the limit of quantification if this compound is present at very low levels.
Co-eluting Matrix Components Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or try a different column chemistry (e.g., HILIC for polar compounds) to separate this compound from interfering compounds.
Inefficient Ionization Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound.
Consider Derivatization: If not already doing so, derivatizing this compound can significantly improve its ionization efficiency.[2][3]
Issue 2: High Variability and Poor Reproducibility in Quantitative Results

This suggests that the matrix effect is inconsistent across different samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Sample Preparation Standardize and Validate the Sample Preparation Protocol: Ensure that the sample preparation procedure is highly consistent for all samples, standards, and quality controls. Automation can help in reducing variability.
Variable Matrix Composition Between Samples Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[1]
Carryover from Previous Injections Optimize Wash Steps: Ensure the autosampler and LC system are thoroughly washed between injections to prevent carryover. Running blank injections can help diagnose this issue.
Issue 3: Inaccurate Results (Bias) in the Quantification

This points to a consistent over- or under-estimation of the this compound concentration due to a consistent matrix effect.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Consistent Ion Suppression or Enhancement Method of Standard Addition: This method can be used to correct for matrix effects. It involves adding known amounts of the this compound standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, which accounts for the specific matrix effect in that sample.
Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound in Plasma/Serum

This protocol is a general guideline and may require optimization for specific applications.

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 13C3-3-Oxopropanoate).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):

    • This is a common derivatization for short-chain organic acids to improve chromatographic retention and sensitivity.[4]

    • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH in 50% acetonitrile/water.

    • Add 50 µL of a 6 mg/mL solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water.

    • Vortex and incubate at 40°C for 30 minutes.

  • Final Preparation:

    • After incubation, add 900 µL of mobile phase A (e.g., 0.1% formic acid in water) to the sample.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Quantification of Matrix Effects

This protocol helps to quantitatively assess the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard and internal standard into the reconstitution solvent at three concentration levels (low, medium, high).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established protocol. Spike the this compound standard and internal standard into the final extracted matrix at the same three concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard and internal standard into the blank matrix at the same three concentrations before the extraction process.

  • LC-MS Analysis: Analyze all prepared samples under the same conditions.

  • Data Analysis:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) x 100.

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) x 100.

Quantitative Data Summary:

Parameter Calculation Interpretation
Matrix Effect (ME) (B/A) * 100%ME < 100%: Ion SuppressionME > 100%: Ion Enhancement
Recovery (RE) (C/B) * 100%Efficiency of the extraction process.
Process Efficiency (PE) (C/A) * 100%Overall efficiency of the entire analytical process.

A, B, and C represent the mean peak areas of the analyte in the respective sample sets.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extract Extraction (e.g., Protein Precipitation) add_is->extract derivatize Derivatization extract->derivatize lc_separation LC Separation derivatize->lc_separation ms_detection MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results quantification->results troubleshooting_logic cluster_solutions Potential Solutions start Problem Encountered (e.g., Poor Sensitivity) check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok is_low IS Response Low/Variable? check_is->is_low optimize_chromatography Optimize Chromatography is_ok->optimize_chromatography YES matrix_matched_cal Use Matrix-Matched Calibration is_ok->matrix_matched_cal optimize_sample_prep Optimize Sample Prep (Dilution, Extraction) is_low->optimize_sample_prep YES use_sil_is Use Stable Isotope- Labeled IS is_low->use_sil_is

References

Validation & Comparative

Validating the Identity of Synthesized 3-Oxopropanoate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for the validation of synthesized 3-oxopropanoate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and detailed protocols are provided to assist in the accurate identification and characterization of this important β-keto ester.

Introduction to this compound and the Importance of Identity Validation

This compound and its esters are valuable building blocks in organic synthesis, finding applications in the preparation of a variety of pharmaceuticals and other complex molecules. The presence of both a ketone and an ester functional group, separated by a methylene group, imparts unique reactivity to the molecule. However, this structural motif also introduces the phenomenon of keto-enol tautomerism, where the molecule exists in equilibrium between the keto form and the enol form. This equilibrium can be influenced by factors such as solvent and temperature, making structural confirmation challenging.

Accurate validation of the synthesized this compound is paramount to ensure the integrity of subsequent reactions and the purity of the final product. The presence of starting materials, byproducts, or an unexpected tautomeric ratio can significantly impact reaction yields and product efficacy. This guide focuses on the utility of NMR spectroscopy as a primary tool for identity validation and compares its performance with other common analytical techniques.

Unambiguous Structure Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for the characterization of this compound, offering insights into the connectivity of atoms and the electronic environment of the nuclei.

A key feature in the NMR spectrum of this compound esters is the presence of signals corresponding to both the keto and enol tautomers. The ratio of these tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum.

Expected ¹H and ¹³C NMR Spectral Data for Ethyl this compound

The following tables summarize the expected chemical shifts (δ) and multiplicities for the keto and enol forms of ethyl this compound. These values are based on data from structurally similar compounds and predictive models.[1]

Table 1: Predicted ¹H NMR Data for Ethyl this compound (Keto and Enol Forms)

Assignment (Keto Form)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.2-1.3Triplet~7.1
CH₂ (methylene)~3.4-3.5Singlet-
OCH₂ (ethyl)~4.1-4.2Quartet~7.1
Assignment (Enol Form) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (ethyl)~1.2-1.3Triplet~7.1
OCH₂ (ethyl)~4.1-4.2Quartet~7.1
=CH (vinylic)~5.0-5.5Singlet-
OH (enolic)~12.0-12.5Singlet (broad)-

Table 2: Predicted ¹³C NMR Data for Ethyl this compound (Keto and Enol Forms)

Assignment (Keto Form)Chemical Shift (δ, ppm)
CH₃ (ethyl)~14
CH₂ (methylene)~45-50
OCH₂ (ethyl)~61
C=O (ester)~167-172
C=O (ketone)~200-205
Assignment (Enol Form) Chemical Shift (δ, ppm)
CH₃ (ethyl)~14
OCH₂ (ethyl)~60
=CH (vinylic)~90-95
=COH (enolic)~170-175
C=O (ester)~170-175

Comparison with Alternative Validation Techniques

While NMR provides the most comprehensive structural information, other spectroscopic techniques can offer complementary and confirmatory data for the validation of synthesized this compound.

Table 3: Comparison of Analytical Techniques for the Validation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity, presence and ratio of tautomers, identification of impurities.High resolution, quantitative, non-destructive.Lower sensitivity compared to MS, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues.High sensitivity, small sample requirement.Isomers may not be distinguishable, tautomers often interconvert in the ion source.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C-O, O-H).Fast, inexpensive, easy to use.Provides limited structural information, spectra can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and their mass spectra for identification.Excellent for assessing purity and identifying volatile impurities.Compound must be volatile and thermally stable. 3-Oxopropanoic acid itself is not stable to typical GC conditions.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte. For ethyl this compound, the molecular ion peak ([M]⁺) would be expected at m/z 116. Fragmentation patterns can also provide structural information. Common fragmentation pathways for β-keto esters involve the loss of the alkoxy group from the ester and cleavage of the C-C bonds adjacent to the carbonyl groups.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid method for identifying the presence of key functional groups. For ethyl this compound, the IR spectrum would be expected to show strong absorption bands for the C=O stretching vibrations of the ketone and ester groups in the range of 1700-1750 cm⁻¹.[3] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the enolic O-H group.[4]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift axis using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and tautomers.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the ethyl this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

Instrumental Parameters:

  • Gas Chromatograph:

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier gas: Helium at a constant flow rate.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan range: m/z 40-400.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for validating the identity of synthesized this compound and the keto-enol tautomerism.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Identity Validation cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Identity Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the validation of synthesized this compound.

Caption: Keto-enol tautomerism in this compound.

(Note: Placeholder images are used in the DOT script for the chemical structures. In a real application, these would be replaced with actual image files of the keto and enol forms of this compound.)

References

Comparative Analysis of 3-Oxopropanoate vs. Other Keto Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of 3-oxopropanoate (also known as malonate semialdehyde) against other key keto acids, namely pyruvate and α-ketoglutarate. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these metabolites in cellular metabolism and signaling.

Biochemical and Metabolic Properties

This compound, pyruvate, and α-ketoglutarate are pivotal intermediates in cellular metabolism, each with distinct entry points and fates within the metabolic network. While pyruvate and α-ketoglutarate are central to glycolysis and the citric acid cycle, respectively, this compound is primarily involved in the catabolism of certain amino acids and pyrimidines.

Metabolic Fates

The metabolic pathways of these three keto acids are interconnected yet distinct. Pyruvate, the end product of glycolysis, is a critical node, being converted to acetyl-CoA to fuel the citric acid cycle, carboxylated to oxaloacetate to replenish cycle intermediates, or reduced to lactate under anaerobic conditions.[1][2][3] α-Ketoglutarate is a key intermediate of the citric acid cycle and a precursor for the synthesis of several amino acids and the neurotransmitter glutamate.[4][5] this compound is metabolized by malonate-semialdehyde dehydrogenase to either malonate or acetyl-CoA.[6]

cluster_glycolysis Glycolysis cluster_tca Citric Acid Cycle cluster_3op This compound Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Lactate (Anaerobic) Lactate (Anaerobic) Pyruvate->Lactate (Anaerobic) Oxaloacetate_anaplerosis Oxaloacetate Pyruvate->Oxaloacetate_anaplerosis Pyruvate Carboxylase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Glutamate Glutamate AlphaKetoglutarate->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Amino Acid Catabolism Amino Acid Catabolism This compound This compound Amino Acid Catabolism->this compound AcetylCoA_3OP Acetyl-CoA This compound->AcetylCoA_3OP Malonate Semialdehyde Dehydrogenase (acetylating) Malonate Malonate This compound->Malonate Malonate Semialdehyde Dehydrogenase mTOR mTOR Autophagy Autophagy mTOR->Autophagy inhibits Cell Growth Cell Growth mTOR->Cell Growth AMPK AMPK AMPK->mTOR inhibits Metabolism Metabolism AMPK->Metabolism HIF1a HIF1a Gene Expression Gene Expression HIF1a->Gene Expression AlphaKetoglutarate α-Ketoglutarate AlphaKetoglutarate->mTOR regulates AlphaKetoglutarate->HIF1a regulates (via PHD) Pyruvate Pyruvate Pyruvate->HIF1a stabilizes ThreeOxopropanoate This compound (Hypothetical) Redox State Redox State ThreeOxopropanoate->Redox State Acetyl-CoA Pool Acetyl-CoA Pool ThreeOxopropanoate->Acetyl-CoA Pool A Cell Culture & Harvest B Metabolite Extraction (e.g., with cold methanol/water) A->B C Derivatization (e.g., with O-benzylhydroxylamine) B->C D LC-MS/MS Analysis C->D E Data Analysis & Quantification D->E

References

cross-validation of different 3-Oxopropanoate quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary methods for the quantification of 3-oxopropanoate (also known as malonate semialdehyde), a key intermediate in various metabolic pathways. The selection of an appropriate quantification method is critical for accurate and reliable results in research and drug development. This document outlines the experimental protocols, presents comparative performance data, and visualizes the associated metabolic pathways and experimental workflows.

Overview of Quantification Methods

The quantification of this compound can be achieved through several analytical techniques, each with its own advantages and limitations. The most common methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that separates the analyte from a complex matrix followed by mass-based detection and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility.

  • Enzymatic Assays: These assays utilize the specific catalytic activity of an enzyme that either produces or consumes this compound, with the reaction progress monitored, often spectrophotometrically.

Comparative Performance

The following table summarizes the key performance characteristics of the three quantification methods. The data for LC-MS/MS is adapted from a validated method for the closely related compound, 3-oxopentanoic acid, and is expected to be similar for this compound. The data for GC-MS and Enzymatic Assays are based on typical performance characteristics for these methods in the analysis of small organic acids.

ParameterLC-MS/MSGC-MS (with Derivatization)Enzymatic Assay
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.Enzyme-catalyzed reaction measured by spectrophotometry or fluorometry.
Specificity Very HighHighHigh (depends on enzyme specificity)
Sensitivity (LOD) Low ng/mLng/mL to low µg/mLµg/mL to mg/mL
Linearity (R²) > 0.99> 0.99Typically > 0.98
Accuracy (% Recovery) 90-110%85-115%90-110%
Precision (%RSD) < 15%< 20%< 15%
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow to Moderate
Sample Preparation Protein precipitation or liquid-liquid extraction.Extraction followed by mandatory derivatization.Minimal, often direct addition of sample to reagent mix.

Metabolic Pathways Involving this compound

This compound is a central metabolite in several key pathways, including the degradation of pyrimidines and the metabolism of propanoate and beta-alanine. Understanding these pathways is crucial for interpreting the significance of this compound levels in biological systems.

cluster_pyrimidine Pyrimidine Degradation cluster_propanoate Propanoate Metabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine dehydrogenase Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine β-Ureidopropionase Oxopropanoate This compound (Malonate Semialdehyde) Beta_Alanine->Oxopropanoate β-Alanine-pyruvate transaminase Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase Succinyl_CoA->Oxopropanoate Multiple steps Acetyl_CoA Acetyl-CoA Oxopropanoate->Acetyl_CoA Malonate-semialdehyde dehydrogenase

Metabolic pathways involving this compound.

Experimental Protocols

LC-MS/MS Quantification of this compound

This protocol is adapted from a validated method for 3-oxopentanoic acid and is suitable for the quantification of this compound in biological matrices like plasma.

A. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

B. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

C. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z for deprotonated this compound.

  • Product Ions (Q3): Characteristic fragment ions of this compound.

  • Collision Energy: Optimized for each transition.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

LC-MS/MS experimental workflow.

GC-MS Quantification of this compound

This protocol provides a general framework for the analysis of this compound by GC-MS, which requires derivatization.

A. Sample Preparation and Derivatization

  • Extract this compound from the sample using a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness.

  • Derivatization (Two-step):

    • Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine to protect the keto group.

    • Silylation: Subsequently, react with a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the carboxylic acid group.

B. Chromatographic Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A suitable temperature gradient (e.g., initial hold at 60°C, ramp to 280°C).

C. Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Monitored Ions: Characteristic ions of the derivatized this compound.

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Two-Step Derivatization (Methoximation & Silylation) Drying->Derivatization Injection Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

GC-MS experimental workflow.

Enzymatic Quantification of this compound

This assay is based on the activity of malonate-semialdehyde dehydrogenase, which catalyzes the conversion of this compound to acetyl-CoA, with the concomitant reduction of NAD(P)⁺ to NAD(P)H. The increase in absorbance at 340 nm due to NAD(P)H formation is proportional to the amount of this compound.

A. Assay Principle

This compound + CoA + NAD(P)⁺ ---(Malonate-semialdehyde dehydrogenase)--> Acetyl-CoA + CO₂ + NAD(P)H + H⁺

B. Reagents

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • NAD⁺ or NADP⁺ solution.

  • Coenzyme A (CoA) solution.

  • Malonate-semialdehyde dehydrogenase enzyme preparation.

  • This compound standards.

C. Procedure

  • Prepare a reaction mixture containing the assay buffer, NAD(P)⁺, and CoA in a microplate well or a cuvette.

  • Add the sample or this compound standard to the reaction mixture.

  • Initiate the reaction by adding the malonate-semialdehyde dehydrogenase enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Determine the initial reaction rate (ΔAbs/min).

  • Construct a standard curve by plotting the reaction rate against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the samples from the standard curve.

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, NAD+, CoA) Sample Add Sample or Standard Reagents->Sample Start Initiate with Enzyme Sample->Start Monitor Monitor Absorbance at 340 nm Start->Monitor Rate Calculate Initial Rate Monitor->Rate Curve Construct Standard Curve Rate->Curve Concentration Determine Sample Concentration Curve->Concentration

Enzymatic assay workflow.

Conclusion

The choice of a quantification method for this compound depends on the specific requirements of the study.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and specificity, particularly in complex biological matrices.

  • GC-MS is a viable alternative, especially when high resolution is needed, but the requirement for derivatization adds complexity to the sample preparation.

  • Enzymatic assays offer a high-throughput and cost-effective option for screening and routine analysis, provided a specific and active enzyme is available.

For drug development and clinical research, the high standards of accuracy and precision make LC-MS/MS the most suitable method. For basic research and metabolic engineering applications, the choice will depend on the required sensitivity, sample throughput, and available instrumentation.

A Comparative Guide to the Substrate Specificity of Malonate Semialdehyde Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malonate semialdehyde dehydrogenases (MSADHs) are a crucial class of enzymes involved in the catabolism of valine, thymine, and related compounds. Their ability to convert reactive semialdehydes into acyl-CoA esters makes them essential for cellular metabolism and detoxification. Understanding the substrate specificity of MSADHs from different organisms is vital for applications in biotechnology, drug development, and for elucidating their precise physiological roles. This guide provides a comparative analysis of the substrate specificity of MSADHs from various species, supported by available experimental data.

I. Overview of Malonate Semialdehyde Dehydrogenase Activity

Malonate semialdehyde dehydrogenase (EC 1.2.1.18 and EC 1.2.1.27) catalyzes the NAD(P)+-dependent oxidative decarboxylation of malonate semialdehyde and methylmalonate semialdehyde. The primary reactions are:

  • Malonate semialdehyde + CoA + NAD(P)+ → Acetyl-CoA + CO2 + NAD(P)H + H+

  • Methylmalonate semialdehyde + CoA + NAD(P)+ → Propionyl-CoA + CO2 + NAD(P)H + H+

These reactions are integral to the valine and pyrimidine degradation pathways, feeding intermediates into the citric acid cycle. The human ortholog, ALDH6A1, is a mitochondrial enzyme, and its deficiency leads to methylmalonate semialdehyde dehydrogenase deficiency, a rare metabolic disorder[1][2].

II. Comparative Substrate Specificity

The substrate specificity of MSADHs varies across different species, reflecting their adaptation to specific metabolic contexts. This section summarizes the available kinetic data for MSADHs from Homo sapiens (human), Pseudomonas aeruginosa, Bacillus subtilis, and Rattus norvegicus (rat).

Data Presentation

Table 1: Comparison of Kinetic Parameters of Malonate Semialdehyde Dehydrogenases

OrganismEnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Rattus norvegicus (liver)MMSDHMalonate semialdehyde4.5--[3]
Methylmalonate semialdehyde5.3--[3]
Bacillus subtilisMSDHMalonate semialdehyde100020.12.01 x 10⁴[4]
Methylmalonate semialdehyde50036.00 x 10³[4]
Homo sapiensALDH6A1Malonate semialdehydeData not availableData not availableData not available
Methylmalonate semialdehydeData not availableData not availableData not available
Pseudomonas aeruginosaMMSDHMalonate semialdehydeData not availableData not availableData not available
Methylmalonate semialdehydeData not availableData not availableData not available

Note: Vmax values from the literature for the rat liver enzyme have not been converted to kcat due to the lack of specific activity data in a comparable format. Further research is needed to obtain comprehensive kinetic data for human and Pseudomonas aeruginosa enzymes.

III. Experimental Protocols

A standardized method for determining MSADH activity is crucial for comparative studies. The following is a generalized protocol based on commonly cited methods.

Malonate Semialdehyde Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Reaction Buffer: 30 mM sodium pyrophosphate, pH 8.0

  • 20 mM NAD⁺ stock solution

  • 10 mM Coenzyme A (CoA) stock solution

  • 10 mM Malonate semialdehyde or Methylmalonate semialdehyde stock solution (freshly prepared)

  • Purified MSADH enzyme solution

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Reaction Buffer

    • 2 mM NAD⁺ (final concentration)

    • 0.5 mM CoA (final concentration)

    • 0.5 mM malonate semialdehyde or methylmalonate semialdehyde (final concentration)

  • Enzyme Addition: Initiate the reaction by adding a small, known amount of the purified MSADH enzyme solution to the reaction mixture.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine Km and Vmax, perform the assay with varying concentrations of the semialdehyde substrate while keeping the concentrations of NAD⁺ and CoA saturating.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

IV. Signaling Pathways and Experimental Workflows

Metabolic Pathway of Valine and Pyrimidine Catabolism

MSADHs play a key role in the final steps of valine and pyrimidine degradation, funneling metabolites into central carbon metabolism.

Metabolic Pathway cluster_valine Valine Catabolism cluster_pyrimidine Pyrimidine Catabolism (Thymine) Valine Valine Intermediates1 ... Valine->Intermediates1 MMSA Methylmalonate Semialdehyde Intermediates1->MMSA MSADH Malonate Semialdehyde Dehydrogenase (MSADH) MMSA->MSADH Thymine Thymine Intermediates2 ... Thymine->Intermediates2 MMSA2 Methylmalonate Semialdehyde Intermediates2->MMSA2 MMSA2->MSADH PropionylCoA Propionyl-CoA MSADH->PropionylCoA TCA Citric Acid Cycle PropionylCoA->TCA

Figure 1. Role of MSADH in Valine and Pyrimidine Catabolism.

Experimental Workflow for Determining Kinetic Parameters

The determination of enzyme kinetic parameters follows a systematic process from sample preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Purification/ Standardization Reaction Set up Reaction Mixtures (Varying Substrate Concentrations) Enzyme->Reaction Substrate Substrate Synthesis/ Quantification Substrate->Reaction Buffers Buffer and Reagent Preparation Buffers->Reaction Measurement Spectrophotometric Measurement of NADH Production (340 nm) Reaction->Measurement InitialRates Calculate Initial Velocities (v₀) Measurement->InitialRates Plotting Plot v₀ vs. [Substrate] InitialRates->Plotting Fitting Non-linear Regression to Michaelis-Menten Equation Plotting->Fitting Parameters Determine Kₘ and Vₘₐₓ Fitting->Parameters

Figure 2. Workflow for Enzyme Kinetic Parameter Determination.

V. Conclusion

This guide provides a comparative overview of the substrate specificity of malonate semialdehyde dehydrogenases from different species based on currently available data. While kinetic parameters for the rat liver and Bacillus subtilis enzymes are partially characterized for their primary substrates, there is a significant gap in the literature regarding a broad substrate screen for these and other MSADHs, particularly the human ortholog ALDH6A1 and the enzyme from Pseudomonas aeruginosa. Further research involving comprehensive kinetic analysis with a wider range of aldehyde substrates is necessary to fully elucidate the structure-function relationships and physiological roles of this important enzyme family. The provided experimental protocol and workflows offer a foundation for such future investigations.

References

Validating the Role of 3-Oxopropanoate in a Novel Metabolic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a proposed novel metabolic pathway involving 3-Oxopropanoate with established metabolic routes. The information presented is intended to aid researchers in evaluating the significance and potential applications of this pathway in metabolic engineering and drug development.

Executive Summary

Metabolic engineering efforts are increasingly focused on the production of valuable platform chemicals from renewable feedstocks. 3-Hydroxypropionate (3-HP) is one such chemical with broad applications. While several biosynthetic pathways to 3-HP are known, the exploration of novel routes promises improved efficiency and yields. This guide focuses on a hypothesized novel pathway proceeding through a this compound intermediate and compares it to established pathways, providing available experimental data and detailed protocols for validation.

Comparative Analysis of Metabolic Pathways

The following table summarizes the key characteristics of a proposed novel this compound pathway and compares it with two well-established pathways for 3-hydroxypropanoate (3-HP) production.

FeatureNovel Pathway (via this compound)Malonyl-CoA PathwayGlycerol-Dependent Pathway
Key Intermediate This compound Malonyl-CoA3-Hydroxypropionaldehyde (3-HPA)
Precursor Molecule PyruvateAcetyl-CoAGlycerol
Key Enzymes Putative carboxylase, Novel reductaseAcetyl-CoA carboxylase, Malonyl-CoA reductaseGlycerol dehydratase, Aldehyde dehydrogenase
Theoretical Yield High (computationally predicted)ModerateHigh
Redox Cofactor Usage NADH/NADPH dependentNADPH dependentNADH dependent
Thermodynamic Feasibility Favorable (predicted)[1][2]Favorable[3]Favorable[4]
Known Bottlenecks Enzyme discovery and characterizationImbalance in MCR-C and MCR-N enzyme activities[3]3-HPA toxicity, Coenzyme B12 dependence[4]
Host Organism Escherichia coli (proposed)Escherichia coli[3]Klebsiella pneumoniae, Lactobacillus reuteri[4]

Experimental Protocols

Enzymatic Assay for this compound Reductase

This protocol describes a method to determine the activity of a putative novel reductase that converts this compound to 3-Hydroxypropanoate.

Materials:

  • Purified recombinant reductase enzyme

  • This compound substrate solution (100 mM)

  • NADPH solution (10 mM)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of NADPH solution, and 50 µL of the purified enzyme solution.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution.

  • Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) for 10 minutes.

  • Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Quantification of this compound by HPLC

This protocol outlines a method for the detection and quantification of this compound in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV detector or Refractive Index Detector (RID)[5]

  • Amino analytical column (e.g., 4.6 x 250 mm, 5 µm)[5]

Reagents:

  • Mobile Phase: Acetonitrile and water mixture (e.g., 80:20 v/v)[5]

  • This compound analytical standard

  • Sample preparation solvent (e.g., mobile phase)

Chromatographic Conditions:

  • Column Temperature: 30°C[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detector Wavelength: 210 nm (for UV) or 35°C (for RID)[5]

  • Injection Volume: 20 µL[5]

Procedure:

  • Sample Preparation: Centrifuge cell cultures to remove cell debris. Filter the supernatant through a 0.22 µm filter.

  • Standard Curve: Prepare a series of this compound standards of known concentrations.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Visualizing the Metabolic Pathways

The following diagrams illustrate the proposed novel pathway and a comparative established pathway.

Novel_Pathway Pyruvate Pyruvate Intermediate1 Intermediate Pyruvate->Intermediate1 Putative Carboxylase This compound This compound Intermediate1->this compound Known Enzyme 3-Hydroxypropanoate 3-Hydroxypropanoate This compound->3-Hydroxypropanoate Novel Reductase (NADH/NADPH)

Caption: Proposed novel biosynthetic pathway for 3-Hydroxypropanoate via a this compound intermediate.

Malonyl_CoA_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase Malonate_Semialdehyde Malonate Semialdehyde MalonylCoA->Malonate_Semialdehyde Malonyl-CoA Reductase (MCR-N, NADPH) 3-Hydroxypropanoate 3-Hydroxypropanoate Malonate_Semialdehyde->3-Hydroxypropanoate Malonyl-CoA Reductase (MCR-C, NADPH)

Caption: The established Malonyl-CoA pathway for 3-Hydroxypropanoate biosynthesis.[3]

Experimental Workflow for Pathway Validation

Validating the function and efficiency of the novel this compound pathway requires a systematic approach.

Experimental_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Protein_Expression Protein Expression & Purification Transformation->Protein_Expression Metabolite_Analysis In vivo Metabolite Analysis (HPLC/MS) Transformation->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assay Protein_Expression->Enzyme_Assay Pathway_Optimization Pathway Optimization (e.g., RBS tuning) Enzyme_Assay->Pathway_Optimization Metabolite_Analysis->Pathway_Optimization Fermentation Shake Flask & Bioreactor Fermentation Pathway_Optimization->Fermentation

Caption: A typical experimental workflow for the validation and optimization of a novel metabolic pathway.

Concluding Remarks

The exploration of novel metabolic pathways, such as the one involving this compound, is crucial for advancing the field of metabolic engineering. While computationally predicted to be a promising alternative, rigorous experimental validation is necessary to ascertain its viability. The protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on the characterization and potential implementation of this and other novel biosynthetic routes. The successful validation of such pathways could lead to more efficient and economically viable production of valuable chemicals.

References

Comparative Metabolomics of 3-Oxopropanoate Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic pathways, analytical methodologies, and potential significance of 3-oxopropanoate in diverse biological systems.

Introduction

This compound, also known as malonate semialdehyde, is a reactive carbonyl compound that serves as a key intermediate in the metabolism of beta-alanine and propionate. Despite its central position in these pathways, a comprehensive comparative analysis of its metabolism across different species has been lacking. This guide provides an in-depth comparison of the known and inferred metabolic pathways of this compound in bacteria, fungi, plants, and animals. It also details the experimental protocols required for its quantification and presents visual representations of the relevant biochemical routes and analytical workflows to support researchers, scientists, and drug development professionals in their investigations.

Comparative Metabolism of this compound

The presence and metabolic fate of this compound are intrinsically linked to the catabolism of the non-proteinogenic amino acid beta-alanine and the metabolism of the short-chain fatty acid propionate. The pathways involving this compound exhibit significant diversity across different biological kingdoms.

Biosynthesis and Degradation Pathways

1. Beta-Alanine Catabolism: A Ubiquitous Source of this compound

The primary route for both the formation and consumption of this compound is through the reversible transamination of beta-alanine. This reaction is catalyzed by β-alanine-pyruvate aminotransferase (EC 2.6.1.18), an enzyme that has been identified in various organisms from bacteria to mammals.

  • Reaction: Beta-Alanine + Pyruvate ⇌ this compound + L-Alanine[1]

The direction of this reaction is dependent on the relative concentrations of the substrates and products, allowing this compound to serve as both a precursor and a degradation product of beta-alanine. Beta-alanine itself is formed from the degradation of pyrimidine nucleotides and carnosine, a dipeptide found in high concentrations in muscle and brain tissue.[2]

2. Propionate Metabolism: Divergent Fates in Different Phyla

Propionate metabolism presents a more varied landscape concerning this compound.

  • Insects: In many insect species, which often lack vitamin B12, propionate is metabolized to 3-hydroxypropionate and subsequently to acetate. While this compound is not a direct intermediate in this pathway, the close structural relationship with 3-hydroxypropionate suggests potential metabolic crosstalk.[3]

  • Vertebrates: In vertebrates, propionate is primarily converted to propionyl-CoA and then to succinyl-CoA, which enters the citric acid cycle.[3] However, studies in rat liver have shown a complex inter-relationship between propionate and 3-hydroxypropionate metabolism, particularly in the context of metabolic disorders like propionic acidemia, where 3-hydroxypropionate accumulates.[4][5][6]

3. Fungal and Plant Metabolism

While fungi are known to produce a vast array of secondary metabolites, including the structurally related 3-nitropropanoic acid, specific pathways for this compound are not well-elucidated.[7][8][9][10] Similarly, in plants, while the metabolism of many amino acids and organic acids has been extensively studied, detailed information on this compound metabolism is scarce.[11][12][13][14] It is plausible that the beta-alanine degradation pathway is the primary source of this compound in these organisms.

Inferred Metabolic Pathways of this compound

Based on the available enzymatic data, the following diagrams illustrate the inferred metabolic pathways of this compound in different biological systems.

beta_alanine_metabolism cluster_pyrimidine Pyrimidine Degradation cluster_carnosine Carnosine Degradation Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Multiple Steps N-Carbamoyl-beta-alanine N-Carbamoyl-beta-alanine Dihydrouracil->N-Carbamoyl-beta-alanine Multiple Steps Beta_Alanine Beta_Alanine N-Carbamoyl-beta-alanine->Beta_Alanine Multiple Steps 3_Oxopropanoate 3_Oxopropanoate Beta_Alanine->3_Oxopropanoate β-alanine-pyruvate aminotransferase (EC 2.6.1.18) Carnosine Carnosine Carnosine->Beta_Alanine Carnosinase 3_Oxopropanoate->Beta_Alanine β-alanine-pyruvate aminotransferase (EC 2.6.1.18) Malonyl_CoA Malonyl_CoA 3_Oxopropanoate->Malonyl_CoA Malonate-semialdehyde dehydrogenase (EC 1.2.1.18) Pyruvate Pyruvate L_Alanine L_Alanine Acetyl_CoA Acetyl_CoA Malonyl_CoA->Acetyl_CoA Malonyl-CoA decarboxylase TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Central role of this compound in beta-alanine metabolism.

propionate_metabolism_comparison cluster_vertebrates Vertebrates cluster_insects Insects Propionate_V Propionate Propionyl_CoA_V Propionyl-CoA Propionate_V->Propionyl_CoA_V Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_V->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase (B12-dependent) TCA_Cycle_V TCA Cycle Succinyl_CoA->TCA_Cycle_V Propionate_I Propionate Propionyl_CoA_I Propionyl-CoA Propionate_I->Propionyl_CoA_I Acrylyl_CoA Acrylyl-CoA Propionyl_CoA_I->Acrylyl_CoA 3_Hydroxypropionyl_CoA 3-Hydroxypropionyl-CoA Acrylyl_CoA->3_Hydroxypropionyl_CoA 3_Hydroxypropionate 3-Hydroxypropionate 3_Hydroxypropionyl_CoA->3_Hydroxypropionate Acetate Acetate 3_Hydroxypropionate->Acetate

Figure 2: Divergent pathways of propionate metabolism.

Quantitative Data Summary

Direct comparative quantitative data for this compound across different species is currently not available in the published literature. The high reactivity of its aldehyde group makes it a transient intermediate, which likely contributes to its low steady-state concentrations and the difficulty in its detection and quantification. Future research employing targeted metabolomics approaches is necessary to fill this knowledge gap.

Experimental Protocols for this compound Analysis

The quantification of this compound from biological matrices requires sensitive and specific analytical methods. Given its polar nature and potential for instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.

Sample Preparation
  • Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity. Homogenization is performed in a cold solvent mixture, typically 80% methanol, to precipitate proteins and extract small molecules.

  • Cell Extraction: For cultured cells, the medium is removed, and cells are washed with a cold saline solution. Cold 80% methanol is then added to the culture plate to lyse the cells and extract metabolites.

  • Biofluid Extraction: For biofluids like plasma or urine, protein precipitation is achieved by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).

  • Centrifugation and Supernatant Collection: After extraction or precipitation, samples are centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins. The supernatant containing the metabolites is then collected for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound.

ParameterRecommended Setting
Chromatography
ColumnReversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column for polar compounds.
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientA linear gradient from 2% to 98% B over 10 minutes, followed by a re-equilibration step.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z 87.0
Product Ion (Q3)m/z 43.0 (corresponding to the loss of CO₂)
Collision EnergyOptimized for the specific instrument, typically 10-20 eV
Internal StandardIsotope-labeled this compound (e.g., ¹³C₃-3-oxopropanoate) is recommended for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, but it requires a derivatization step to increase its volatility.

ParameterRecommended Setting
Derivatization Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Gas Chromatography
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250°C
Oven ProgramStart at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
MS ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored IonsThe specific m/z values will depend on the silyl derivative formed.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative metabolomic analysis of this compound.

experimental_workflow Sample_Collection Sample Collection (e.g., Bacteria, Fungi, Plant, Animal tissues) Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Targeted MRM) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA, PCA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis & Interpretation Statistical_Analysis->Pathway_Analysis

Figure 3: General workflow for comparative metabolomics of this compound.

Conclusion

While direct comparative studies on this compound are currently limited, this guide provides a foundational framework for its investigation. By focusing on the well-established pathways of beta-alanine and propionate metabolism, researchers can infer the potential for this compound production and degradation across diverse species. The provided analytical protocols offer a robust starting point for developing sensitive and specific quantification methods. Future research in this area will be crucial for a more complete understanding of the role of this reactive metabolite in health and disease across the tree of life.

References

Comparative Guide to the Enzymatic Conversion of 3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary enzymatic conversion of 3-oxopropanoate, also known as malonate semialdehyde, and its alternative metabolic fates. The information presented is supported by experimental data to aid in research and development efforts targeting this metabolic node.

Introduction

This compound (malonate semialdehyde) is a key intermediate in specialized carbon fixation pathways and amino acid metabolism. Understanding its enzymatic conversion is crucial for applications in metabolic engineering and the development of therapeutics targeting these pathways. This guide focuses on the primary enzyme responsible for its formation from Malonyl-CoA, Malonyl-CoA reductase, and compares this with alternative enzymatic reactions involving this compound.

Primary Enzymatic Conversion: Malonyl-CoA Reductase

The principal enzyme responsible for the formation of this compound is Malonyl-CoA reductase (EC 1.2.1.75). This enzyme catalyzes the reversible reduction of Malonyl-CoA to malonate semialdehyde.[1][2][3] This reaction is a cornerstone of the 3-hydroxypropionate and 3-hydroxypropionate/4-hydroxybutyrate cycles, which are autotrophic carbon dioxide assimilation pathways found in some bacteria and archaea.[2][3]

The reaction is as follows:

Malonyl-CoA + NADPH + H+ ⇌ Malonate semialdehyde + CoA + NADP+ [2][3]

Comparative Performance Data

The following table summarizes the kinetic parameters of Malonyl-CoA reductase from different organisms.

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Optimal Temperature (°C)Optimal pH
Sulfolobus tokodaiiMalonyl-CoAN/AN/A857.2
Metallosphaera sedulaMalonyl-CoAN/AN/A75N/A
Chloroflexus aurantiacusMalonyl-CoAN/AN/AN/AN/A

Alternative Enzymatic Conversions

This compound can also be a substrate or product in other enzymatic reactions, representing alternative metabolic routes.

  • 3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59): This enzyme catalyzes the oxidation of 3-hydroxypropionate to this compound.[6] This reaction is part of beta-alanine and propanoate metabolism.[6]

    3-Hydroxypropionate + NAD+ ⇌ this compound + NADH + H+ [6]

  • Malonic Semialdehyde Reductase: This enzyme, a member of the 3-hydroxyacyl-CoA dehydrogenase family, catalyzes the reduction of malonic semialdehyde (this compound) to 3-hydroxypropionate using NADPH.[7] This is a subsequent step in the 3-hydroxypropionate/4-hydroxybutyrate cycle.[7]

    This compound + NADPH + H+ → 3-Hydroxypropionate + NADP+ [7]

Experimental Protocols

Malonyl-CoA Reductase Activity Assay

This protocol is adapted from studies on Malonyl-CoA reductase from Metallosphaera sedula.[7]

Objective: To determine the enzymatic activity of Malonyl-CoA reductase by monitoring the oxidation of NADPH.

Materials:

  • 100 mM MOPS-KOH buffer (pH 7.4)

  • 5 mM MgCl₂

  • 5 mM 1,4-dithioerythritol

  • 0.5 mM NADPH

  • 0.2 mM Malonyl-CoA

  • Purified enzyme extract

Procedure:

  • Prepare a reaction mixture containing MOPS-KOH buffer, MgCl₂, 1,4-dithioerythritol, and NADPH in a quartz cuvette.

  • Initiate the reaction by adding Malonyl-CoA to the mixture.

  • Immediately before adding the enzyme, measure the background rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.

  • Add the purified enzyme extract to the cuvette and mix thoroughly.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the enzyme activity.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Visualizations

Enzymatic Conversion of this compound

Enzymatic_Conversion_of_3_Oxopropanoate cluster_main Primary Conversion cluster_alternatives Alternative Conversions Malonyl_CoA Malonyl-CoA Three_Oxopropanoate This compound (Malonate Semialdehyde) Malonyl_CoA->Three_Oxopropanoate Malonyl-CoA Reductase (EC 1.2.1.75) Three_Hydroxypropionate 3-Hydroxypropionate Three_Oxopropanoate_alt This compound (Malonate Semialdehyde) Three_Hydroxypropionate->Three_Oxopropanoate_alt 3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59) Three_Oxopropanoate_alt->Three_Hydroxypropionate Malonic Semialdehyde Reductase

Caption: Enzymatic pathways involving this compound.

Experimental Workflow for Malonyl-CoA Reductase Assay

Experimental_Workflow start Start prepare_mixture Prepare Reaction Mixture (Buffer, MgCl₂, DTE, NADPH) start->prepare_mixture add_substrate Add Malonyl-CoA prepare_mixture->add_substrate measure_background Measure Background NADPH Oxidation (340 nm) add_substrate->measure_background add_enzyme Add Purified Enzyme measure_background->add_enzyme monitor_reaction Monitor Absorbance Decrease at 340 nm add_enzyme->monitor_reaction calculate_activity Calculate Enzyme Activity monitor_reaction->calculate_activity end End calculate_activity->end

Caption: Workflow for the Malonyl-CoA reductase activity assay.

References

A Comparative Guide to the Inhibitory Effects of 3-Oxopropanoate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of a series of 3-oxopropanoate analogues, specifically focusing on a class of β-keto esters designed as potential quorum-sensing inhibitors in bacteria. The information presented is compiled from experimental data to facilitate a direct comparison of the compounds' potency and to provide detailed methodologies for reproducibility.

Quantitative Data Summary

The following table summarizes the in vitro antimicrobial activity of eight synthesized β-keto ester analogues. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in mg/mL against various pathogenic and phytopathogenic bacteria. Lower values indicate higher inhibitory potency.

Compound IDStructureTarget OrganismMIC (mg/mL)MBC (mg/mL)
1 Phenyl substitutedPseudomonas aeruginosa0.63>5.00
Staphylococcus aureus0.63>5.00
Pseudomonas syringae>5.00>5.00
Agrobacterium tumefaciens0.162.50
2 2-Fluorophenyl substitutedPseudomonas aeruginosa0.63>5.00
Staphylococcus aureus0.63>5.00
Pseudomonas syringae2.50>5.00
Agrobacterium tumefaciens0.081.25
3 2-Hydroxyphenyl substitutedPseudomonas aeruginosa>5.00>5.00
Staphylococcus aureus>5.00>5.00
Pseudomonas syringae>5.00>5.00
Agrobacterium tumefaciens0.63>5.00
4 2-Nitrophenyl substitutedPseudomonas aeruginosa0.63>5.00
Staphylococcus aureus0.63>5.00
Pseudomonas syringae2.50>5.00
Agrobacterium tumefaciens0.162.50
5 2,4-Difluorophenyl substitutedPseudomonas aeruginosa0.325.00
Staphylococcus aureus0.325.00
Pseudomonas syringae1.255.00
Agrobacterium tumefaciens0.081.25
6 2,4-Dichlorophenyl substitutedPseudomonas aeruginosa0.322.50
Staphylococcus aureus0.322.50
Pseudomonas syringae1.255.00
Agrobacterium tumefaciens0.081.25
7 2,4,6-Trifluorophenyl substitutedPseudomonas aeruginosa0.322.50
Staphylococcus aureus0.322.50
Pseudomonas syringae1.255.00
Agrobacterium tumefaciens0.081.25
8 Pentafluorophenyl substitutedPseudomonas aeruginosa0.322.50
Staphylococcus aureus0.322.50
Pseudomonas syringae1.255.00
Agrobacterium tumefaciens0.081.25

Experimental Protocols

Synthesis of β-Keto Ester Analogues[1]

The synthesis of the β-keto ester analogues was achieved through a two-step process:

  • Intermediate Synthesis: Commercially available carboxylic acids were condensed with Meldrum's acid at room temperature overnight.

  • Final Product Formation: The resulting intermediates were refluxed in tert-butanol to yield the final β-keto ester products.

In Vitro Antimicrobial Screening[1]

The antimicrobial activity of the synthesized β-keto esters was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Bacterial Strains: The following bacterial strains were used: Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 29213), Pseudomonas syringae pv. syringae (PS-1), and Agrobacterium tumefaciens (C58).

  • MIC Determination:

    • A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton broth for pathogenic bacteria and King's B broth for phytopathogenic bacteria.

    • The final concentrations of the compounds ranged from 0.08 to 5.00 mg/mL.

    • Each well was inoculated with a bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • The plates were incubated at 37°C for 24 hours for pathogenic bacteria and at 28°C for 48 hours for phytopathogenic bacteria.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • MBC Determination:

    • Aliquots of 10 µL were taken from the wells showing no visible growth in the MIC assay.

    • These aliquots were plated on nutrient agar plates.

    • The plates were incubated under the same conditions as the MIC assay.

    • The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial count.

Visualizations

Signaling Pathway: Quorum Sensing Inhibition

Quorum_Sensing_Inhibition Proposed mechanism of quorum sensing inhibition by β-keto ester analogues. cluster_bacteria Bacterial Cell AHL N-acyl homoserine lactone (AHL) Autoinducer Receptor Receptor Protein (e.g., LasR, LuxS) AHL->Receptor Binds and Activates Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Induces Beta_Keto_Ester β-Keto Ester Analogue (Inhibitor) Beta_Keto_Ester->Receptor Competitively Binds (Inhibition) Antimicrobial_Assay_Workflow Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations. cluster_synthesis Compound Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Synthesized β-Keto Ester Analogues dilution Serial Dilution in 96-well Plates (0.08 - 5.00 mg/mL) start->dilution inoculation Inoculation with Bacterial Suspension (5 x 10^5 CFU/mL) dilution->inoculation incubation_mic Incubation (24h at 37°C or 48h at 28°C) inoculation->incubation_mic observation Visual Inspection for Bacterial Growth incubation_mic->observation mic_result Determine MIC observation->mic_result plating Plating of Aliquots from Wells with No Growth observation->plating No Growth incubation_mbc Incubation on Nutrient Agar plating->incubation_mbc counting Colony Counting incubation_mbc->counting mbc_result Determine MBC counting->mbc_result

Validating a Yeast Model for 3-Oxopropanoate Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic engineering of microorganisms for the production of valuable chemicals is a cornerstone of modern biotechnology. 3-Oxopropanoate (also known as malonic semialdehyde) is a reactive β-keto acid with potential as a building block for various chemicals. While Saccharomyces cerevisiae (baker's yeast) is a preferred host for industrial production due to its robustness and tolerance to acidic conditions, its native metabolism of this compound is not well-characterized.[1][2] This guide provides a framework for the validation of a hypothetical engineered yeast model for this compound metabolism, comparing it with alternative microbial systems and detailing the necessary experimental protocols.

Yeast as a Chassis for this compound Metabolism: A Proposed Model

Currently, there is no known native pathway for the direct catabolism or anabolism of this compound in Saccharomyces cerevisiae. However, its structural similarity to other metabolites, such as 3-hydroxypropionate (3-HP), suggests that a synthetic pathway could be engineered. A plausible approach involves the introduction of a reductase to convert this compound to 3-HP, a compound for which efficient production pathways have been established in yeast.[1][2][3] This engineered 3-HP could then be channeled into central carbon metabolism or secreted as a product.

An alternative strategy could involve the decarboxylation of this compound to acetaldehyde, a native metabolite in yeast, which can then be converted to ethanol or acetyl-CoA.

This guide will focus on the validation of a yeast model engineered to convert this compound to 3-HP, as the subsequent metabolic fates of 3-HP are well-documented.

Comparative Analysis: Yeast Model vs. Alternative Bacterial Model

While yeast offers advantages in industrial settings, other microorganisms possess native pathways involving this compound. For instance, some bacteria utilize a pathway for the degradation of 3-nitropropionate, where this compound is an intermediate that is subsequently converted to malonic semialdehyde.[4] A comparison between an engineered yeast model and a bacterial model provides insights into the relative efficiencies and potential bottlenecks of each system.

FeatureEngineered S. cerevisiae Model (Hypothetical) Alternative Model: Bacterial 3-Nitropropionate Degradation
Organism Saccharomyces cerevisiaee.g., Cupriavidus sp.[4]
Pathway Origin Synthetic (Engineered)Native
Key Enzyme (Proposed) Heterologous this compound ReductasePropionate-3-nitronate monooxygenase[4]
Starting Substrate This compound (fed externally)3-Nitropropionate[4]
Key Intermediate 3-HydroxypropionateThis compound[4]
Industrial Robustness High (acid tolerance, established fermentation processes)[1][2]Variable, often less robust than yeast in industrial settings.
Genetic Tools Extensive and well-established.[5][6][7]Can be limited depending on the specific organism.

Experimental Validation of the Engineered Yeast Model

Validating the performance of an engineered yeast strain for this compound metabolism requires a multi-faceted approach, combining genetic, analytical, and computational methods.

Experimental Workflow

experimental_workflow cluster_design Design & Construction cluster_cultivation Cultivation & Production cluster_analysis Analysis & Validation gene_selection Gene Selection (this compound Reductase) strain_engineering Yeast Strain Engineering (CRISPR/Cas9) gene_selection->strain_engineering fermentation Shake Flask & Bioreactor Fermentation strain_engineering->fermentation sampling Time-course Sampling fermentation->sampling metabolite_analysis Metabolite Quantification (HPLC, LC-MS) sampling->metabolite_analysis flux_analysis Flux Balance Analysis (FBA) metabolite_analysis->flux_analysis model_validation Model Validation & Refinement flux_analysis->model_validation metabolic_pathway cluster_glycolysis Glycolysis cluster_acetylcoa Acetyl-CoA Metabolism cluster_engineered_pathway Engineered Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Further Metabolism Further Metabolism AcetylCoA->Further Metabolism ThreeOP This compound Reductase This compound Reductase (Engineered) ThreeOP->Reductase ThreeHP 3-Hydroxypropionate Product Secretion / Further Metabolism Product Secretion / Further Metabolism ThreeHP->Product Secretion / Further Metabolism Reductase->ThreeHP

References

Comparative Kinetic Analysis of Enzymes Acting on 3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of key enzymes known to catalyze reactions involving 3-oxopropanoate, also known as malonate semialdehyde. Understanding the kinetic behavior of these enzymes is crucial for metabolic engineering, drug discovery, and diagnostics. This document summarizes key kinetic parameters, details experimental methodologies, and visualizes relevant metabolic pathways and experimental workflows.

Enzyme Overview

This compound is a reactive aldehyde intermediate in several metabolic pathways. The primary enzymes responsible for its conversion are methylmalonate-semialdehyde dehydrogenase, malonate semialdehyde decarboxylase, and 3-hydroxypropionate dehydrogenase. These enzymes exhibit distinct kinetic properties and play varied roles in cellular metabolism.

Comparative Kinetic Data

The following table summarizes the key kinetic parameters for enzymes acting on this compound from various sources. These values provide a quantitative basis for comparing their efficiency and substrate affinity.

EnzymeOrganismSubstrateKm (µM)Vmax (units/mg)kcat (s-1)Reference
Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Rat LiverMalonate Semialdehyde4.59.4-[1]
Rat LiverMethylmalonate Semialdehyde5.32.5-[1]
Bacillus subtilisMalonate Semialdehyde (MSA)30-6.7-fold higher than MMSA[2][3]
Bacillus subtilisMethylmalonate Semialdehyde (MMSA)100--[2][3]
Malonate Semialdehyde Decarboxylase (MSAD) Pseudomonas pavonaceae 170Malonate Semialdehyde---[4][5]
Coryneform bacterium strain FG41Malonate Semialdehyde---[4][5]
3-Hydroxypropionate Dehydrogenase -3-Hydroxypropionate---[6][7]

Note: A direct comparison of all kinetic parameters is challenging due to variations in experimental conditions and reporting standards across different studies. Some studies report Vmax while others report kcat. Dashes indicate data not available in the cited sources.

Experimental Protocols

The determination of the kinetic parameters listed above relies on precise and reproducible experimental methodologies. Below are summaries of typical protocols employed for assaying the activity of these enzymes.

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Assay

Principle: The activity of MMSDH is determined by monitoring the reduction of NAD+ to NADH at 340 nm.[1] The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Reaction Mixture:

  • 30 mM Sodium pyrophosphate buffer (pH 8.0)

  • 2 mM Dithiothreitol (DTT)

  • 2 mM NAD+

  • 0.5 mM Coenzyme A (CoA)

  • 0.5 mM Malonate semialdehyde or Methylmalonate semialdehyde

Procedure:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.

  • The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • Initial rates are calculated from the linear portion of the progress curve.

  • Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.[2]

Malonate Semialdehyde Decarboxylase (MSAD) Assay

Principle: The decarboxylation of malonate semialdehyde produces acetaldehyde. This reaction is coupled to the oxidation of NADH by alcohol dehydrogenase, and the decrease in absorbance at 340 nm is monitored.[4]

Reaction Mixture:

  • 20 mM K2HPO4 buffer (pH 9.0)

  • 0.1 mM Dithiothreitol (DTT)

  • NADH (from a stock solution)

  • Alcohol dehydrogenase

  • Malonate semialdehyde (generated in situ from cis-3-chloroacrylic acid using cis-CaaD)

Procedure:

  • Malonate semialdehyde is generated in the assay mixture.

  • The reaction is initiated by the addition of MSAD.

  • The decrease in absorbance at 340 nm is monitored over a period of 60 seconds.

  • One unit of enzyme activity is defined as the amount of enzyme required to convert 1 µmol of substrate to product per minute.[4]

3-Hydroxypropionate Dehydrogenase Assay

Principle: The activity of 3-hydroxypropionate dehydrogenase is measured by following the reduction of NAD+ to NADH at 340 nm.[6]

Reaction Mixture:

  • Buffer (e.g., potassium phosphate)

  • NAD+

  • 3-Hydroxypropionate

Procedure:

  • The reaction is initiated by adding the enzyme to the mixture of buffer, NAD+, and 3-hydroxypropionate.

  • The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Visualizations

Metabolic Pathways Involving this compound

The following diagram illustrates the central role of this compound in different metabolic pathways and the enzymes that catalyze its conversion.

MetabolicPathways Valine Valine Catabolism MMSA Methylmalonate Semialdehyde Valine->MMSA Pyrimidine Pyrimidine Catabolism Pyrimidine->MMSA ThreeOP This compound (Malonate Semialdehyde) MMSA->ThreeOP Methylmalonate- Semialdehyde Dehydrogenase (acylating) PropionylCoA Propionyl-CoA ThreeHP 3-Hydroxypropionate ThreeHP->ThreeOP 3-Hydroxypropionate Dehydrogenase ThreeOP->PropionylCoA Methylmalonate- Semialdehyde Dehydrogenase Acetaldehyde Acetaldehyde ThreeOP->Acetaldehyde Malonate Semialdehyde Decarboxylase AcetylCoA Acetyl-CoA ThreeOP->AcetylCoA Methylmalonate- Semialdehyde Dehydrogenase Nematicide 1,3-Dichloropropene Catabolism Nematicide->ThreeOP BetaAlanine beta-Alanine Metabolism BetaAlanine->ThreeOP Propanoate Propanoate Metabolism Propanoate->ThreeOP

Caption: Metabolic fate of this compound.

Experimental Workflow for Enzyme Kinetic Analysis

The diagram below outlines the typical workflow for determining the kinetic parameters of an enzyme.

ExperimentalWorkflow sub_prep Prepare Substrate and Buffer Solutions reaction_setup Set up Reaction Mixtures with Varying Substrate Concentrations sub_prep->reaction_setup enzyme_prep Prepare Enzyme Solution of Known Concentration initiation Initiate Reaction by Adding Enzyme enzyme_prep->initiation reaction_setup->initiation monitoring Monitor Reaction Progress (e.g., Absorbance Change at 340 nm) initiation->monitoring rate_calc Calculate Initial Reaction Rates monitoring->rate_calc data_analysis Plot Initial Rates vs. Substrate Concentration rate_calc->data_analysis param_det Determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk Plot data_analysis->param_det

Caption: General workflow for enzyme kinetic analysis.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Oxopropanoate and Related Beta-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-oxopropanoate (also known as malonic semialdehyde) and structurally similar beta-keto acids, ensuring compliance with safety regulations and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the compound's specific Safety Data Sheet (SDS) if available. In its absence, information from structurally related chemicals should be used as a precautionary guide.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and related compounds. This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety goggles or a face shield.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.

Ventilation: All work with these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors.[1]

Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels for the initial absorption of large quantities. The absorbed material and any contaminated surfaces should be collected into a designated, sealable container for hazardous waste.[2][3] For larger spills, evacuate the area immediately and follow your institution's established emergency procedures.[1] Crucially, do not allow the chemical to enter drains or waterways.[1][4]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound and related beta-keto acids is through a licensed hazardous waste disposal service.[1][4][5] Under no circumstances should this type of chemical be disposed of down the drain or in regular trash.[1][4]

  • Waste Collection: All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be collected in a clearly labeled, compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[1][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name (e.g., "this compound waste"). Include the approximate quantity and the date of accumulation.[6]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible chemicals can react violently or produce flammable or toxic gases. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[7] This area should be well-ventilated and away from incompatible materials. Secondary containment is recommended to prevent environmental contamination in the event of a leak.[6]

  • Decontamination of Empty Containers: Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated. This is achieved by triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol).[6][8] The rinsate from this process must be collected and disposed of as hazardous waste.[6][8] Once decontaminated, the container can often be disposed of as non-hazardous waste, but always confirm this with your local EHS guidelines.[6]

  • Final Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste container.[1][6] The standard and approved disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Hazard and Safety Data for Structurally Related Compounds

CompoundMolecular FormulaPrimary HazardsRecommended PPEIncompatibilities
Ethyl 3,3,3-trifluoro-2-oxopropanoate C5H5F3O3Flammable liquid and vapor; Causes eye, skin, and respiratory tract irritation.[9]Gloves, safety glasses/face shield, lab coat, respirator if needed.[9]Oxidizing agents.[9]
Methyl 2,2-dimethyl-3-oxopropanoate C6H10O3Avoid contact with skin, eyes, and clothing; Avoid breathing fumes.Protective clothing, gloves, eye/face protection.[4]Strong oxidizing agents.
Ethyl 3-chloro-3-oxopropanoate C5H7ClO3Causes severe skin burns and eye damage.[2]Protective gloves, protective clothing, eye protection, face protection.[2]Incompatible with strong oxidizing agents.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C11H11NO5May cause respiratory irritation, skin irritation, and serious eye irritation.Protective gloves, protective clothing, eye protection, face protection.[10]Strong oxidizing agents.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Compatible Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Label Container Clearly 'Hazardous Waste' & Chemical Name C->D E Segregate from Incompatible Waste Streams D->E F Store in a Designated Satellite Accumulation Area E->F G Ensure Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Service G->H I Arrange for Professional Collection and Incineration H->I

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxopropanoate
Reactant of Route 2
3-Oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.